Product packaging for D-Psicose(Cat. No.:)

D-Psicose

Cat. No.: B8758972
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-JDJSBBGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psicopyranose is a monosaccharide.
D-Psicose is a natural product found in Polytrichum commune with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B8758972 D-Psicose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-JDJSBBGDSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of D-Psicose (Allulose)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Psicose, also known as D-Allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is found in small quantities in various natural products like wheat, figs, and raisins.[1] Despite having a chemical formula identical to fructose (C6H12O6), this compound is minimally metabolized in the human body, rendering it a low-calorie sugar substitute.[2][3] It possesses about 70% of the sweetness of sucrose with a caloric value of approximately 0.2 to 0.4 kcal/g.[1] This unique combination of properties has garnered significant interest in its application as a functional food ingredient and potential therapeutic agent. This guide provides a comprehensive overview of the discovery, history, production, and key experimental findings related to this compound.

Discovery and History

The journey of this compound from a rare, scientifically obscure sugar to a commercially viable product is a testament to decades of research and innovation.

  • 1940s: this compound was first identified.[1]

  • 1994: A pivotal breakthrough occurred when Professor Ken Izumori at Kagawa University, Japan, discovered the enzyme D-tagatose 3-epimerase . This enzyme was found to efficiently convert D-fructose into this compound, paving the way for mass production.[1]

  • "Izumoring" Strategy: Professor Izumori and his team developed a comprehensive strategy for the production of various rare sugars from abundant monosaccharides, which they termed the "Izumoring." This strategy heavily relies on enzymatic conversions.

Production of this compound

The commercial viability of this compound hinges on efficient and scalable production methods. While chemical synthesis is possible, enzymatic conversion of D-fructose is the preferred industrial method due to its specificity and milder reaction conditions.

Enzymatic Production

The core of the enzymatic production of this compound is the isomerization of D-fructose at the C-3 position, catalyzed by specific epimerases.

Key Enzymes:

  • D-tagatose 3-epimerase (D-TE): The first enzyme discovered for this purpose, it catalyzes the epimerization of both D-tagatose to D-sorbose and D-fructose to this compound.[4]

  • This compound 3-epimerase (DPE) / D-allulose 3-epimerase (DAE): These enzymes exhibit higher specificity for the conversion of D-fructose to this compound.[5]

Experimental Protocol: Enzymatic Synthesis, Purification, and Crystallization of this compound

This protocol outlines a general procedure for the lab-scale production and purification of this compound from D-fructose using an immobilized epimerase.

1. Enzyme Immobilization:

  • Support Material: A common choice is a porous carrier like amino-epoxide support (e.g., ReliZyme HFA403/M).[6]

  • Procedure:

    • The purified this compound 3-epimerase is immobilized onto the support through a multi-step process involving ion exchange, covalent binding, and crosslinking with agents like glutaraldehyde.[6]

    • The immobilized enzyme is then washed and stored in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).[6]

2. Enzymatic Conversion:

  • Reaction Mixture:

    • Substrate: 50% (w/v) D-fructose solution.

    • Buffer: 50 mM phosphate buffer (pH 7.5).[6]

    • Cofactor: 1 mM MnCl2 (if required by the specific enzyme).[1]

  • Procedure:

    • The D-fructose solution is passed through a column packed with the immobilized this compound 3-epimerase.[7]

    • The reaction is maintained at an optimal temperature, typically around 50-60°C.[6]

    • The flow rate is adjusted to achieve a conversion rate of approximately 25-30%.[7]

    • The effluent containing a mixture of D-fructose and this compound is collected.

3. Purification:

  • Chromatography:

    • The reaction mixture is first decolorized and desalted.[2]

    • The separation of this compound from D-fructose is achieved using simulated moving bed (SMB) chromatography with a calcium-type ion-exchange resin.[2][5]

  • Procedure:

    • The reaction mixture is loaded onto the SMB system.

    • Water is used as the eluent.

    • Fractions are collected and analyzed by HPLC to identify those with a high concentration of this compound (typically >90%).[2]

4. Crystallization:

  • Procedure:

    • The purified this compound solution is concentrated under vacuum to a supersaturated state (e.g., 75-85% solids).[2]

    • The concentrated syrup is cooled gradually in a crystallizer.

    • Seed crystals of this compound may be added to initiate crystallization.[2]

    • The crystals are harvested by centrifugation, washed with ethanol, and dried.[8]

Workflow for this compound Production

D_Psicose_Production cluster_enzymatic_conversion Enzymatic Conversion cluster_purification Purification cluster_crystallization Crystallization Fructose D-Fructose Solution Reaction Bioreactor Fructose->Reaction ImmobilizedEnzyme Immobilized This compound 3-Epimerase ImmobilizedEnzyme->Reaction Mixture D-Fructose & this compound Mixture Reaction->Mixture Chromatography Simulated Moving Bed Chromatography Mixture->Chromatography PurifiedPsicose Purified this compound (>90%) Chromatography->PurifiedPsicose Concentration Concentration PurifiedPsicose->Concentration Crystallizer Crystallization Concentration->Crystallizer Crystals This compound Crystals Crystallizer->Crystals

Caption: Workflow for the enzymatic production of this compound.

Physiological Effects and Mechanisms of Action

This compound exhibits a range of physiological effects that are of interest for drug development and nutritional science.

Effects on Lipid Metabolism

Studies in animal models have consistently demonstrated the beneficial effects of this compound on lipid metabolism.

Experimental Protocol: Investigating the Effect of this compound on Lipid Metabolism in Rats

This protocol describes a typical study design to evaluate the impact of dietary this compound on lipid metabolism in rats.

1. Animals and Diets:

  • Animals: Male Wistar rats are commonly used.[3]

  • Acclimation: Animals are acclimated for a week with free access to a standard chow diet and water.

  • Experimental Diets:

    • Control Diet: A standard rodent diet.

    • This compound Diet: The control diet supplemented with 3-5% (w/w) this compound.[3]

    • Other control groups may include diets supplemented with sucrose or fructose for comparison.

  • Study Duration: Typically 4 to 8 weeks.

2. Sample Collection and Analysis:

  • Blood Samples: Blood is collected at the end of the study for the analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL) and hormones (insulin, leptin).

  • Tissue Samples: The liver and adipose tissue are excised, weighed, and stored at -80°C for further analysis.

  • Lipid Extraction from Liver: Total lipids are extracted from a portion of the liver using a chloroform:methanol (2:1, v/v) solution. The extracted lipids are then quantified gravimetrically.[9]

3. Biochemical Assays:

  • Hepatic Lipogenic Enzyme Activity:

    • Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC): The activities of these key lipogenic enzymes are measured in the liver cytosol. The assay typically involves monitoring the oxidation of NADPH at 340 nm in the presence of the respective substrates (acetyl-CoA, malonyl-CoA).[9][10]

4. Gene Expression Analysis:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the liver tissue using a suitable method (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS) , are quantified.[11]

    • Primer Sequences (Rat):

      • SREBP-1c: Forward - 5'-GACCTCGCAGTCGTGGCT-3', Reverse - 5'-GGCTGAGGAGMAPKAP kinase 2/3 and PRAK.[12] This cascade ultimately influences the expression of various genes, including those involved in inflammation.

Experimental Evidence:

  • In a study using human umbilical vein endothelial cells (HUVECs), high glucose levels were shown to induce the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a pro-inflammatory chemokine.[8]

  • Co-treatment with this compound was found to inhibit this high-glucose-induced MCP-1 expression.[8]

  • Further investigation revealed that this compound treatment reduced the phosphorylation of p38 MAPK, suggesting that the anti-inflammatory effect of this compound is mediated, at least in part, through the inhibition of the p38 MAPK pathway.[8]

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_stimulus Stimulus cluster_pathway p38 MAPK Pathway cluster_response Response HighGlucose High Glucose p38 p38 MAPK HighGlucose->p38 Activates p_p38 Phospho-p38 MAPK p38->p_p38 MK2_3 MAPKAP Kinase 2/3 p_p38->MK2_3 p_MK2_3 Phospho-MAPKAP Kinase 2/3 MK2_3->p_MK2_3 MCP1 MCP-1 Expression p_MK2_3->MCP1 Increases DPsicose This compound DPsicose->p_p38 Inhibits

Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38 MAPK pathway.

Experimental Protocol: Western Blot for Phosphorylated p38 MAPK

This protocol provides a general procedure for detecting the phosphorylation status of p38 MAPK in HUVECs.

1. Cell Culture and Treatment:

  • HUVECs are cultured in appropriate media.

  • Cells are treated with high glucose (e.g., 25 mM) in the presence or absence of this compound for a specified time.

2. Protein Extraction:

  • Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

3. Western Blotting:

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution containing 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK. Another membrane is incubated with an antibody for total p38 MAPK as a loading control.[13]

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound has been shown to stimulate the secretion of GLP-1, an incretin hormone with important roles in glucose homeostasis and appetite regulation.

Experimental Evidence:

  • Oral administration of this compound to rats resulted in a significant and sustained increase in plasma GLP-1 levels.[14][15]

  • Studies using isolated perfused rat ileum demonstrated that luminal administration of this compound directly stimulates GLP-1 secretion from L-cells.[14][16]

Experimental Protocol: GLP-1 Secretion from Isolated Perfused Rat Ileum

This protocol describes a method for studying the direct effect of this compound on GLP-1 secretion from the rat ileum.

1. Perfusion Setup:

  • The ileal segment of an anesthetized rat is isolated and cannulated for both vascular and luminal perfusion.[14]

  • The vascular perfusate is a Krebs-Ringer bicarbonate buffer containing dextran and bovine serum albumin, gassed with 95% O2 and 5% CO2.[16]

  • The luminal perfusate is a saline solution.

2. Experimental Procedure:

  • The preparation is allowed to stabilize with a basal perfusion for a set period.

  • This compound is then introduced into the luminal perfusate at various concentrations.

  • Venous effluent is collected at regular intervals.

3. GLP-1 Measurement:

  • The concentration of GLP-1 in the venous effluent is measured using a specific radioimmunoassay (RIA) or ELISA kit.[17]

Potential Role in GLUT4 Translocation

While direct studies on the effect of this compound on GLUT4 translocation are limited, its insulin-sensitizing effects suggest a potential involvement of this pathway. GLUT4 translocation to the plasma membrane is a critical step in insulin-stimulated glucose uptake into muscle and adipose tissue.

Experimental Protocol: GLUT4 Translocation Assay in L6 Myotubes

This protocol outlines a common method for assessing GLUT4 translocation in a skeletal muscle cell line.

1. Cell Culture and Differentiation:

  • L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are cultured and differentiated into myotubes.[18]

2. Treatment:

  • Myotubes are serum-starved and then treated with insulin (positive control), this compound, or a vehicle control for a specified time.[19]

3. Detection of Surface GLUT4:

  • Immunofluorescence Staining:

    • The cells are fixed, but not permeabilized, to ensure only surface proteins are labeled.

    • The cells are incubated with an anti-myc antibody to label the externally exposed myc tag of the translocated GLUT4.[19]

    • A fluorescently labeled secondary antibody is then used for detection.

  • Flow Cytometry:

    • After antibody labeling as described above, the cells are detached and analyzed by flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of surface GLUT4.[20]

  • Cell Surface Biotinylation:

    • Surface proteins are labeled with a membrane-impermeable biotinylation reagent.

    • The cells are lysed, and biotinylated proteins are captured using streptavidin beads.

    • The amount of captured GLUT4 is then quantified by Western blotting.

Insulin-Mediated GLUT4 Translocation Pathway

GLUT4_Translocation cluster_insulin_signaling Insulin Signaling cluster_glut4_translocation GLUT4 Translocation cluster_glucose_uptake Glucose Uptake Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt p_Akt Phospho-Akt Akt->p_Akt AS160 AS160 p_Akt->AS160 p_AS160 Phospho-AS160 AS160->p_AS160 GLUT4_Vesicle GLUT4 Vesicle p_AS160->GLUT4_Vesicle Promotes Translocation GLUT4_PM GLUT4 at Plasma Membrane GLUT4_Vesicle->GLUT4_PM GlucoseUptake Glucose Uptake GLUT4_PM->GlucoseUptake Glucose Glucose Glucose->GLUT4_PM DPsicose This compound (Potential Effect) DPsicose->p_Akt Enhances?

Caption: A simplified diagram of the insulin-mediated GLUT4 translocation pathway.

Quantitative Data Summary

Table 1: Physicochemical and Metabolic Properties of this compound

PropertyValueReference(s)
Chemical FormulaC6H12O6[1]
Molar Mass180.16 g/mol -
Sweetness (relative to sucrose)~70%[1]
Caloric Value (human)0.2 - 0.4 kcal/g[1]
Caloric Value (rat)~0.007 kcal/g[3]
Glycemic IndexVery low / Negligible-

Table 2: Effects of this compound in Animal Models (Rats)

ParameterEffect of this compoundReference(s)
Body WeightReduction[3]
Adipose Tissue WeightReduction[3]
Serum InsulinReduction[3]
Serum LeptinReduction[3]
Hepatic Lipogenic Enzyme ActivityReduction[3]
SREBP-1c Gene ExpressionDownregulation[11]
Plasma GLP-1Increase[14][15]

Conclusion

This compound has emerged as a promising low-calorie sugar substitute with demonstrated beneficial effects on lipid metabolism and glucose homeostasis in preclinical studies. Its discovery and the subsequent development of enzymatic production methods have made it accessible for research and commercial applications. The mechanisms underlying its physiological effects appear to be multi-faceted, involving the modulation of key signaling pathways such as p38 MAPK and the stimulation of incretin hormones like GLP-1. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in the management of metabolic disorders. This guide provides a foundational technical overview for researchers and professionals in the field, summarizing the key historical milestones, production methodologies, and experimental findings to date.

References

D-Psicose: A Technical Guide to the C-3 Epimer of D-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] This naturally occurring ketohexose is found in small quantities in various foods like wheat, figs, and raisins.[2] Its significance in the scientific and pharmaceutical communities stems from its unique physiological properties: it is a low-calorie sweetener with approximately 70% of the sweetness of sucrose but with virtually zero calories.[4][5] Extensive research has demonstrated its potential health benefits, including anti-hyperglycemic, anti-hyperlipidemic, and anti-obesity effects, making it a promising candidate for managing metabolic disorders such as type 2 diabetes.[5][6][7] This technical guide provides an in-depth overview of the core aspects of this compound, including its biochemical properties, metabolic fate, mechanisms of action, and relevant experimental data.

Biochemical Profile and Production

This compound is a ketohexose with the same chemical formula as fructose (C6H12O6) but differs in the stereochemistry at the third carbon position.[3][8][9] This structural difference is the basis for its distinct metabolic and physiological properties.

Enzymatic Production: The large-scale production of this compound has been made possible through enzymatic epimerization of D-fructose.[8][10] The key enzymes involved are D-tagatose 3-epimerase (DTEase) and this compound 3-epimerase (DPEase), which belong to the D-ketose 3-epimerase (DKEase) family.[3][8][10] These enzymes catalyze the reversible conversion of D-fructose to this compound.[10]

enzymatic_production D-Fructose D-Fructose This compound This compound D-Fructose->this compound Epimerization at C-3 enzyme This compound 3-Epimerase (DPEase) / D-Tagatose 3-Epimerase (DTEase) enzyme->D-Fructose enzyme->this compound

Figure 1: Enzymatic production of this compound from D-fructose.

Metabolism and Pharmacokinetics

Unlike its epimer D-fructose, this compound is poorly metabolized in the human body.[8][10] Approximately 70% of ingested this compound is absorbed in the small intestine and subsequently excreted in the urine without being utilized for energy.[11] The remaining 30% reaches the large intestine, where it is partially fermented by the gut microbiota.[11][12]

Absorption, Distribution, and Excretion

Studies in rats have shown that orally administered this compound is well-absorbed and rapidly eliminated.[13] Peak blood concentrations are observed within an hour of ingestion, followed by a swift decline.[13] The absorbed this compound is distributed to various organs, with the highest concentrations found in the liver and kidneys, before being excreted primarily through urine.[13]

metabolic_fate cluster_absorption Small Intestine cluster_circulation Systemic Circulation cluster_excretion Excretion cluster_fermentation Large Intestine Oral Ingestion Oral Ingestion This compound This compound Oral Ingestion->this compound Absorption (70%) Absorption (70%) This compound->Absorption (70%) Unabsorbed this compound (30%) Unabsorbed this compound (30%) This compound->Unabsorbed this compound (30%) Bloodstream Bloodstream Absorption (70%)->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Urine Urine Kidneys->Urine Fermentation Fermentation Unabsorbed this compound (30%)->Fermentation Gut Microbiota Gut Microbiota Gut Microbiota->Fermentation

Figure 2: Metabolic fate of orally ingested this compound.

Mechanism of Action: Anti-Hyperglycemic Effects

This compound exerts its anti-hyperglycemic effects through multiple mechanisms, primarily by modulating carbohydrate digestion and glucose metabolism.

Inhibition of Intestinal α-Glucosidases

In vitro and in vivo studies have demonstrated that this compound potently inhibits intestinal α-glucosidase enzymes, specifically sucrase and maltase.[1] This inhibition slows down the digestion of sucrose and maltose into absorbable monosaccharides, thereby blunting the postprandial rise in blood glucose levels.[1]

Enhancement of Hepatic Glucokinase Activity

This compound has been shown to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[6][14] This translocation enhances glucokinase activity, leading to increased phosphorylation of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and hepatic glucose uptake.[6][14]

signaling_pathway cluster_intestine Intestinal Lumen cluster_liver Hepatocyte D-Psicose_intestine This compound alpha-Glucosidase alpha-Glucosidase D-Psicose_intestine->alpha-Glucosidase Inhibits Glucose Absorption Reduced Glucose Absorption alpha-Glucosidase->Glucose Absorption Digestion Dietary Carbohydrates Dietary Carbohydrates Dietary Carbohydrates->Glucose Absorption D-Psicose_liver This compound Glucokinase (Nucleus) Glucokinase (Nucleus) D-Psicose_liver->Glucokinase (Nucleus) Promotes Translocation Glucokinase (Cytoplasm) Glucokinase (Cytoplasm) Glucokinase (Nucleus)->Glucokinase (Cytoplasm) Glycogen Synthesis Increased Glycogen Synthesis Glucokinase (Cytoplasm)->Glycogen Synthesis Catalyzes Phosphorylation Glucose Glucose Glucose->Glycogen Synthesis

Figure 3: Key mechanisms of this compound's anti-hyperglycemic action.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating the effects of this compound.

Table 1: Effects of this compound on Postprandial Blood Glucose in Rats
Treatment GroupDoseCarbohydrate LoadPeak Plasma Glucose (mg/dL)% Reduction vs. ControlReference
Sucrose (Control)-2 g/kg~160-[1]
Sucrose + this compound0.2 g/kg2 g/kg~120~25%[1]
Maltose (Control)-2 g/kg~175-[1]
Maltose + this compound0.2 g/kg2 g/kg~130~26%[1]
Table 2: Long-Term Effects of this compound on Body Weight and Adipose Tissue in Rats
Diet GroupDurationFinal Body Weight (g)Intra-abdominal Adipose Tissue Weight (g)Reference
Sucrose (Control)18 months~700~45[15]
This compound (3%)18 months~650~35[15]
Table 3: Effects of this compound on Glucose and Insulin Levels in Type 2 Diabetic Rats (OLETF)
Treatment GroupDurationBlood Glucose (mg/dL)Serum Insulin (ng/mL)Reference
Control (OLETF)13 weeks~250~8.5[6]
This compound (5% in water)13 weeks~180~5.0[6]

Experimental Protocols

In Vivo Study: Oral Carbohydrate Tolerance Test in Rats
  • Animals: Male Wistar rats.

  • Acclimation: Standard laboratory conditions for at least one week.

  • Fasting: Overnight fasting prior to the experiment.

  • Treatment Groups:

    • Control Group: Administered a solution of sucrose (2 g/kg body weight) or maltose (2 g/kg body weight).

    • This compound Group: Administered a solution of sucrose or maltose along with this compound (0.2 g/kg body weight).

  • Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120 minutes post-administration.

  • Analysis: Plasma glucose concentrations were determined using a glucose oxidase method.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

experimental_workflow Animal Acclimation Animal Acclimation Overnight Fasting Overnight Fasting Animal Acclimation->Overnight Fasting Group Assignment Group Assignment Overnight Fasting->Group Assignment Control Group Control Group Group Assignment->Control Group Control This compound Group This compound Group Group Assignment->this compound Group Treatment Oral Administration Oral Administration Control Group->Oral Administration This compound Group->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling 0, 30, 60, 90, 120 min Plasma Glucose Analysis Plasma Glucose Analysis Blood Sampling->Plasma Glucose Analysis Statistical Analysis Statistical Analysis Plasma Glucose Analysis->Statistical Analysis

Figure 4: Workflow for the oral carbohydrate tolerance test.

Long-Term Toxicity and Efficacy Study in Rats
  • Animals: Male Wistar rats (3 weeks old).

  • Dietary Groups:

    • Control Group: Fed a standard diet containing 3% sucrose.

    • This compound Group: Fed a standard diet containing 3% this compound.

  • Duration: 12 to 18 months.

  • Parameters Measured:

    • Body weight and food intake (weekly).

    • Intra-abdominal adipose tissue weight (at sacrifice).

    • Blood chemistry and hematology (at sacrifice).

    • Gross pathology and histopathology of major organs.

  • Statistical Analysis: Comparison between the two groups using t-tests or other appropriate statistical methods.

Safety and Regulatory Status

This compound has been found to have low toxicity, with an LD50 value of 16 g/kg in rats.[15] Long-term studies in rats have not shown any adverse effects at dietary doses of 3%.[15] The United States Food and Drug Administration (FDA) has granted this compound the status of Generally Recognized as Safe (GRAS).[8]

Conclusion and Future Directions

This compound, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate and mechanisms of action, particularly in modulating glucose metabolism, underscore its potential as a functional food ingredient and a therapeutic agent for metabolic diseases. The existing body of evidence from preclinical and clinical studies provides a strong foundation for its application. Future research should focus on elucidating the long-term effects of this compound in diverse human populations, exploring its impact on the gut microbiome in more detail, and investigating its potential synergistic effects with other therapeutic agents for the management of type 2 diabetes and obesity. The continued development of cost-effective, large-scale production methods will also be crucial for its widespread adoption.

References

The Biochemical Properties of D-Psicose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, is emerging as a compound of significant interest in the fields of biochemistry, nutrition, and drug development.[1][2] Its unique biochemical properties, including its low caloric value and its ability to modulate key metabolic pathways, position it as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of the core biochemical properties of this compound, with a focus on its physicochemical characteristics, metabolic fate, and its influence on glucose and lipid metabolism. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.

Physicochemical Properties

This compound is a monosaccharide with the same molecular formula as fructose and glucose (C6H12O6) and a molecular weight of 180.16 g/mol .[1][2] It exists as a white crystalline substance that is highly soluble in water.[2] Notably, it possesses approximately 70% of the sweetness of sucrose but contributes only 0.2-0.4 kcal/g, a significant reduction from the 4 kcal/g of sucrose.[3] This low caloric value is primarily due to its limited metabolism in the human body.[3]

PropertyValueReference(s)
Molecular FormulaC6H12O6[1][2][4]
Molecular Weight180.16 g/mol [1][2][3]
AppearanceWhite crystalline powder[2]
Melting Point96 °C[2][5]
Solubility in WaterHigh[2][4]
Sweetness (relative to sucrose)~70%[2][3]
Caloric Value0.2-0.4 kcal/g[3]

Metabolism, Absorption, and Excretion

Unlike its epimer D-fructose, this compound is poorly metabolized by the body.[3] Following oral ingestion, a significant portion is absorbed in the small intestine and excreted unchanged in the urine.[3] This resistance to metabolic breakdown is a key contributor to its low caloric value.

Biochemical Effects

Effects on Glucose Metabolism

This compound has demonstrated significant effects on glucose homeostasis, primarily through two mechanisms: inhibition of intestinal α-glucosidases and modulation of hepatic glucose metabolism.

This compound acts as an inhibitor of intestinal α-glucosidases, specifically sucrase and maltase.[6] This inhibition slows the breakdown of dietary carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose spikes.[6]

EnzymeEffect of this compoundReference(s)
Intestinal SucraseInhibition[6]
Intestinal MaltaseInhibition[6]
Intestinal α-amylaseSlight Inhibition[6]

This compound influences hepatic glucose metabolism by promoting the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes.[7] Glucokinase is a key enzyme in the first step of glycolysis and glycogen synthesis. Its translocation to the cytoplasm enhances its activity, leading to increased glucose uptake and glycogen storage in the liver. This mechanism is thought to involve the interaction of this compound with the glucokinase regulatory protein (GKRP), which normally sequesters glucokinase in the nucleus in a low-glucose state.[8][9]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GK_GKRP Glucokinase:GKRP Complex GK_n Glucokinase (inactive) GK_GKRP->GK_n GK_c Glucokinase (active) GK_n->GK_c Translocation GKRP GKRP Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK_c Glycogen Glycogen G6P->Glycogen DPsicose This compound DPsicose->GK_GKRP Inhibits interaction

This compound mediated glucokinase translocation.
Effects on Lipid Metabolism

This compound has been shown to favorably alter lipid metabolism, contributing to its anti-obesity effects.[6][10] It exerts these effects by modulating the expression of key genes involved in lipogenesis and fatty acid oxidation.

Studies have shown that this compound supplementation can suppress the expression of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[10] This suppression is mediated, at least in part, through the modulation of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.[10][11]

This compound has been reported to stimulate the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK, in turn, phosphorylates and inhibits SREBP-1c, leading to a downstream reduction in the expression of lipogenic genes.[11][12]

DPsicose This compound AMPK AMPK DPsicose->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK SREBP1c SREBP-1c pAMPK->SREBP1c Phosphorylates & Inhibits pSREBP1c p-SREBP-1c (Inactive) SREBP1c->pSREBP1c Lipogenic_Genes Lipogenic Genes (FAS, ACC) SREBP1c->Lipogenic_Genes Activates Transcription pSREBP1c->Lipogenic_Genes Inhibition of Transcription Fatty_Acid_Synthesis Fatty Acid Synthesis Lipogenic_Genes->Fatty_Acid_Synthesis

This compound's effect on lipid metabolism.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[3] Toxicological studies in rats have indicated a high LD50 of 16 g/kg body weight, classifying it as a substance of low acute toxicity.[7][13] Long-term feeding studies in rats have not shown any significant adverse effects at dietary concentrations of 3%.[13]

Analytical Methods

Several analytical methods are available for the quantification of this compound in various matrices. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a commonly used technique for the simultaneous determination of this compound and other sugars in food products.

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from methods used to assess the inhibitory activity of compounds on α-glucosidase.[14][15][16][17]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Add Buffer, Inhibitor (this compound), and Enzyme to 96-well plate A->B C Pre-incubate at 37°C for 10 min B->C D Add Substrate (pNPG) to initiate reaction C->D E Incubate at 37°C for 30 min D->E F Stop reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

Workflow for in vitro α-glucosidase assay.
Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a generalized procedure based on standard methods for OGTT in rodents.[18][19][20]

Animals:

  • Male Wistar rats (or other appropriate strain)

Materials:

  • This compound

  • Glucose solution (for oral gavage)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast rats overnight (12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer this compound (e.g., 2 g/kg body weight) or vehicle (water) via oral gavage.

  • Thirty minutes after this compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC).

Conclusion

This compound exhibits a range of biochemical properties that make it a compelling subject for further investigation. Its ability to inhibit carbohydrate-digesting enzymes and modulate hepatic glucose and lipid metabolism through pathways involving glucokinase, AMPK, and SREBP-1c highlights its potential as a therapeutic agent for metabolic diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of this unique rare sugar.

References

An In-Depth Technical Guide on the In Vivo Metabolic Pathway of D-Psicose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of D-Psicose (also known as D-Allulose), a rare sugar with significant potential in food science and therapeutics. The document synthesizes current research on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in tabular format, details common experimental protocols, and visualizes key processes using logical diagrams.

Introduction

This compound is a C-3 epimer of D-fructose, a ketohexose that is naturally present in small quantities in various agricultural products and commercially produced carbohydrate mixtures.[1] Its popularity as a sugar substitute stems from its sweet taste—about 70% of the sweetness of sucrose—and its remarkably low caloric value, estimated to be between 0.2 and 0.4 kcal/g.[2] Unlike conventional sugars, this compound is largely unutilized by the human body, making its metabolic fate a critical area of study for assessing its safety and physiological effects.[2][3] Understanding the in vivo pathway of this compound is essential for its application in managing conditions like obesity and diabetes, as it has been shown to suppress postprandial hyperglycemia and reduce body fat accumulation in animal studies.[4][5] This guide will delve into the technical details of its journey through the body, providing the foundational knowledge required for research and development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic profile of this compound is characterized by efficient absorption followed by rapid excretion, with minimal to no metabolic conversion for energy.[3][6]

2.1 Absorption Upon oral ingestion, this compound is readily absorbed in the small intestine.[7] In humans, it is estimated that approximately 70% of ingested this compound is absorbed, while the remaining 30% passes to the large intestine.[8][9] The absorption is mediated by glucose transporters, specifically GLUT5 and GLUT2, which it shares with fructose.[2][8] Studies in rats show that after oral administration, this compound quickly appears in the bloodstream, with peak blood concentrations observed around 60 minutes post-ingestion.[7][10]

2.2 Distribution Once absorbed into the systemic circulation, this compound is distributed to various organs.[7] Animal studies using radiolabeled this compound have shown that the highest concentrations are found in the liver and kidneys.[5][7][11] Lesser amounts are distributed to the lungs, spleen, heart, and skeletal muscle.[5][7] Notably, accumulation in the brain has not been observed.[11] Despite its distribution to the liver, this compound does not appear to be significantly metabolized there.[3][12] Seven days after a single oral dose in rats, the total remaining amount in the body was less than 1%.[10][11]

2.3 Metabolism A key characteristic of this compound is its metabolic stability. Human and rat hepatocytes show that while fructose is rapidly metabolized, this compound remains largely intact.[3][12] It is not a substrate for the enzymes that metabolize common sugars like glucose and fructose, and therefore does not contribute to hepatic energy production.[2][3] The small fraction of this compound that is not absorbed in the small intestine and reaches the large intestine can be partially fermented by gut microbiota, leading to the production of short-chain fatty acids.[8][13] However, this fermentation is minimal.[6]

2.4 Excretion The primary route of elimination for absorbed this compound is through the kidneys via urinary excretion.[3][14] In human studies, 66-86% of an orally administered dose was recovered intact in the urine.[6] In rats, approximately 37% of an oral dose is excreted in the urine, with another 8-13% eliminated in the feces.[13][15] The elimination is rapid; following intravenous administration in rats, the plasma half-life was determined to be approximately 57-72 minutes.[7][10][12]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative parameters from various in vivo studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (100 mg/kg)

Parameter Value (Mean ± SD) Time Point Reference
Blood Concentration
11.3 ± 6.4 µg/g 10 min [7]
41.8 ± 16.2 µg/g 30 min [7]
Cmax (Peak Concentration) 48.5 ± 15.6 µg/g 60 min [7][10]
39.2 ± 9.5 µg/g 120 min [7]
Cumulative Urinary Excretion
~10% of dose 30 min [7]
~20% of dose 60 min [7][11]

| | 33-37% of dose | 120 min |[7][11] |

Table 2: Excretion and Distribution of this compound in Humans and Rats

Species Route % of Dose Excreted (Urine) % of Dose Excreted (Feces) Key Tissue Distribution Reference
Human Oral 66 - 86% < 3% Not specified [6][8]
Rat Oral 11 - 37% 8 - 13% Liver, Kidney [7][13][15]

| Rat | Intravenous | ~50% (within 1 hr) | Not applicable | Liver, Kidney |[7][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to study this compound metabolism in vivo.

4.1 Protocol: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the absorption, distribution, and excretion of this compound after oral administration.

  • Subjects: Male Wistar rats (e.g., 6-8 weeks old).[1][11]

  • Test Substance: ¹⁴C-labeled this compound, synthesized enzymatically.[10][11]

  • Administration:

    • Fast animals overnight (e.g., 12 hours) prior to administration.[1]

    • Administer a single dose of ¹⁴C-D-Psicose (e.g., 100 mg/kg body weight) orally via gavage.[11]

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 10, 30, 60, 120 minutes) post-administration.[1][7]

    • Urine and Feces: House rats in metabolic cages to allow for separate collection of urine and feces over a specified period (e.g., 24, 48, or 72 hours).[13]

    • Tissues: At the final time point, euthanize the animals and harvest key organs (liver, kidneys, spleen, muscle, brain, etc.).[7]

  • Sample Analysis:

    • Homogenize tissue samples.

    • Measure the radioactivity in blood, urine, feces, and tissue homogenates using a liquid scintillation counter to quantify the concentration of ¹⁴C-D-Psicose and its metabolites (if any).[7]

    • Results are typically expressed as µg-equivalents of this compound per gram of sample.[7]

4.2 Protocol: Whole-Body Autoradiography in Mice

  • Objective: To visualize the distribution of this compound throughout the body.

  • Subjects: Male C3H mice.[11]

  • Test Substance: ¹⁴C-labeled this compound.

  • Administration: Administer ¹⁴C-D-Psicose (e.g., 100 mg/kg) via intravenous injection.[11]

  • Procedure:

    • At predetermined time points post-injection (e.g., 30 minutes, 1 hour), euthanize the mice by CO₂ asphyxiation.

    • Immediately freeze the whole body in a mixture of hexane and dry ice.

    • Embed the frozen carcass in a carboxymethyl cellulose block.

    • Obtain thin (e.g., 40 µm) sagittal sections of the entire body using a cryo-microtome.

    • Expose the sections to an imaging plate for a set duration.

    • Analyze the distribution of radioactivity using a bioimaging analyzer. This will reveal the organs and tissues where the labeled compound has accumulated.[11]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic fate of this compound and a typical experimental workflow.

G ingestion Oral Ingestion of this compound stomach Stomach ingestion->stomach sm_intestine Small Intestine stomach->sm_intestine absorption Absorption (~70%) via GLUT5/2 sm_intestine->absorption lg_intestine Large Intestine (Unabsorbed ~30%) sm_intestine->lg_intestine Unabsorbed Fraction circulation Systemic Circulation (Bloodstream) absorption->circulation fermentation Minor Fermentation by Microbiota lg_intestine->fermentation liver Liver (Minimal Metabolism) circulation->liver kidney Kidneys (Filtration) circulation->kidney tissues Peripheral Tissues (e.g., Muscle) circulation->tissues liver->circulation urine Urinary Excretion (Major Pathway) kidney->urine feces Fecal Excretion (Minor Pathway) fermentation->feces

Caption: In Vivo Metabolic Fate of Orally Administered this compound.

G cluster_prep Preparation & Dosing cluster_sampling Sample Collection cluster_analysis Analysis subjects Select & Acclimate Test Subjects (e.g., Rats) fasting Overnight Fasting subjects->fasting dosing Oral Gavage of Radiolabeled this compound fasting->dosing blood Blood Sampling (Time Course) dosing->blood metabolic_cage House in Metabolic Cages dosing->metabolic_cage euthanasia Euthanasia & Tissue Harvest (End Point) dosing->euthanasia After final blood draw processing Sample Processing (Homogenization) blood->processing urine_feces Urine & Feces Collection (e.g., 0-24h, 24-48h) metabolic_cage->urine_feces urine_feces->processing euthanasia->processing quantification Radioactivity Measurement (Liquid Scintillation) processing->quantification pk_analysis Pharmacokinetic Analysis (Cmax, T1/2, Excretion %) quantification->pk_analysis

Caption: Experimental Workflow for an In Vivo this compound ADME Study.

Physiological Effects and Mechanisms

While this compound is not metabolized for energy, it exerts several physiological effects. It has been shown to inhibit intestinal α-glucosidases (sucrase and maltase), which suppresses the sharp increase in blood glucose levels after carbohydrate ingestion.[1] Furthermore, studies in rats suggest that this compound can favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation in the liver.[4][16] These effects, combined with its low caloric value, underscore its potential as a functional ingredient for managing metabolic disorders.

Conclusion

The in vivo metabolic pathway of this compound is well-characterized by its efficient absorption from the small intestine, rapid distribution to organs like the liver and kidney, profound metabolic stability, and swift elimination primarily through urine.[3][7][11] It is not utilized for energy in the way that common sugars are.[3][6] The quantitative data and experimental protocols summarized herein provide a robust framework for researchers and drug development professionals. The unique metabolic profile of this compound, coupled with its beneficial physiological effects on glucose and lipid metabolism, positions it as a highly promising sugar substitute for both food industry applications and potential therapeutic uses.[1][4] Further human trials are necessary to fully elucidate its long-term metabolic consequences and clinical applications.[10][11]

References

D-Psicose: A Comprehensive Technical Guide to Absorption and Excretion in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, which has garnered significant attention for its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects.[1] Unlike common sugars, this compound is minimally metabolized and provides virtually zero energy, making it an attractive candidate for use as a sugar substitute.[2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a food ingredient and therapeutic agent. This technical guide provides a comprehensive overview of the ADME studies of this compound in animal models, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

I. Absorption and Bioavailability

Studies in rat models indicate that this compound is readily absorbed from the gastrointestinal tract. Following oral administration, this compound is detected in the bloodstream, with peak concentrations observed within an hour.[3]

Experimental Protocol: Oral Administration and Blood Sampling in Rats

A common experimental design to assess the oral absorption of this compound involves the following steps:

  • Animal Model: Male Wistar rats are often used.[1][4]

  • Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum for a period of acclimatization before the experiment.

  • Fasting: Rats are typically fasted overnight to ensure an empty stomach, which minimizes variability in absorption.

  • Dosing: A solution of this compound (e.g., 5 g/kg body weight) is administered orally via gavage.[4] For tracer studies, ¹⁴C-labeled this compound is used.[1][3]

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 10, 30, 60, and 120 minutes) from the tail vein or via cardiac puncture under anesthesia.[3]

  • Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored at low temperatures (e.g., -80°C) until analysis.

  • Analysis: this compound concentrations in the plasma or serum are quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid scintillation counting for radiolabeled compounds.[3]

G cluster_oral_admin Oral Administration Workflow Animal_Model Wistar Rats Fasting Overnight Fasting Animal_Model->Fasting Dosing Oral Gavage (this compound Solution) Fasting->Dosing Blood_Sampling Serial Blood Collection (e.g., Tail Vein) Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Analysis Quantification (e.g., HPLC) Sample_Processing->Analysis

Figure 1: Experimental workflow for oral administration studies of this compound in rats.

II. Distribution

Following absorption, this compound is distributed to various tissues. Autoradiography studies using ¹⁴C-labeled this compound in mice have shown high signals in the liver, kidney, and bladder.[3][5] Notably, accumulation in the brain has not been observed.[1][5] Seven days after a single oral dose, the residual amounts of this compound in the whole body were found to be less than 1%, indicating limited long-term retention.[3][5]

Experimental Protocol: Autoradiography in Mice
  • Animal Model: C3H mice are a suitable model for autoradiography studies.[1]

  • Dosing: ¹⁴C-labeled this compound (e.g., 100 mg/kg body weight) is administered intravenously.[1]

  • Tissue Collection: At selected time points post-administration, animals are euthanized, and whole-body cryosections are prepared.

  • Imaging: The sections are exposed to imaging plates, and the distribution of radioactivity is visualized using an autoradiography imaging system.

III. Metabolism

A key characteristic of this compound is its limited metabolism in the body. The energy value of this compound has been determined to be effectively zero in growing rats.[2] This is attributed to the fact that it is not a substrate for the primary enzymes involved in carbohydrate metabolism. While the majority of absorbed this compound is excreted unchanged, a portion of the unabsorbed sugar undergoes fermentation by gut microflora in the cecum, leading to the production of short-chain fatty acids (SCFAs).[4]

IV. Excretion

This compound is primarily excreted in the urine and feces. Following oral administration in rats, a significant portion of the dose is recovered in the urine, indicating substantial absorption and subsequent renal clearance.[3][4] The unabsorbed fraction is eliminated in the feces.[4]

Experimental Protocol: Excretion Studies in Rats
  • Animal Model: Male Wistar rats are housed in metabolic cages that allow for the separate collection of urine and feces.

  • Dosing: A single oral dose of this compound is administered. For quantitative analysis, radiolabeled this compound is often used.

  • Sample Collection: Urine and feces are collected over a specified period (e.g., 24 hours).[4]

  • Analysis: The amount of this compound in the collected urine and feces is quantified to determine the excretion profile.

G cluster_excretion_pathway This compound Excretion Pathway Oral_Intake Oral Intake of this compound GI_Tract Gastrointestinal Tract Oral_Intake->GI_Tract Absorption Absorption GI_Tract->Absorption Unabsorbed Unabsorbed this compound GI_Tract->Unabsorbed Bloodstream Bloodstream Absorption->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Urine Urinary Excretion Kidneys->Urine Cecum Cecum Unabsorbed->Cecum Fermentation Microbial Fermentation Cecum->Fermentation Feces Fecal Excretion Cecum->Feces

Figure 2: Logical flow of this compound absorption and excretion in animal models.

V. Quantitative Data Summary

The following tables summarize the key quantitative data from ADME studies of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
Time Point (minutes)Blood Concentration (μg/g)
1011.3 ± 6.4
3041.8 ± 16.2
6048.5 ± 15.6
12039.2 ± 9.5
Data from a study with a single oral administration of 30,000 μg of this compound to Wistar rats.[3]
Table 2: Cumulative Urinary Excretion of this compound in Rats After Oral Administration
Time PointCumulative Urinary Excretion (% of dose)
1 hour20%
2 hours33%
24 hours11-15%
Data compiled from studies with single oral administrations.[3][4]
Table 3: Fecal Excretion of this compound in Rats After Oral Administration
Time PointFecal Excretion (% of dose)
24 hours8-13%
Data from a study with a single oral administration of 5g/kg body weight to Wistar rats.[4]
Table 4: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration
Time Point (minutes)Blood Concentration (μg/g)
10132.0 ± 22.1
3083.0 ± 26.5
6077.2 ± 23.5
12040.1 ± 31.5
Data from a study with a single intravenous administration of isotope-labeled this compound to Wistar rats.[3]
Table 5: Cumulative Urinary Excretion of this compound in Rats After Intravenous Administration
Time PointCumulative Urinary Excretion (% of dose)
10 minutes~15%
30 minutes~24%
60 minutes~44%
120 minutes~50%
Data from a study with a single intravenous administration of isotope-labeled this compound to Wistar rats.[3]

VI. Conclusion

The available data from animal models, primarily in rats, demonstrate that this compound is well-absorbed orally and rapidly excreted, mainly through the urine.[1][3] It undergoes minimal metabolism and does not accumulate in tissues long-term.[2][3][5] These favorable pharmacokinetic properties, combined with its low-calorie nature, support its potential as a safe and effective sugar substitute. Further research, including studies in other animal models and ultimately in humans, will be crucial to fully elucidate its metabolic fate and solidify its role in food and pharmaceutical applications.[3][5]

References

The Interaction of D-Psicose (Allulose) with Gut Microbiota: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as allulose, is a low-calorie rare sugar that has garnered significant interest as a sugar substitute. Beyond its desirable sweet taste and near-zero caloric value, emerging research indicates that this compound interacts with the gut microbiota, potentially modulating its composition and metabolic output. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways and workflows. The unabsorbed portion of this compound, estimated to be around 30%, reaches the colon where it becomes a substrate for microbial fermentation.[1] This interaction leads to the production of short-chain fatty acids (SCFAs) and alterations in the microbial landscape, with implications for host health, including metabolic regulation and gut barrier function.

Quantitative Impact of this compound on Gut Microbiota Composition

This compound supplementation has been shown to alter the composition of the gut microbiota in both preclinical and ex vivo human models. The following tables summarize the key quantitative changes observed in various studies.

Table 1: Relative Abundance of Gut Bacterial Genera in High-Fat Diet-Induced Obese Mice Supplemented with D-Allulose

Bacterial GenusHigh-Fat Diet (HFD) Control Group (Relative Abundance %)HFD + 5% D-Allulose (ALL) Group (Relative Abundance %)Percentage ChangeKey FunctionsReference
Lactobacillus~1.5~10.0~+567%Probiotic, improves gut barrier integrity[2]
Coprococcus~2.0~6.0~+200%Butyrate and propionate producer[2]
Coprobacillus~0.5~1.5~+200%Associated with lean phenotypes[2]
Turicibacter~4.0~1.0~-75%Associated with obesity[2]
Clostridiaceae~3.0~1.0~-67%Some species associated with inflammation[2]
Dorea~2.5~0.5~-80%Associated with obesity[2]
Erysipelotrichaceae~5.0~1.0~-80%Associated with diet-induced obesity[2]

Data are approximated from graphical representations in the cited literature for illustrative purposes.

Table 2: Changes in Butyrate-Producing Bacteria in an Ex Vivo Human Gut Model with D-Allulose

Bacterial Species/FamilyControlD-Allulose TreatmentFold ChangeNotesReference
Anaerostipes hadrusUndetectedSignificantly Increased-Known butyrate producer[3]
Lachnospiraceae (unclassified species)UndetectedSignificantly Increased-Family contains many butyrate producers[3]
EubacteriaceaeNo significant changeNo significant change-Family contains butyrate producers[3]
BarnesiellaceaeNo significant changeNo significant change-[3]

Modulation of Short-Chain Fatty Acid (SCFA) Production

A key outcome of the microbial fermentation of this compound is the production of SCFAs, which are crucial signaling molecules and energy sources for the host.

Table 3: Impact of this compound on Fecal and Cecal SCFA Concentrations

SCFAStudy TypeControl GroupThis compound GroupKey FindingsReference
Total SCFAsIn vivo (mice)LowerElevatedD-allulose induced elevated total SCFA production.[4]
ButyrateIn vivo (mice)No significant differenceTendency to increaseNo statistically significant difference was observed.[2]
ButyrateEx vivo (human)LowerSignificantly increasedD-allulose resulted in a larger increase in butyrate between 6-24 hours.[3]
AcetateIn vivo (mice, colitis model)HigherSignificantly LowerThis compound suppressed acetate production in a colitis model.[5]
PropionateIn vivo (mice, colitis model)HigherSignificantly LowerThis compound suppressed propionate production in a colitis model.[5]
ButyrateIn vivo (mice, colitis model)HigherSignificantly LowerThis compound suppressed butyrate production in a colitis model.[5]

It is important to note that the impact of this compound on SCFA production can be context-dependent, as evidenced by the contrasting results in healthy versus colitis models.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and gut microbiota interactions.

16S rRNA Gene Sequencing for Microbiota Profiling

This protocol outlines the general steps for analyzing the gut microbial composition from fecal samples.

  • Fecal Sample Collection and DNA Extraction:

    • Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.

    • Extract total genomic DNA from a known weight of fecal matter (e.g., 200 mg) using a commercial kit such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[6] This typically involves mechanical lysis (bead-beating) to disrupt bacterial cell walls, followed by DNA purification.

  • PCR Amplification of the 16S rRNA Gene:

    • Amplify a hypervariable region of the 16S rRNA gene (commonly the V3-V4 region) using universal primers.

    • A two-step PCR approach is often employed. The first PCR amplifies the target region, and the second PCR adds unique barcodes and sequencing adapters to each sample for multiplexing.[7]

    • PCR reaction conditions (e.g., annealing temperature, number of cycles) should be optimized for the specific primers and polymerase used.

  • Library Preparation and Sequencing:

    • Purify the indexed PCR products to remove primers and other contaminants.

    • Quantify the DNA concentration of each library to ensure equal representation in the sequencing run.

    • Pool the libraries and sequence them on a high-throughput sequencing platform, such as the Illumina MiSeq.[6]

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%) or use denoising algorithms like DADA2 to infer Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database such as Greengenes or SILVA.

    • Analyze the resulting data for alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance of specific taxa.

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol describes a common method for measuring SCFA concentrations in fecal or cecal samples.

  • Sample Preparation and Extraction:

    • Homogenize a known weight of fecal or cecal content (e.g., 50 mg) in a suitable solvent, often an acidic aqueous solution, to protonate the SCFAs.

    • Add an internal standard (e.g., 2-ethylbutyric acid) to each sample for accurate quantification.

    • Perform a liquid-liquid extraction using a solvent such as diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile to separate the SCFAs from the sample matrix.[8]

    • Centrifuge the mixture to separate the organic and aqueous phases.

  • Derivatization (Optional but Recommended):

    • While not always necessary, derivatization of SCFAs (e.g., to form methyl or butyl esters) can improve their volatility and chromatographic properties.

  • Gas Chromatography Analysis:

    • Inject the extracted and derivatized (if applicable) sample into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a capillary column suitable for SCFA separation (e.g., a DB-23 column).[8]

    • The oven temperature program should be optimized to achieve good separation of the different SCFAs.

    • The FID response is proportional to the mass of the carbon atoms, allowing for quantification.

  • Data Analysis:

    • Identify and quantify the SCFAs in the samples by comparing their retention times and peak areas to those of a standard mixture of known SCFA concentrations.

    • Normalize the results to the initial weight of the fecal or cecal sample and the internal standard.

In Vitro Batch Fermentation with Human Fecal Inoculum

This protocol provides a framework for studying the fermentation of this compound by the human gut microbiota in a controlled laboratory setting.

  • Preparation of Media and Substrate:

    • Prepare a basal fermentation medium that mimics the nutrient environment of the human colon. This medium typically contains peptones, yeast extract, salts, and a reducing agent (e.g., L-cysteine) to maintain anaerobic conditions.[9]

    • Prepare a stock solution of this compound to be added as the primary carbohydrate source.

  • Inoculum Preparation:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

    • Under strict anaerobic conditions (e.g., in an anaerobic chamber), homogenize the fecal sample in a pre-reduced anaerobic dilution solution (e.g., phosphate-buffered saline with a reducing agent) to create a fecal slurry (e.g., 10% w/v).[9]

  • Fermentation Setup:

    • Dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or tubes).

    • Add the this compound substrate to the experimental vessels. Include a control vessel with no added carbohydrate.

    • Inoculate each vessel with the fecal slurry under anaerobic conditions.

    • Seal the vessels and incubate them at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Collect samples from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours).

    • At each time point, measure the pH of the culture.

    • Centrifuge the samples to separate the bacterial pellet from the supernatant.

    • Store the supernatant at -20°C or -80°C for SCFA analysis.

    • Store the bacterial pellet at -80°C for subsequent DNA extraction and microbiota analysis (16S rRNA sequencing).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of this compound with the gut microbiota.

D_Psicose_Metabolism This compound (in colon) This compound (in colon) Fermentation by Gut Microbiota Fermentation by Gut Microbiota This compound (in colon)->Fermentation by Gut Microbiota Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) Fermentation by Gut Microbiota->Short-Chain Fatty Acids (SCFAs) Altered Microbiota Composition Altered Microbiota Composition Fermentation by Gut Microbiota->Altered Microbiota Composition Acetate Acetate Short-Chain Fatty Acids (SCFAs)->Acetate Propionate Propionate Short-Chain Fatty Acids (SCFAs)->Propionate Butyrate Butyrate Short-Chain Fatty Acids (SCFAs)->Butyrate Host Health Effects Host Health Effects Short-Chain Fatty Acids (SCFAs)->Host Health Effects Increase in Lactobacillus Increase in Lactobacillus Altered Microbiota Composition->Increase in Lactobacillus Increase in Coprococcus Increase in Coprococcus Altered Microbiota Composition->Increase in Coprococcus Decrease in Turicibacter Decrease in Turicibacter Altered Microbiota Composition->Decrease in Turicibacter

Caption: Overview of this compound fermentation by gut microbiota.

Microbiome_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Fecal Sample Collection Fecal Sample Collection DNA Extraction DNA Extraction Fecal Sample Collection->DNA Extraction 16S rRNA PCR Amplification 16S rRNA PCR Amplification DNA Extraction->16S rRNA PCR Amplification Library Preparation Library Preparation 16S rRNA PCR Amplification->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Read Processing & QC Read Processing & QC High-Throughput Sequencing->Read Processing & QC OTU/ASV Generation OTU/ASV Generation Read Processing & QC->OTU/ASV Generation Taxonomic Assignment Taxonomic Assignment OTU/ASV Generation->Taxonomic Assignment Statistical Analysis Statistical Analysis Taxonomic Assignment->Statistical Analysis Microbiota Composition & Diversity Microbiota Composition & Diversity Statistical Analysis->Microbiota Composition & Diversity

Caption: Experimental workflow for 16S rRNA microbiome analysis.

SCFA_Signaling_Pathway This compound This compound Gut Microbiota Fermentation Gut Microbiota Fermentation This compound->Gut Microbiota Fermentation Butyrate Butyrate Gut Microbiota Fermentation->Butyrate Enters Colonocytes Enters Colonocytes Butyrate->Enters Colonocytes HDAC Inhibition HDAC Inhibition Butyrate->HDAC Inhibition Energy Source for Epithelial Cells Energy Source for Epithelial Cells Enters Colonocytes->Energy Source for Epithelial Cells Gene Expression Regulation Gene Expression Regulation HDAC Inhibition->Gene Expression Regulation Anti-inflammatory Effects Anti-inflammatory Effects Gene Expression Regulation->Anti-inflammatory Effects Strengthened Gut Barrier Strengthened Gut Barrier Gene Expression Regulation->Strengthened Gut Barrier

Caption: Signaling pathway of butyrate produced from this compound fermentation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is not an inert sugar substitute in the context of the gastrointestinal tract. Its fermentation by the gut microbiota leads to significant alterations in microbial composition, favoring the growth of potentially beneficial bacteria and leading to the production of SCFAs, particularly butyrate. These changes may contribute to the reported anti-obesity and metabolic health benefits of this compound.

However, the field is still in its early stages. Future research should focus on:

  • Human Clinical Trials: Well-controlled human studies are needed to confirm the findings from animal and ex vivo models and to determine the long-term effects of this compound consumption on the human gut microbiome and health.

  • Mechanistic Studies: Further investigation is required to elucidate the specific microbial pathways involved in this compound metabolism and the precise mechanisms by which the altered microbiota and their metabolites influence host physiology.

  • Personalized Nutrition: Given the inter-individual variability in gut microbiota composition, the effects of this compound may differ between individuals. Research into personalized responses to this compound based on an individual's microbiome profile is a promising avenue for future investigation.

References

An In-depth Technical Guide to the Thermochemical Properties of D-Psicose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose, which has garnered significant attention in the food and pharmaceutical industries for its low caloric value and potential health benefits. A thorough understanding of its thermochemical properties is essential for its application in drug development, formulation, and food processing. This technical guide provides a comprehensive overview of the core thermochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with relevant signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Thermochemical Properties of this compound

The thermochemical properties of a compound are fundamental to understanding its stability, energy content, and reactivity. For this compound, these properties are crucial for applications ranging from predicting its behavior in formulations to understanding its metabolic fate.

Enthalpy, Gibbs Free Energy, and Entropy

Table 1: Standard Enthalpy, Gibbs Free Energy, and Entropy of this compound and Related Compounds (at 298.15 K)

CompoundStateΔHf° (kJ/mol)ΔGf° (kJ/mol)S° (J/mol·K)
This compound CrystallineValue not experimentally determinedValue not experimentally determinedSee Heat Capacity Data
This compound Aqueous-1047.88 (Estimated)-744.11 (Estimated)Not determined
D-Allose Aqueous-1055.3 (Estimated)-742.7 (Estimated)Not determined
D-Glucose Aqueous-1073.3[1][2]-750.5[3]Not determined
D-Fructose Crystalline-1265.60 ± 0.46[4][5]-820.70 (Calculated)[4]Not determined

Note on Estimations: The estimated values for aqueous this compound and D-Allose are derived from the experimental data on the isomerization of aqueous this compound to D-Allose (ΔH° = 7.42 ± 1.7 kJ·mol⁻¹, ΔG° = -1.41 ± 0.09 kJ·mol⁻¹) and are presented here for comparative purposes. A direct, experimentally verified thermochemical linkage to a common standard like D-Glucose is needed for absolute values.

Heat Capacity

The heat capacity of a substance is a measure of the amount of heat energy required to raise its temperature by a specific amount. This is a critical parameter for understanding how a substance will respond to thermal processing. The heat capacity of crystalline this compound has been precisely measured.

Table 2: Molar Heat Capacity (Cp,m) of Crystalline this compound at Various Temperatures

Temperature (K)Molar Heat Capacity (J/mol·K)
151.84
5038.25
10090.10
150134.4
200173.2
250209.5
298.15243.8
330266.4

Data sourced from Murata et al. (2019).

Caloric Value

From a nutritional and metabolic perspective, the effective energy content, or caloric value, is a key thermochemical property. This compound is known for its significantly low caloric value.

Table 3: Caloric Value of this compound

ContextCaloric Value (kcal/g)Reference
In humans~0.2 - 0.4[6]
In rats0.007[6]

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical properties requires rigorous experimental methodologies. The following sections detail the protocols for key techniques used in the study of carbohydrates like this compound.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly precise method for determining the heat capacity of a substance as a function of temperature.

Methodology:

  • Sample Preparation: A highly purified, crystalline sample of this compound is required. The sample should be thoroughly dried to remove any residual solvent, which can affect the heat capacity measurements. The mass of the sample is precisely determined.

  • Calorimeter Setup: The sample is placed in a sample container within the adiabatic calorimeter. The calorimeter is designed to minimize heat exchange with the surroundings, typically through the use of vacuum insulation and radiation shields.

  • Measurement Procedure: The measurement is performed in a series of steps. A known amount of electrical energy is introduced to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium. The temperature increase is precisely measured.

  • Data Analysis: The heat capacity at a given temperature is calculated by dividing the amount of energy introduced by the observed temperature rise. This process is repeated over a wide range of temperatures to obtain the heat capacity as a function of temperature. From the heat capacity data, other thermodynamic functions such as standard entropy can be calculated by integrating the heat capacity divided by temperature from 0 K.

The following diagram illustrates the workflow for adiabatic calorimetry.

experimental_workflow_adiabatic_calorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Purify this compound Sample prep2 Dry Sample prep1->prep2 prep3 Weigh Sample prep2->prep3 meas1 Load Sample into Calorimeter prep3->meas1 meas2 Evacuate and Cool meas1->meas2 meas3 Introduce Known Energy Pulse meas2->meas3 meas4 Measure Temperature Rise meas3->meas4 meas4->meas3 Repeat at different temperatures analysis1 Calculate Heat Capacity (Cp = ΔQ/ΔT) meas4->analysis1 analysis2 Plot Cp vs. T analysis1->analysis2 analysis3 Calculate Standard Entropy (S°) analysis2->analysis3

Workflow for Adiabatic Calorimetry
Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the gross energy content (enthalpy of combustion) of a substance.

Methodology:

  • Sample Preparation: A known mass of the this compound sample is pressed into a pellet. The sample must be completely dry.

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing its temperature to rise.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat released by the combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). The enthalpy of combustion of this compound is then calculated on a per-mole basis.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is used to study the thermal behavior of materials, such as melting, glass transitions, and crystallization.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 2-10 mg) is placed in a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the sample at a constant rate over a specified temperature range.

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature changes.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The glass transition appears as a step change in the baseline. The temperature and enthalpy of these transitions can be determined from the thermogram.

Interaction with Cellular Signaling Pathways

Beyond its fundamental thermochemical properties, the biological effects of this compound are of significant interest in drug development. This compound has been shown to modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. The three major well-characterized MAPK families are the Extracellular signal-Regulated Kinases (ERKs), the c-Jun N-terminal Kinases (JNKs), and the p38 MAPKs. The general architecture of these pathways involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAPK. The activated MAPK then phosphorylates various downstream targets, including transcription factors, to elicit a cellular response.

While the precise molecular targets of this compound within these pathways are an active area of research, studies have indicated that this compound can influence the activation of JNK and p38, which are often associated with cellular stress responses and apoptosis.

The following diagram illustrates the general structure of the major MAPK signaling pathways.

signaling_pathway_mapk cluster_extracellular cluster_cascade MAPK Cascade cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway cluster_response Cellular Response stimuli Stress / Mitogens (this compound can influence) mapkkk MAPKKK (e.g., MEKK, ASK1) stimuli->mapkkk mek_erk MAPKK (MEK1/2) mapkkk->mek_erk mek_jnk MAPKK (MKK4/7) mapkkk->mek_jnk mek_p38 MAPKK (MKK3/6) mapkkk->mek_p38 erk MAPK (ERK1/2) mek_erk->erk response_erk Proliferation, Differentiation erk->response_erk jnk MAPK (JNK) mek_jnk->jnk response_jnk_p38 Apoptosis, Inflammation jnk->response_jnk_p38 p38 MAPK (p38) mek_p38->p38 p38->response_jnk_p38

Generalized MAPK Signaling Pathways

Conclusion

This technical guide has summarized the key thermochemical properties of this compound, including its heat capacity and low caloric value, and has provided estimated values for its standard enthalpy and Gibbs free energy of formation based on available isomerization data. Detailed experimental protocols for adiabatic calorimetry, bomb calorimetry, and differential scanning calorimetry have been outlined to facilitate further research and quality control. Furthermore, the interaction of this compound with the MAPK signaling pathway has been discussed, highlighting a potential mechanism for its observed biological effects. A comprehensive understanding of these properties is paramount for the successful development and application of this compound in the pharmaceutical and food science industries. Further experimental determination of the standard enthalpy and Gibbs free energy of formation is warranted to refine the thermochemical database for this promising rare sugar.

References

The Safety Profile of D-Psicose: A Comprehensive Toxicological and Safety Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Psicose (also known as D-Allulose) is a rare sugar with a chemical structure that is a C-3 epimer of D-fructose.[1] It is found in small quantities in natural products like wheat, figs, and raisins.[1] With approximately 70% of the sweetness of sucrose but with virtually zero calories, this compound has garnered significant interest as a sugar substitute in the food and pharmaceutical industries.[2][3] Its potential physiological benefits, including anti-hyperglycemic and anti-obesity effects, have been a key focus of research.[4] This technical guide provides a comprehensive overview of the long-term safety and toxicity studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways to support further research and development.

Executive Summary of Safety and Toxicity Data

Non-Clinical Toxicity Studies

A battery of non-clinical studies has been conducted to evaluate the potential toxicity of this compound, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Acute, Sub-chronic, and Chronic Toxicity

Long-term studies in rats have demonstrated no adverse effects at dietary concentrations of 3% this compound.[1] While an increase in the relative weights of the liver and kidneys has been observed in some studies, these changes were not associated with any pathological findings or adverse effects on clinical chemistry parameters.[1][8][9]

Table 1: Summary of Key Acute, Sub-chronic, and Chronic Toxicity Studies of this compound

Study TypeSpeciesDurationDosageKey FindingsReference
Acute Oral ToxicityRatSingle DoseUp to 16 g/kg bwLD50 > 16 g/kg bw. Classified as a non-toxic substance.[1][10]
Sub-chronic Oral ToxicityWistar Rat90 days3% this compound in dietNo adverse effects. Increased relative liver and kidney weights without pathological changes.[9]
Chronic Oral ToxicityWistar Rat12-18 months3% this compound in diet (approx. 1.28 g/kg bw/day)No adverse toxicological effects. Significantly lower body weight gain and intra-abdominal adipose tissue compared to sucrose control. Increased relative liver and kidney weights without pathological findings.[1][10][11]
Long-term SafetyDog12 weeks0.2 g/kg bw/dayNo harmful effects observed. Significant reduction in plasma total cholesterol.[4]
Genotoxicity and Carcinogenicity

In vivo studies have consistently shown that this compound is not genotoxic or carcinogenic.[12] Furthermore, some research suggests a protective effect against diethylnitrosamine (DEN)-induced hepatocarcinogenesis.[12]

Table 2: Summary of Genotoxicity and Carcinogenicity Studies of this compound

Study TypeSpeciesKey FindingsReference
In vivo GenotoxicityRatNot genotoxic.[12]
In vivo CarcinogenicityRatNot carcinogenic. Did not negatively alter hepatic gene expression.[12]
Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of this compound have not revealed any adverse effects. A one-generation reproduction toxicity study indicated no significant issues.[13] Teratogenicity studies in rats have also shown no evidence of compound-related toxicities, leading to a No-Observed-Adverse-Effect Level (NOAEL) of 5000 mg/kg body weight/day.[13]

Table 3: Summary of Reproductive and Developmental Toxicity Studies of this compound

Study TypeSpeciesDosageKey FindingsReference
TeratogenicityRatUp to 5000 mg/kg bw/dayNo evidence of teratogenicity. NOAEL established at 5000 mg/kg bw/day.[13]

Metabolism and Pharmacokinetics

This compound is partially absorbed in the small intestine and largely excreted unchanged in the urine.[12][14][15] Studies in humans have shown that about 70% of ingested this compound is excreted in the urine.[16] The portion that is not absorbed passes to the large intestine where it is poorly fermented by gut microbiota.[14][16] The energy value of this compound is estimated to be less than 0.4 kcal/g.[2][16]

Experimental Protocols

Chronic Toxicity Study in Rats (Yagi and Matsuo, 2009)
  • Test System: Male Wistar rats, 3 weeks old at the start of the study.[1]

  • Diet: Rats were fed diets containing either 3% this compound or 3% sucrose for 12 to 18 months. The actual ingestion was approximately 1.28 g/kg body weight/day for this compound and 1.22 g/kg body weight/day for sucrose.[1][10]

  • Parameters Monitored: Body weight, food intake, organ weights (liver, kidneys, brain, lungs, pancreas, intra-abdominal adipose tissue), clinical chemistry, and histopathological examinations were conducted.[1]

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to compare the this compound and sucrose groups.

G cluster_0 Experimental Workflow: Chronic Toxicity Study start Start: 3-week-old male Wistar rats acclimation Acclimation Period start->acclimation randomization Randomization into two groups acclimation->randomization group_psicose Group 1: 3% this compound Diet (1.28 g/kg bw/day) randomization->group_psicose group_sucrose Group 2: 3% Sucrose Diet (1.22 g/kg bw/day) randomization->group_sucrose feeding_period Feeding for 12-18 months group_psicose->feeding_period group_sucrose->feeding_period monitoring Monitoring: - Body weight - Food intake feeding_period->monitoring interim_necropsy Interim Necropsy (12 months) feeding_period->interim_necropsy final_necropsy Final Necropsy (18 months) feeding_period->final_necropsy analysis Analysis: - Organ weights - Clinical chemistry - Histopathology interim_necropsy->analysis final_necropsy->analysis end End analysis->end

Figure 1: Workflow for a chronic toxicity study of this compound in rats.

Signaling Pathways and Mechanisms of Action

This compound exerts its physiological effects through several mechanisms, including the modulation of lipid metabolism and interaction with the gut microbiota.

Lipid Metabolism Regulation

This compound has been shown to favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation.[17] It achieves this by reducing the activity of key lipogenic enzymes in the liver.[17]

G cluster_0 This compound and Lipid Metabolism psicose This compound lipogenic_enzymes Hepatic Lipogenic Enzyme Activity psicose->lipogenic_enzymes inhibits fatty_acid_oxidation_gene Fatty Acid Oxidation Gene Expression psicose->fatty_acid_oxidation_gene enhances lipogenesis Lipogenesis (Fat Synthesis) lipogenic_enzymes->lipogenesis leads to decreased adipose_tissue Reduced Intra-abdominal Adipose Tissue lipogenesis->adipose_tissue fatty_acid_oxidation Fatty Acid Oxidation (Fat Burning) fatty_acid_oxidation_gene->fatty_acid_oxidation leads to increased fatty_acid_oxidation->adipose_tissue

Figure 2: Proposed mechanism of this compound on lipid metabolism.

Interaction with Gut Microbiota

The long-term effects of this compound on the gut microbiota are an area of ongoing research. Some studies suggest that this compound can alter the composition of the gut microbiota.[18] However, one study indicated that this compound intake could exacerbate dextran sulfate sodium (DSS)-induced colitis in mice by altering the gut microbiota and impairing the mucosal barrier.[19][20] This finding highlights the need for further investigation into the effects of this compound in individuals with inflammatory bowel disease.

Human Clinical Safety

Clinical studies in healthy human subjects have demonstrated that this compound is well-tolerated. Long-term ingestion has not been associated with adverse effects.[12]

Conclusion

Based on a comprehensive review of acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity data, this compound is considered safe for human consumption at the intended levels of use. Its favorable metabolic effects and low caloric value make it a promising sugar substitute. Further research into its long-term effects on the gut microbiota, particularly in susceptible populations, is warranted. The established NOAELs from animal studies provide a strong basis for its continued safe use in food and beverage applications.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, which holds significant promise in the food and pharmaceutical industries as a low-calorie sweetener.[1][2][3] Its production is efficiently achieved through the enzymatic conversion of D-fructose, a readily available and cost-effective substrate.[2][4][5] This document provides detailed application notes and protocols for the synthesis of this compound using this compound 3-epimerase (DPEase), an enzyme that catalyzes the reversible epimerization of D-fructose to this compound.[6][7]

The primary enzyme utilized in this process is this compound 3-epimerase (EC 5.1.3.30), also referred to in some literature as D-tagatose 3-epimerase (DTEase), which belongs to the D-ketose 3-epimerase (DKEase) family.[1][2][7] This enzyme facilitates the conversion at the C-3 position of the fructose molecule. The reaction is a reversible equilibrium, typically resulting in a conversion rate of less than 40%.[1][2] However, strategies such as the addition of borate can be employed to shift the equilibrium and enhance the yield of this compound.[8]

Enzymatic Reaction Pathway

The enzymatic synthesis of this compound from D-fructose is a direct epimerization reaction. The enzyme, this compound 3-epimerase, binds to the D-fructose substrate and facilitates the change in the stereochemical configuration at the third carbon atom, resulting in the formation of this compound.

Enzymatic_Conversion D-Fructose D-Fructose This compound This compound D-Fructose->this compound Epimerization This compound->D-Fructose Reverse Epimerization Enzyme This compound 3-Epimerase Enzyme->D-Fructose Enzyme->this compound

Caption: Enzymatic conversion of D-Fructose to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Optimal Reaction Conditions for this compound 3-Epimerase

Enzyme SourceFormOptimal pHOptimal Temperature (°C)Reference
Agrobacterium tumefaciensFree Enzyme8.050[6][9]
Agrobacterium tumefaciensFree Enzyme (with Borate)9.050[8]
Christensenella minutaFree Enzyme6.050[3]
Immobilized DPEaseImmobilized8.560[10]
Immobilized DPEaseGlycine-blocked7.0-9.055[11]

Table 2: Substrate Concentrations and Conversion Yields

Enzyme SourceSubstrate (D-Fructose) ConcentrationProduct (this compound) ConcentrationConversion Yield (%)Reaction TimeReference
Agrobacterium tumefaciens700 g/L230 g/L32.9100 min[9]
Agrobacterium tumefaciens (with Borate)100 mM-643 h[8]
Christensenella minuta500 g/L150 g/L30-[3]
Sinorhizobium sp. (toluene-treated cells)70% (w/v)37 g/L-15 h[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Free this compound 3-Epimerase

This protocol is based on the use of this compound 3-epimerase from Agrobacterium tumefaciens.

Materials:

  • This compound 3-epimerase (DPEase) from Agrobacterium tumefaciens

  • D-fructose

  • 50 mM EPPS buffer (pH 8.0)

  • Deionized water

  • Water bath or incubator capable of maintaining 50°C

  • Reaction tubes

  • Boiling water bath or heating block

Procedure:

  • Prepare a D-fructose stock solution (e.g., 700 g/L) in 50 mM EPPS buffer (pH 8.0).

  • Pre-warm the D-fructose solution to 50°C.

  • Add this compound 3-epimerase to the pre-warmed D-fructose solution. A typical enzyme concentration is 15 U per ml of reaction mixture. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

  • Incubate the reaction mixture at 50°C for a defined period (e.g., 100 minutes), with occasional gentle mixing.

  • To stop the reaction, heat the mixture in a boiling water bath for 5 minutes.

  • Centrifuge the reaction mixture to pellet the denatured enzyme.

  • Collect the supernatant containing this compound and unreacted D-fructose for analysis.

Protocol 2: Enhancing this compound Yield with Borate

This protocol describes a method to shift the reaction equilibrium towards this compound formation using borate.[8]

Materials:

  • This compound 3-epimerase (DPEase)

  • D-fructose

  • Sodium borate (Borax)

  • 50 mM Borate buffer (pH 9.0)

  • Deionized water

  • Water bath or incubator at 50°C

  • Reaction tubes

  • Boiling water bath or heating block

Procedure:

  • Prepare a 100 mM D-fructose solution in 50 mM borate buffer (pH 9.0).

  • Add sodium borate to the fructose solution to achieve a final molar ratio of borate to fructose of 0.6.[8]

  • Pre-warm the substrate solution to 50°C.

  • Add this compound 3-epimerase (e.g., 4 U/ml) to the reaction mixture.

  • Incubate at 50°C for 3 hours.

  • Terminate the reaction by boiling for 5 minutes.

  • Proceed with downstream processing and analysis. Note that borate may need to be removed for certain applications, which can be achieved using ion-exchange resins.[8]

Protocol 3: Quantification of this compound and D-Fructose by HPLC

This protocol outlines a method for the analysis of the reaction mixture to determine the concentrations of this compound and D-fructose.[5]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)

  • Aminopropyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • This compound and D-fructose standards

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the mobile phase: a mixture of water and acetonitrile (20:80 v/v).[5]

  • Set the column temperature and flow rate (e.g., 1.0 mL/min).

  • Prepare a series of standard solutions of this compound and D-fructose of known concentrations to generate a calibration curve.

  • Filter the reaction samples and standards through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peaks corresponding to this compound and D-fructose based on the retention times of the standards. The separation is typically achieved within 8 minutes.[5]

  • Calculate the concentration of this compound and D-fructose in the samples using the calibration curve.

Experimental Workflow

The general workflow for the enzymatic synthesis and analysis of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Prep Prepare D-Fructose Solution and Buffer Reaction_Setup Combine Substrate and Enzyme Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Termination Terminate Reaction (e.g., by boiling) Incubation->Termination Sample_Prep Prepare Sample for HPLC (e.g., centrifugation, filtration) Termination->Sample_Prep HPLC_Analysis HPLC Analysis (Quantification of this compound and D-Fructose) Sample_Prep->HPLC_Analysis Data_Analysis Calculate Conversion Yield HPLC_Analysis->Data_Analysis

Caption: General workflow for this compound synthesis and analysis.

Concluding Remarks

The enzymatic synthesis of this compound from D-fructose is a promising and environmentally friendly method for the production of this rare sugar. The protocols and data presented here provide a solid foundation for researchers to establish and optimize their own this compound production systems. Further improvements in yield can be explored through enzyme immobilization, which can enhance stability and reusability, and through advanced techniques like multi-enzyme cascade systems to overcome thermodynamic limitations.[11][12][13]

References

Application Notes and Protocols: D-Psicose 3-Epimerase for D-Psicose Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar that holds significant promise as a low-calorie sweetener and functional food ingredient.[1][2][3][4][5] It is a C-3 epimer of D-fructose and offers about 70% of the sweetness of sucrose with only 0.3% of its calories.[1] The enzymatic production of this compound from D-fructose using this compound 3-epimerase (DPEase, EC 5.1.3.30) is a widely adopted and efficient method.[2][3][6] This document provides detailed application notes and protocols for the production of this compound using this compound 3-epimerase, targeting researchers, scientists, and professionals in drug development.

This compound 3-epimerase catalyzes the reversible epimerization of D-fructose at the C-3 position to form this compound.[7] These enzymes have been identified and characterized from various microorganisms, each with unique biochemical properties.[1][8][9][10] Understanding these properties is crucial for optimizing the production process.

Data Presentation: Biochemical Properties of this compound 3-Epimerases

The selection of a suitable this compound 3-epimerase is critical for efficient this compound production. The following table summarizes the key biochemical properties of DPEases from various microbial sources.

Microorganism Optimal pH Optimal Temperature (°C) Metal Ion Cofactor Conversion Rate (%) Specific Activity (U/mg) Reference
Agrobacterium tumefaciens8.050Mn²⁺32.98.89[8][11][12]
Treponema primitia ZAS-18.070Co²⁺27.5-[1]
Clostridium bolteae7.055Co²⁺28.8-[9]
Flavonifractor plautii7.065Co²⁺32-[10]
Bacillus sp. KCTC 132196.060Mn²⁺17.033.65[13][14]
Recombinant E. coli (A. tumefaciens gene)7.555Mn²⁺22.42-[15][16]
Recombinant E. coli (A. tumefaciens gene)8.540Co²⁺, Mn²⁺, Fe²⁺, Ni²⁺--[17]

Experimental Protocols

Protocol 1: Purification of Recombinant this compound 3-Epimerase

This protocol describes a general method for the purification of His-tagged recombinant this compound 3-epimerase expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged DPEase

  • Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged DPEase with Elution Buffer.

  • Dialysis: Dialyze the eluted enzyme fraction against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove imidazole and for buffer exchange.[3]

  • Purity Analysis: Analyze the purity of the enzyme by SDS-PAGE. The molecular weight of DPEase is typically around 33 kDa.[1]

Protocol 2: this compound 3-Epimerase Activity Assay

This protocol outlines the procedure to determine the enzymatic activity of this compound 3-epimerase.

Materials:

  • Purified this compound 3-epimerase

  • Reaction Buffer (e.g., 50 mM EPPS buffer, pH 8.0)[8][18]

  • D-fructose solution (e.g., 1% w/v in reaction buffer)[8][18]

  • Metal ion solution (e.g., 1 mM MnCl₂)[8][18]

  • Stopping solution (e.g., 100°C heat block or acid)[8][18]

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Enzyme Preparation: If the enzyme is metal-dependent, pre-incubate the purified enzyme with the required metal ion (e.g., 1 mM Mn²⁺) at 20°C for 4 hours.[8][18]

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, D-fructose solution, and the prepared enzyme to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature of the enzyme (e.g., 50°C) for a defined period (e.g., 5-10 minutes).[8][18]

  • Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 5-10 minutes.[8][18]

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant for this compound concentration using an HPLC system equipped with a suitable column for sugar analysis.

  • Unit Definition: One unit of this compound 3-epimerase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified reaction conditions.[8][18][19]

Protocol 3: Enzymatic Production of this compound

This protocol provides a general method for the production of this compound from D-fructose using purified this compound 3-epimerase.

Materials:

  • Purified this compound 3-epimerase

  • High concentration D-fructose solution (e.g., 500-700 g/L)

  • Reaction Buffer (optimal pH for the enzyme)

  • Metal ion cofactor (if required)

  • Reaction vessel with temperature control

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of D-fructose in the optimal reaction buffer. Add the required metal ion cofactor.

  • Enzymatic Reaction: Add the purified this compound 3-epimerase to the D-fructose solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined duration (e.g., 100 minutes to several hours) to reach equilibrium.[8]

  • Monitoring: Periodically take samples to monitor the conversion of D-fructose to this compound using HPLC. The equilibrium ratio between this compound and D-fructose is typically around 30:70.[1][8]

  • Enzyme Inactivation: Once the desired conversion is achieved, inactivate the enzyme by heat treatment (e.g., boiling).

  • Purification of this compound: The resulting mixture will contain this compound, unreacted D-fructose, and other minor byproducts. This compound can be purified using chromatographic techniques.

Visualizations

Enzymatic Conversion of D-Fructose to this compound

Enzymatic_Conversion DFructose D-Fructose Enzyme This compound 3-Epimerase DFructose->Enzyme DPsicose This compound Enzyme->DPsicose Epimerization at C-3 DPsicose_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing GeneCloning Gene Cloning & Expression (e.g., in E. coli) Fermentation Fermentation & Cell Harvest GeneCloning->Fermentation CellLysis Cell Lysis & Clarification Fermentation->CellLysis Purification Enzyme Purification (e.g., Affinity Chromatography) CellLysis->Purification EnzymaticReaction Enzymatic Conversion (D-Fructose to this compound) Purification->EnzymaticReaction ProductPurification This compound Purification EnzymaticReaction->ProductPurification Immobilization_Benefits ImmobilizedDPEase Immobilized This compound 3-Epimerase IncreasedStability Increased Stability (Thermal & pH) ImmobilizedDPEase->IncreasedStability Reusability Reusability ImmobilizedDPEase->Reusability ContinuousProduction Potential for Continuous Production IncreasedStability->ContinuousProduction ReducedCost Reduced Production Cost Reusability->ReducedCost ReducedCost->ContinuousProduction

References

Application Notes and Protocols for D-Psicose Synthesis Using Immobilized Enzyme Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie profile and various physiological benefits.[1][2][3] Enzymatic synthesis of this compound from D-Fructose is a promising and environmentally friendly production method.[3] Immobilized enzyme technology offers several advantages over the use of free enzymes, including enhanced stability, reusability, and simplified downstream processing, which collectively reduce production costs.[1][4][5] This document provides detailed application notes and protocols for the synthesis of this compound using immobilized enzyme technology, focusing on commonly used enzymes and immobilization techniques.

Key Enzymes for this compound Synthesis

The primary enzyme used for the direct conversion of D-Fructose to this compound is This compound 3-Epimerase (DPEase) .[1][6][7] Other enzymes, such as D-Tagatose 3-Epimerase (D-TE) and L-Rhamnose Isomerase (L-RI) , can also be employed in multi-step or alternative conversion pathways.[8][9][10][11]

Immobilization Techniques

Various methods have been successfully applied for the immobilization of enzymes for this compound production. These can be broadly categorized as carrier-bound and carrier-free methods.

  • Carrier-Bound Immobilization: This involves attaching the enzyme to an insoluble support material. Common methods include:

    • Adsorption: Based on physical interactions between the enzyme and the carrier.[5][12]

    • Covalent Binding: Forms strong, stable linkages between the enzyme and the support.[1][4][5]

    • Entrapment/Encapsulation: The enzyme is physically confined within a porous matrix, such as calcium alginate gels.[5][6]

  • Carrier-Free Immobilization: These methods create insoluble enzyme preparations without the use of a separate support material, leading to high enzyme loading and activity.[13]

    • Cross-Linked Enzyme Aggregates (CLEAs): Enzyme molecules are precipitated and then cross-linked with a bifunctional reagent like glutaraldehyde.[14][15][16][17]

    • Enzyme Nanoflowers: Hybrid organic-inorganic structures where the enzyme serves as the organic component.[7]

Data Presentation: Performance of Immobilized Enzymes

The following tables summarize the quantitative data from various studies on immobilized enzymes for this compound synthesis, allowing for easy comparison of their performance.

Table 1: Performance of Immobilized this compound 3-Epimerase (DPEase)

Enzyme SourceImmobilization Method & SupportOptimal pHOptimal Temp. (°C)Key Findings & Performance Metrics
Agrobacterium tumefaciensAdsorption on Duolite A568 beads9.0 (with borate), 8.5 (without borate)55 (with borate), 50 (without borate)Produced 441 g/L psicose from 700 g/L fructose with borate. Half-life increased up to 128-fold compared to free enzyme.[18]
Bacillus sp. KCTC 13219One-step purification and immobilization on His-tag affinity column6.060Reused for up to five cycles, maintaining 83.38% relative activity.[19]
Recombinant Pichia pastorisCovalent binding on amino-epoxide support (ReliZyme HFA403/M)Not specifiedNot specifiedGlycine-blocked immobilized DPEase had an activity of 103.5 U/g support and retained 52.3% activity after 2h at 60°C.[1][4][20]
Co2+-dependent DPEaseBiomineralization into hybrid organic-inorganic nanoflowers8.560Maximum activity of 36.2 U/mg, about 7.2-fold higher than free enzyme. Maintained ~90% activity after six cycles.[7]
Recombinant Bacillus subtilisEntrapment in Ca-alginateNot specifiedNot specifiedConversion rate of 20.74 ± 0.39%. Recyclable for at least six batches, producing 32.83 ± 2.56 g/L of this compound.[6]
Agrobacterium tumefaciensImmobilized on non-modified graphene oxideNot specifiedNot specifiedHalf-life of 720 min, 180 times higher than the free enzyme.[12]

Table 2: Performance of Other Immobilized Enzymes for Rare Sugar Synthesis

EnzymeImmobilization Method & SupportSubstrateProductKey Findings & Performance Metrics
D-Tagatose 3-Epimerase (D-TE)Immobilized on Chitopearl beadsD-FructoseThis compound25% of a 60% D-fructose solution was converted to this compound in a continuous bioreactor system.[11]
L-Rhamnose Isomerase (L-RI)Cross-linked with glutaraldehydeThis compoundD-Allose25% of this compound was isomerized to D-allose. The cross-linked enzyme had an operative half-life of two months.[8]
L-Rhamnose Isomerase (L-RI)Immobilized on chitopearl beadsThis compoundD-AlloseAbout 40% of this compound was converted to D-allose. Stable after repeated use over 20 days at 40°C.[9]
This compound 3-Epimerase (DPE) and L-Rhamnose Isomerase (L-RhI)DPE on anion exchange resin, L-RhI on amino resinD-FructoseD-AlloseOne-pot reaction with a final mass ratio of D-fructose:this compound:D-allose of 6.6:2.4:1.0.[10]

Experimental Protocols

Protocol 1: Immobilization of this compound 3-Epimerase (DPEase) on Amino-Epoxide Support

This protocol is based on the methodology described for immobilizing DPEase on ReliZyme HFA403/M.[1][4]

Materials:

  • Purified this compound 3-Epimerase (DPEase) solution

  • Amino-epoxide support (e.g., ReliZyme HFA403/M)

  • Sodium phosphate buffer (pH 7.5, 5 mM)

  • Glutaraldehyde solution (25%)

  • Glycine solution

  • Shaking incubator

  • Filtration device

Procedure:

  • Enzyme Adsorption (Ion Exchange):

    • Wash the amino-epoxide support with the sodium phosphate buffer.

    • Add the purified DPEase solution to the washed support.

    • Incubate on a shaker for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for ionic binding.

  • Covalent Binding:

    • After the initial adsorption, allow the mixture to stand for a longer period (e.g., 24 hours) at a controlled temperature to facilitate the formation of covalent bonds between the enzyme and the support.

  • Crosslinking:

    • Filter the immobilized enzyme and wash with buffer to remove any unbound enzyme.

    • Resuspend the immobilized enzyme in a fresh buffer solution.

    • Add glutaraldehyde to a final concentration of 1% (v/v).

    • Incubate with gentle shaking for a specified time (e.g., 1 hour) to crosslink the enzyme molecules.

  • Blocking (Optional but Recommended):

    • Filter the crosslinked immobilized enzyme and wash thoroughly with buffer.

    • Resuspend in a glycine solution (e.g., 1 M) to block any remaining reactive groups on the support.

    • Incubate for a specified time (e.g., 1 hour).

  • Final Washing and Storage:

    • Filter the final immobilized enzyme preparation and wash extensively with buffer to remove excess glycine and glutaraldehyde.

    • Store the immobilized enzyme in a suitable buffer at 4°C until use.

Protocol 2: Synthesis of this compound using Immobilized DPEase

Materials:

  • Immobilized DPEase

  • D-Fructose solution (substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • Water bath or incubator

  • Reaction vessel (e.g., stirred tank reactor or packed bed column)

  • HPLC system for product analysis

Procedure (Batch Reactor):

  • Reaction Setup:

    • Prepare a D-Fructose solution of the desired concentration (e.g., 500 g/L) in the reaction buffer.

    • Add the immobilized DPEase to the fructose solution in the reaction vessel.

    • The enzyme to substrate ratio should be optimized for efficient conversion.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the immobilized enzyme (e.g., 50-60°C) with continuous stirring.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Reaction Termination and Product Analysis:

    • Stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation.

    • Analyze the concentration of this compound and remaining D-Fructose in the supernatant using an HPLC system.

  • Immobilized Enzyme Recovery and Reuse:

    • Wash the recovered immobilized enzyme with buffer to remove any residual substrate and product.

    • The washed immobilized enzyme can be reused for subsequent batches.

Procedure (Packed Bed Reactor for Continuous Production):

  • Column Packing:

    • Pack a column with the immobilized DPEase.

  • Continuous Synthesis:

    • Prepare the D-Fructose substrate solution in the appropriate buffer.

    • Continuously pump the substrate solution through the packed bed reactor at a controlled flow rate and temperature.

  • Product Collection and Analysis:

    • Collect the effluent from the column, which contains the product this compound.

    • Analyze the product concentration in the effluent using HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_of_D_Psicose cluster_synthesis This compound Synthesis Pathway D-Fructose D-Fructose DPEase This compound 3-Epimerase D-Fructose->DPEase Substrate This compound This compound DPEase->this compound Product

Caption: Enzymatic conversion of D-Fructose to this compound.

Immobilization_Workflow cluster_immobilization Immobilization Workflow Enzyme_Solution Purified Enzyme Solution Immobilization_Step Immobilization (e.g., Covalent Binding) Enzyme_Solution->Immobilization_Step Support_Material Support Material Support_Material->Immobilization_Step Washing_1 Washing to Remove Unbound Enzyme Immobilization_Step->Washing_1 Crosslinking Crosslinking (Optional) Washing_1->Crosslinking Blocking Blocking (Optional) Crosslinking->Blocking Washing_2 Final Washing Blocking->Washing_2 Immobilized_Enzyme Immobilized Enzyme Washing_2->Immobilized_Enzyme

Caption: General workflow for enzyme immobilization.

D_Psicose_Production_Workflow cluster_production This compound Production Workflow Immobilized_Enzyme Immobilized Enzyme Bioreactor Bioreactor (Batch or Continuous) Immobilized_Enzyme->Bioreactor Substrate_Solution D-Fructose Solution Substrate_Solution->Bioreactor Reaction Enzymatic Conversion Bioreactor->Reaction Separation Separation of Immobilized Enzyme Reaction->Separation Product_Mixture Product Mixture (this compound & D-Fructose) Separation->Product_Mixture Recycle_Enzyme Recycle Immobilized Enzyme Separation->Recycle_Enzyme Purification Purification Product_Mixture->Purification Pure_D_Psicose Pure this compound Purification->Pure_D_Psicose

Caption: Workflow for this compound production and purification.

References

Application Notes and Protocols for Fermentation-Based Production of D-Psicose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare sugar with significant potential in the food and pharmaceutical industries. It offers the taste and functionality of sucrose but with near-zero calories, making it an attractive alternative for managing obesity and diabetes.[1] Fermentation-based production of this compound presents a promising and sustainable alternative to traditional enzymatic methods, which can be limited by low yields and complex downstream processing.[1][2] This document provides detailed application notes and protocols for the production of this compound using microbial fermentation, focusing on recombinant Escherichia coli and whole-cell biocatalysis.

Microbial Strains and Fermentation Strategies

The fermentative production of this compound primarily relies on the use of microorganisms capable of expressing key enzymes such as this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase). These enzymes catalyze the conversion of D-fructose to this compound. Additionally, engineered microbial strains have been developed to produce this compound directly from D-glucose through novel metabolic pathways.

Commonly used microbial hosts for recombinant enzyme expression include Escherichia coli and Bacillus subtilis. Whole-cell biocatalysis, utilizing either permeabilized or non-permeabilized cells, is a cost-effective approach as it eliminates the need for enzyme purification.[3]

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on the fermentation-based production of this compound, providing a comparative overview of different production strategies.

Table 1: this compound Production from D-Fructose using Whole-Cell Biocatalysis

Microbial StrainEnzyme SourceFermentation/Reaction ConditionsThis compound Titer (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
Recombinant E. coliAgrobacterium tumefaciens DPEase60°C, pH 8.5, 4 g/L cells, 700 g/L D-fructose23033345[4]
Sinorhizobium sp. (toluene-treated)Native40°C, pH 8.5, 60 mg/mL cells, 70% (w/v) D-fructose37-~2.5[5]
Recombinant E. coli BL21(DE3)Treponema primitia ZAS-1 DPEase-137.5--[6]
Recombinant E. coli BL21/pET22b(+)Arthrobacter globiformis M30 DPEaseOptimized induction and incubation-33.91-[7]

Table 2: this compound Production from D-Glucose using Engineered E. coli

Strain Engineering StrategyFermentation ConditionsThis compound Titer (g/L)Yield (%)Productivity (g/L/h)Reference
Overexpression of native AlsE and HxpB, deletion of competing pathways, CRISPRi for dynamic regulationM9P media, 10 g/L glucose, 37°C then 30°C15.3622[1]
Co-expression of xylose isomerase and this compound 3-epimerase40°C, 24h-10 (from D-glucose)-[8]

Experimental Protocols

Protocol 1: Production of this compound 3-Epimerase (DPEase) in Recombinant E. coli

This protocol describes the cultivation of recombinant E. coli expressing DPEase from Agrobacterium tumefaciens.

Materials:

  • Recombinant E. coli BL21(DE3) harboring the DPEase expression plasmid

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotic for plasmid selection (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Terrific Broth (TB) medium

  • Shaking incubator

  • Centrifuge

Procedure:

  • Streak the recombinant E. coli strain on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 mL of the overnight culture into 100 mL of TB medium in a 500 mL flask.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce DPEase expression by adding IPTG to a final concentration of 1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 20-30°C) for an additional 12-16 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 30 minutes at 4°C.

  • Wash the cell pellet twice with 0.85% NaCl. The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -20°C.[9]

Protocol 2: Whole-Cell Biocatalysis for this compound Production from D-Fructose

This protocol outlines the use of the prepared recombinant E. coli cells for the conversion of D-fructose to this compound.

Materials:

  • Recombinant E. coli cell pellet (from Protocol 1)

  • D-fructose

  • HEPES buffer (50 mM, pH 8.0) or other suitable buffer

  • Shaking water bath or incubator

  • Centrifuge

Procedure:

  • Prepare a D-fructose solution (e.g., 700 g/L) in 50 mM HEPES buffer (pH 8.0).

  • Resuspend the recombinant E. coli cell pellet in the D-fructose solution to a final cell concentration of approximately 4 g/L (dry cell weight).

  • Incubate the reaction mixture at the optimal temperature for the specific DPEase (e.g., 60°C) with gentle agitation for a predetermined time (e.g., 40 minutes).[4]

  • Monitor the reaction progress by taking samples at different time points and analyzing the this compound concentration using HPLC (see Protocol 4).

  • Terminate the reaction by heating the mixture to 100°C for 5 minutes or by centrifuging to remove the cells.

  • Collect the supernatant containing this compound for downstream processing.

Protocol 3: Downstream Processing and Purification of this compound

This protocol provides a general workflow for the purification of this compound from the reaction mixture.

Materials:

  • Supernatant from the biocatalysis reaction

  • Activated carbon

  • Ion-exchange resins (cationic and anionic)

  • Ethanol

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Decolorization: Add activated carbon to the supernatant (e.g., 1% w/v) and stir for 1-2 hours at room temperature. Remove the activated carbon by filtration.

  • Deionization: Pass the decolorized solution through a column packed with a strong acid cation-exchange resin followed by a column with a weak base anion-exchange resin to remove salts and other charged impurities.

  • Concentration: Concentrate the deionized this compound solution under reduced pressure using a rotary evaporator.

  • Crystallization: Add ethanol to the concentrated syrup to induce crystallization of this compound. The ratio of syrup to ethanol will need to be optimized.

  • Recovery: Collect the this compound crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 4: HPLC Analysis of this compound

This protocol describes a method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound and D-fructose standards

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v).[2] Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of this compound and D-fructose of known concentrations (e.g., 0.05% to 0.5%).

  • Sample Preparation: Dilute the samples from the fermentation broth or reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Aminopropyl silane column

    • Mobile Phase: Acetonitrile:Water (80:20)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detector: Refractive Index (RI)

    • Column Temperature: 30-40°C

  • Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizations

Metabolic Pathway for this compound Production from D-Glucose in Engineered E. coli

The following diagram illustrates the engineered metabolic pathway in E. coli for the production of this compound from D-glucose. This pathway leverages the host's native enzymes and involves a series of phosphorylation, epimerization, and dephosphorylation steps.[1]

This compound Production Pathway from Glucose Glucose D-Glucose (extracellular) Glucose_in D-Glucose (intracellular) Glucose->Glucose_in PTS / GalP G6P Glucose-6-Phosphate Glucose_in->G6P Glk F6P Fructose-6-Phosphate G6P->F6P pgi P6P Psicose-6-Phosphate F6P->P6P alsE (D-allulose-6-phosphate 3-epimerase) Glycolysis Glycolysis F6P->Glycolysis pfkA/pfkB DPsicose This compound P6P->DPsicose hxpB (Hexitol phosphatase B) Whole-Cell Biocatalysis Workflow strain Recombinant E. coli Strain cultivation Cultivation and Induction strain->cultivation harvest Cell Harvesting and Washing cultivation->harvest biocatalysis Whole-Cell Biocatalysis (D-Fructose to this compound) harvest->biocatalysis separation Solid-Liquid Separation biocatalysis->separation purification Downstream Processing (Decolorization, Deionization) separation->purification crystallization Concentration and Crystallization purification->crystallization product Pure this compound crystallization->product

References

Chemical Synthesis of D-Psicose: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar, a C-3 epimer of D-fructose, that has garnered significant attention in the food and pharmaceutical industries for its low-calorie properties and potential health benefits. While enzymatic methods are commonly employed for large-scale production, chemical synthesis routes offer valuable alternatives for laboratory-scale research and the preparation of derivatives. This application note provides detailed protocols for three key chemical synthesis methods for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis Methodologies

Several chemical strategies have been developed for the synthesis of this compound, primarily involving the epimerization of D-fructose or the stereoselective reduction of a protected D-fructose derivative. Below are detailed protocols for three prominent methods.

Molybdate-Catalyzed Epimerization of D-Fructose

This method utilizes molybdate ions to catalyze the epimerization of D-fructose in an acidic aqueous solution. The reaction yields a mixture of ketohexoses, from which this compound can be isolated.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 100 g of D-fructose and 2 g of molybdenic acid in 500 mL of water.[1]

  • Heating: Heat the solution at 95°C for 20 hours.[1]

  • Decolorization: After cooling, treat the reaction mixture with activated charcoal to remove colored impurities and filter.

  • Deionization: Pass the filtrate through an ion-exchange column (e.g., Wofatit SBW in the OH⁻ cycle) to remove the molybdate catalyst and other ions.[1]

  • Concentration: Concentrate the eluate in vacuo.

  • Removal of Unreacted D-Fructose: To isolate the rare sugars, remove the remaining fermentable sugars (mainly D-fructose) by adding baker's yeast to the concentrated solution and allowing it to ferment for 4 days.[1]

  • Purification: Filter the fermented mixture and evaporate the filtrate to a syrup. Dissolve the syrup in methanol, purify with charcoal, and evaporate again.[1]

  • Chromatographic Separation: Separate the resulting mixture of ketohexoses using column chromatography to isolate this compound.

Quantitative Data:

Starting MaterialCatalystReaction TimeTemperatureProductYield (%)
D-FructoseMolybdenic Acid20 hours95°CThis compound0.5
D-FructoseMolybdenic Acid20 hours95°CD-Sorbose4.5
D-FructoseMolybdenic Acid20 hours95°CD-Tagatose1.0

Reaction Pathway for Molybdate-Catalyzed Epimerization

G DFructose D-Fructose ReactionMix Heat with Molybdenic Acid (95°C, 20h) DFructose->ReactionMix ProductMix Mixture of Ketohexoses (this compound, D-Sorbose, D-Tagatose) ReactionMix->ProductMix Purification Purification Steps (Decolorization, Deionization, Fermentation, Chromatography) ProductMix->Purification DPsicose This compound Purification->DPsicose

Caption: Workflow for Molybdate-Catalyzed Epimerization of D-Fructose.

Base-Catalyzed Epimerization of D-Fructose

This approach employs organic bases to facilitate the epimerization of D-fructose. The choice of base and solvent system influences the product distribution and yield.

Experimental Protocol (using Triethylamine):

  • Reaction Setup: In a round-bottom flask, stir 5.00 g of D-fructose in 20 mL of 5% methanolic triethylamine.[2]

  • Heating: Heat the reaction mixture at 60°C for 18 hours.[2]

  • Evaporation: After the reaction is complete, evaporate the mixture to a syrup under reduced pressure.[2]

  • Analysis and Purification: Analyze the crude product (e.g., by NMR spectroscopy) and purify by chromatographic methods to isolate this compound.[2]

Quantitative Data for Various Bases:

BaseThis compound Yield (%)D-Fructose Remaining (%)Other Sugars (Mannose, Glucose) (%)Total Sugar Recovery (%)
Sodium hydroxide6.026.225.057.2
Calcium hydroxide5.726.219.551.4
N,N-Dicyclohexylcarbodiimide8.414.410.833.6
Pyridine12.425.811.549.7
Methanolic triethylamine10.660.514.685.7
Aluminate resin3.710.110.023.8

Logical Flow for Base-Catalyzed Epimerization

G DFructose D-Fructose BaseSolvent Select Base and Solvent (e.g., Methanolic Triethylamine) DFructose->BaseSolvent Reaction Heat at 60°C for 18h BaseSolvent->Reaction CrudeProduct Crude Product Syrup Reaction->CrudeProduct Purification Chromatographic Purification CrudeProduct->Purification DPsicose This compound Purification->DPsicose

Caption: Process flow for the base-catalyzed synthesis of this compound.

Synthesis via Oxidation and Stereoselective Reduction

This multi-step synthesis involves the protection of D-fructose, followed by oxidation to a ketone and subsequent stereoselective reduction to the this compound derivative.

Experimental Protocol:

  • Protection of D-Fructose: Prepare 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose from D-fructose. This protected form is used as the starting material for the oxidation step.

  • Oxidation:

    • Method A (Ruthenium Tetroxide): Oxidize 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose with ruthenium tetroxide to yield crystalline 1,2:4,5-di-O-isopropylidene-β-D-erythro-hexopyranos-2,3-diulose.[3]

    • Method B (DMSO/Acetic Anhydride): Alternatively, oxidize the protected fructose derivative with dimethyl sulfoxide-acetic anhydride.[4]

  • Reduction:

    • Reduce the resulting 1,2:4,5-di-O-isopropylidene-β-D-erythro-hexopyranos-2,3-diulose with sodium borohydride. This reduction is highly stereoselective.[4]

  • Rearrangement and Deprotection: The reduction product, 1,2:4,5-di-O-isopropylidene-D-psicopyranose, can then undergo rearrangement and subsequent acid hydrolysis to remove the isopropylidene protecting groups, yielding this compound.

Quantitative Data:

Oxidation ReagentReduction ReagentStereoselectivity of Reduction (this compound derivative)
Dimethyl sulfoxide–acetic anhydrideSodium borohydride98.2%
Dimethyl sulfoxide–acetic anhydrideLithium aluminium hydride90%
Ruthenium tetroxideMetal hydrides or catalytic hydrogenation (Pt)Virtually sole product

Pathway for Oxidation-Reduction Synthesis of this compound

G ProtectedFructose 1,2:4,5-di-O-isopropylidene- β-D-fructopyranose Oxidation Oxidation (e.g., RuO4 or DMSO/Ac2O) ProtectedFructose->Oxidation KetoDerivative 1,2:4,5-di-O-isopropylidene- β-D-erythro-hexopyranos-2,3-diulose Oxidation->KetoDerivative Reduction Stereoselective Reduction (e.g., NaBH4) KetoDerivative->Reduction ProtectedPsicose 1,2:4,5-di-O-isopropylidene- D-psicopyranose Reduction->ProtectedPsicose Deprotection Acid Hydrolysis ProtectedPsicose->Deprotection DPsicose This compound Deprotection->DPsicose

Caption: Multi-step synthesis of this compound via an oxidation-reduction route.

Summary and Conclusion

The chemical synthesis of this compound provides several routes for its preparation in a laboratory setting. The molybdate-catalyzed method is a straightforward approach but results in low yields and a complex mixture of products. Base-catalyzed epimerization offers improved yields, with pyridine and triethylamine showing notable efficacy. The multi-step synthesis involving oxidation and stereoselective reduction of a protected D-fructose derivative provides the highest stereoselectivity, leading to a more controlled synthesis of the desired this compound. The choice of method will depend on the desired scale, available resources, and the required purity of the final product. These detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis and application of rare sugars.

References

Application Note and Protocol for HPLC Quantification of D-Psicose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food, beverage, and pharmaceutical industries due to its low-calorie profile and physiological benefits. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of sugars. This document provides detailed application notes and protocols for the quantification of this compound using various HPLC methods, including those with Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Key Experimental Workflows

The general workflow for the HPLC quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps may vary depending on the sample matrix and the chosen HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Sample Extraction Extraction (e.g., Acetonitrile, Water) Start->Extraction Purification Purification (e.g., SPE, Filtration) Extraction->Purification HPLC_System HPLC System (Pump, Injector) Purification->HPLC_System Column Column (e.g., Aminopropyl, HILIC) HPLC_System->Column Detector Detector (RID, ELSD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: General experimental workflow for HPLC-based this compound quantification.

Comparative Quantitative Data

The following table summarizes the performance of different HPLC methods for the quantification of this compound, providing a basis for method selection based on specific analytical needs.

ParameterHPLC-RID (Aminopropyl Column)HPLC-ELSDHILIC-RID
Column ZORBAX SIL (4.6 x 150 mm, 5 µm)Information not specifiedAtlantis Premier BEH Z-HILIC
Mobile Phase Acetonitrile:Water (80:20, v/v)Acetonitrile:Water (30:70, v/v)Isocratic solvent mobile phase
Flow Rate 1.0 mL/minInformation not specifiedInformation not specified
Detector Refractive Index Detector (RID)Evaporative Light Scattering Detector (ELSD)Refractive Index Detector (RID)
Retention Time (this compound) 4.81 minInformation not specifiedInformation not specified
Retention Time (D-Fructose) 6.17 minInformation not specifiedInformation not specified
Retention Time (D-Glucose) 7.44 minInformation not specifiedInformation not specified
Linearity Range 0.05% to 0.5%0.01 to 0.80 g/100 mL0.16 to 5 mg/mL
Correlation Coefficient (R²) ≥ 0.990.9994>0.998
Limit of Detection (LOD) Information not specified0.002 g/100 mLInformation not specified
Limit of Quantification (LOQ) Information not specified0.006 g/100 mLInformation not specified
Recovery Information not specified91.5% - 94.2%Information not specified

Detailed Experimental Protocols

Protocol 1: this compound Quantification by HPLC-RID with an Aminopropyl Column

This protocol is suitable for the routine analysis of this compound, particularly in samples where it is present with other sugars like D-Fructose and D-Glucose.

1. Materials and Reagents

  • This compound, D-Fructose, D-Glucose standards (analytical grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • ZORBAX SIL column (4.6 x 150 mm, 5 µm particle size) or equivalent aminopropyl silane column

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

4. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.5, 1.0, 2.5, 5.0 mg/mL).

  • Similarly, prepare standard solutions for D-Fructose and D-Glucose to determine their retention times for selectivity assessment.

5. Sample Preparation

  • Liquid Samples (e.g., beverages):

    • Degas the sample by sonication.

    • Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Solid Samples (e.g., food products):

    • Weigh a representative amount of the homogenized sample.

    • Extract the sugars using a suitable solvent (e.g., 80% ethanol in water). The solvent-to-sample ratio should be optimized for efficient extraction.

    • Vortex or sonicate the mixture to ensure complete extraction.

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the solvent from the supernatant and reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: this compound Quantification in Beverages by HPLC-ELSD

This method is particularly useful for analyzing this compound in sugar-free beverages and offers good sensitivity.

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HLB solid-phase extraction (SPE) cartridges

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (30:70, v/v)

  • Column: A suitable column for sugar analysis (e.g., amino or HILIC).

  • ELSD Settings: Optimize the nebulizer temperature and gas flow rate according to the manufacturer's recommendations.

4. Standard Preparation

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standards to cover the linear range of 0.01 to 0.80 g/100 mL.

5. Sample Preparation

  • Extract the beverage sample with 20% acetonitrile.

  • Condition an HLB SPE cartridge with methanol followed by water.

  • Load the acetonitrile extract onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound with an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Identify the this compound peak based on retention time.

  • Generate a calibration curve using a logarithmic plot of peak area versus concentration, as ELSD responses are often non-linear.

  • Determine the concentration of this compound in the sample from the calibration curve.

Signaling Pathways and Logical Relationships

The choice of HPLC method for this compound quantification is influenced by several factors, including the sample matrix, required sensitivity, and the presence of interfering sugars. The following diagram illustrates the decision-making process for selecting an appropriate method.

Method_Selection Start Start: Need to Quantify this compound Matrix What is the sample matrix? Start->Matrix Sensitivity Is high sensitivity required? Matrix->Sensitivity Simple Matrix (e.g., pure solutions) Interference Are interfering sugars present? Matrix->Interference Complex Matrix (e.g., food, beverages) Method_RID HPLC-RID (Aminopropyl Column) Sensitivity->Method_RID No Method_ELSD HPLC-ELSD Sensitivity->Method_ELSD Yes Interference->Method_RID Yes, common sugars Method_HILIC HILIC-RID Interference->Method_HILIC Yes, complex isomers

Caption: Decision tree for selecting an HPLC method for this compound quantification.

Discussion

The choice of an HPLC method for this compound quantification depends on the specific requirements of the analysis.

  • HPLC-RID with an aminopropyl column is a robust and reliable method for routine analysis. It offers good separation of this compound from other common sugars like fructose and glucose. However, RID is a universal detector and can be sensitive to changes in mobile phase composition and temperature, and it generally has lower sensitivity compared to other detectors.

  • HPLC-ELSD provides higher sensitivity than RID and is suitable for detecting compounds that lack a UV chromophore, such as sugars. This makes it a good choice for analyzing this compound in complex matrices or at low concentrations. A drawback of ELSD is its non-linear response, which requires a logarithmic calibration curve for accurate quantification.

  • HILIC is a powerful technique for separating polar compounds like sugars. When coupled with RID, HILIC can provide excellent selectivity for resolving closely related sugar isomers. This method is particularly advantageous for complex samples containing multiple sugars.

Sample preparation is a critical step to ensure accurate and reproducible results. For simple matrices, a "dilute-and-shoot" approach may be sufficient. However, for complex matrices like food and beverages, extraction and purification steps such as solid-phase extraction are often necessary to remove interfering components and prevent column contamination.

Method validation is essential to ensure that the chosen HPLC method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This application note provides a comprehensive overview and detailed protocols for the HPLC-based quantification of this compound. By understanding the principles, advantages, and limitations of different HPLC methods and by selecting the appropriate sample preparation and chromatographic conditions, researchers can achieve accurate and reliable quantification of this important rare sugar in a variety of sample matrices.

Capillary Electrophoresis: A High-Resolution Technique for D-Psicose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-CE001

Introduction

D-Psicose (also known as D-allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie content and various physiological benefits. Accurate and efficient quantification of this compound, particularly in the presence of other structurally similar sugars like D-Fructose and D-Glucose, is crucial for quality control, process monitoring, and regulatory compliance. Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high resolution, rapid analysis times, and minimal sample consumption. This document provides detailed application notes and protocols for the analysis of this compound using CE.

Principle of Separation

Capillary Electrophoresis separates analytes based on their differential migration in an electric field. For neutral carbohydrates like this compound, separation is typically achieved by forming charged complexes. This is commonly done under highly alkaline conditions (pH > 12), where the hydroxyl groups of the sugars are deprotonated, leading to the formation of negatively charged sugar anions. These anions then migrate towards the anode at different velocities depending on their charge-to-size ratio, allowing for their separation. Alternatively, complexation with borate ions can be used to induce a negative charge on the sugar molecules for separation.

Advantages of Capillary Electrophoresis for this compound Analysis

  • High Resolution: CE provides excellent separation of structurally similar sugar isomers, such as this compound and D-Fructose.[1][2]

  • Speed: Analysis times are typically short, often under 15 minutes, enabling high-throughput screening.

  • Minimal Sample and Reagent Consumption: CE requires only nanoliter volumes of sample and microliter volumes of reagents, making it a cost-effective and environmentally friendly technique.

  • Versatility: The method can be adapted for the analysis of a wide range of carbohydrates in various matrices.

Instrumentation

A standard capillary electrophoresis system equipped with a UV or a diode array detector (DAD) is suitable for this compound analysis. Key components include:

  • High-voltage power supply

  • Fused-silica capillary

  • Autosampler

  • Detector (UV/DAD)

  • Temperature control system for the capillary

  • Data acquisition and analysis software

Experimental Protocols

Protocol 1: Analysis of this compound in Standard Solutions

This protocol describes the fundamental method for the separation and quantification of this compound in a mixture with other common sugars.

1. Reagents and Materials

  • This compound, D-Fructose, D-Glucose standards

  • Sodium hydroxide (NaOH)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Deionized water (18.2 MΩ·cm)

  • Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length)

2. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a solution of 130 mM NaOH and 36 mM Na₂HPO₄ in deionized water. Adjust the pH to 12.6.[3] Filter the BGE through a 0.45 µm filter before use.

  • Standard Stock Solutions: Prepare individual stock solutions of this compound, D-Fructose, and D-Glucose at a concentration of 10 mM in deionized water.

  • Working Standard Solutions: Prepare a series of mixed standard solutions by diluting the stock solutions with deionized water to obtain concentrations ranging from 0.1 mM to 3.0 mM for each sugar.[1][2]

3. CE Instrument Conditions

  • Capillary: Fused-silica, 50 µm i.d., effective length 20 cm, total length 30 cm.

  • Capillary Conditioning (for new capillary): Rinse with 1 M NaOH for 20 min, followed by deionized water for 10 min, and finally with the BGE for 15 min.

  • Pre-run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH for 2 min, followed by deionized water for 1 min, and then with the BGE for 3 min.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 18 kV.[3]

  • Capillary Temperature: 25 °C.

  • Detection: Indirect UV detection at 265 nm.[3]

4. Data Analysis

  • Identify the peaks based on the migration times of the individual standards.

  • Construct a calibration curve for each sugar by plotting the peak area against the concentration.

  • Determine the concentration of each sugar in unknown samples by interpolating their peak areas from the calibration curves.

Protocol 2: Analysis of this compound in a Beverage Sample

This protocol provides a method for the determination of this compound in a beverage matrix, incorporating a sample preparation step.

1. Sample Preparation

  • Degas carbonated beverages by sonication for 15 minutes.

  • Dilute the beverage sample with deionized water to bring the expected sugar concentrations within the linear range of the calibration curve (e.g., a 1:100 dilution).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

2. CE Analysis

  • Follow the CE instrument conditions and data analysis steps outlined in Protocol 1.

  • To ensure accurate quantification, a standard addition method can be employed by spiking the beverage sample with known concentrations of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound and other sugars using capillary electrophoresis based on published methods.

Table 1: Method Performance for this compound and Related Sugars [1][2]

AnalyteLinearity Range (mM)Coefficient of Determination (R²)Limit of Detection (LOD) (mM)
This compound0.1 - 3.0> 0.990.11 - 0.20
D-Fructose0.1 - 3.0> 0.990.11 - 0.20
D-Glucose0.1 - 3.0> 0.990.11 - 0.20

Table 2: Electrophoretic Conditions and Migration Times

AnalyteBGEVoltage (kV)Temperature (°C)Migration Time (min)Reference
This compound130 mM NaOH, 36 mM Na₂HPO₄, pH 12.61825~8.5[3]
D-Fructose130 mM NaOH, 36 mM Na₂HPO₄, pH 12.61825~7.8[3]
D-Glucose130 mM NaOH, 36 mM Na₂HPO₄, pH 12.61825~7.2[3]
Sucrose130 mM NaOH, 36 mM Na₂HPO₄, pH 12.61825~6.5[3]

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the separation of sugars by capillary electrophoresis.

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing prep_bge BGE Preparation (e.g., 130 mM NaOH, 36 mM Na₂HPO₄) cap_cond Capillary Conditioning prep_bge->cap_cond prep_sample Sample Preparation (Dilution, Filtration) injection Sample Injection (Hydrodynamic) prep_sample->injection cap_cond->injection separation Electrophoretic Separation (e.g., 18 kV, 25 °C) injection->separation detection UV Detection (e.g., 265 nm) separation->detection peak_id Peak Identification detection->peak_id calibration Calibration Curve Construction peak_id->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound analysis by CE.

separation_factors cluster_electrolyte Background Electrolyte cluster_instrument Instrumental Parameters cluster_analyte Analyte Properties center_node CE Separation of Sugars ph pH ph->center_node concentration Concentration concentration->center_node additives Additives (e.g., Borate) additives->center_node voltage Voltage voltage->center_node temperature Temperature temperature->center_node capillary Capillary Dimensions capillary->center_node charge_size Charge-to-Size Ratio charge_size->center_node pka pKa pka->center_node

Caption: Factors influencing CE separation of sugars.

References

Application Notes and Protocols: D-Psicose as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing D-Psicose as a substrate in various enzyme assays. This compound, a C-3 epimer of D-fructose, is a rare sugar with significant potential in the food and pharmaceutical industries. Understanding its interactions with enzymes is crucial for its production, application, and the study of related metabolic pathways.

Overview of Enzymes Utilizing this compound

This compound serves as a substrate for several classes of enzymes, primarily epimerases and isomerases. These enzymes are key to both the biosynthesis of this compound and its conversion into other rare sugars.

  • This compound 3-Epimerase (DPEase) (EC 5.1.3.30): This enzyme catalyzes the reversible epimerization of D-fructose at the C-3 position to produce this compound. It exhibits high specificity for this compound.[1][2]

  • D-Tagatose 3-Epimerase (DTEase) (EC 5.1.3.31): While its primary substrates are D-tagatose and D-sorbose, DTEase can also catalyze the interconversion of D-fructose and this compound.[3][4]

  • L-Rhamnose Isomerase (L-RhI) (EC 5.3.1.14): This enzyme is capable of isomerizing D-Allose to this compound and D-altrose.[5]

  • D-Arabinose Isomerase: This isomerase can convert this compound to D-altrose.[6][7]

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters of various enzymes that utilize this compound as a substrate. This data is essential for designing and optimizing enzyme assays.

Table 1: Kinetic Parameters of this compound 3-Epimerase (DPEase) from Agrobacterium tumefaciens
SubstrateKm (mM)kcat (min-1)Vmax (mM/min)Catalytic Efficiency (kcat/Km)Optimal pHOptimal Temp. (°C)Cofactor
This compound122381-198.48.050Mn2+
D-Fructose110-28.01-7.555Mn2+
D-Tagatose762270-0.358.050Mn2+

Data sourced from multiple studies.[1][8][9]

Table 2: Kinetic Parameters of D-Tagatose 3-Epimerase (DTEase) from Pseudomonas cichorii
SubstrateKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temp. (°C)Cofactor
D-Tagatose55307.0-9.0~60Mn2+

This enzyme also accepts this compound as a substrate, though detailed kinetic data for this specific interaction is less readily available.[3]

Table 3: Kinetic Parameters of L-Rhamnose Isomerase (L-RI) Variant
SubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)
D-Allulose (this compound)110328.82.981

Kinetic parameters for a thermotolerant L-rhamnose isomerase variant.[10]

Experimental Protocols

Protocol for this compound 3-Epimerase (DPEase) Assay

This protocol is designed for determining the activity of this compound 3-Epimerase by measuring the conversion of D-fructose to this compound.

Materials:

  • Purified this compound 3-Epimerase

  • D-Fructose stock solution (e.g., 1 M)

  • EPPS (N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid)) buffer (50 mM, pH 8.0)

  • Manganese chloride (MnCl2) solution (e.g., 100 mM)

  • Hydrochloric acid (HCl) (e.g., 1 M) for stopping the reaction

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Aminex HPX-87C) and a Refractive Index Detector (RID)

Procedure:

  • Enzyme Preparation: If required, pre-incubate the purified DPEase with 1 mM Mn2+ at 20°C for 4 hours, followed by overnight dialysis against 50 mM EPPS buffer (pH 8.0) at 4°C to remove unbound Mn2+.[11]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:

    • 50 mM EPPS buffer (pH 8.0)

    • 1 mM MnCl2

    • Desired concentration of D-fructose (e.g., 100 mM)

    • Add purified DPEase to a final concentration of 0.04 U/mL.

    • Adjust the final volume with EPPS buffer.

  • Incubation: Incubate the reaction mixture at 50°C for a defined period (e.g., 5-10 minutes).[8][12]

  • Reaction Termination: Stop the reaction by adding HCl to a final concentration of 200 mM or by boiling the mixture at 100°C for 5 minutes.[11][12]

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.2 µm syringe filter.

  • Analysis: Analyze the production of this compound from D-fructose using an HPLC system.

    • Column: Aminex HPX-87C (or similar carbohydrate analysis column)

    • Mobile Phase: Deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85°C

    • Detector: Refractive Index Detector (RID)

  • Quantification: Calculate the concentration of this compound produced by comparing the peak area to a standard curve of known this compound concentrations. One unit of DPEase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[8]

Protocol for HPLC-Based Quantification of this compound

This protocol provides a method for the separation and quantification of this compound and D-fructose, which is essential for monitoring the progress of enzymatic reactions.[13][14][15]

Instrumentation and Columns:

  • Isocratic HPLC system with a Refractive Index Detector (RID).

  • Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[13]

Mobile Phase and Conditions:

  • Mobile Phase: Acetonitrile and water (80:20 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Run Time: Approximately 8-10 minutes for separation of this compound and D-fructose.[13]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of this compound and D-fructose (e.g., ranging from 0.05% to 0.5%).[13]

  • Sample Preparation: Prepare enzyme assay samples as described in the respective enzyme assay protocols, ensuring they are filtered before injection.

  • Injection: Inject a fixed volume of the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peaks for this compound and D-fructose based on their retention times, determined from the standard injections.

    • Generate a standard curve by plotting the peak area versus the concentration for each sugar.

    • Quantify the concentration of this compound and D-fructose in the unknown samples using the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways Influenced by this compound

This compound has been shown to modulate several key cellular signaling pathways, which is of interest for drug development and understanding its physiological effects.

This compound and MAPK Signaling Pathway

This compound may influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In certain conditions, it can enhance H2O2-induced apoptosis in C2C12 myogenic cells through the activation of JNK, p38, and ERK.[16] Additionally, this compound has been shown to suppress high-glucose-induced MCP-1 expression in human umbilical vein endothelial cells (HUVECs) by inhibiting the p38-MAPK pathway.[17]

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK inhibits This compound->p38_MAPK enhances in H2O2 presence JNK JNK This compound->JNK enhances in H2O2 presence ERK ERK This compound->ERK enhances in H2O2 presence High Glucose High Glucose Receptor Receptor High Glucose->Receptor H2O2 H2O2 H2O2->Receptor Receptor->p38_MAPK Receptor->JNK Receptor->ERK MCP1_Expression MCP-1 Expression p38_MAPK->MCP1_Expression Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis ERK->Apoptosis

Caption: this compound modulation of MAPK signaling.

This compound and Insulin Signaling

This compound has been demonstrated to improve insulin sensitivity and glucose tolerance.[18] It can promote the translocation of glucokinase from the nucleus to the cytoplasm in liver cells, enhancing glycogen synthesis. This suggests an interaction with the insulin signaling pathway, which plays a central role in glucose homeostasis.[18][19][20]

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor This compound This compound Glucokinase_nucl Glucokinase (nuclear) This compound->Glucokinase_nucl promotes IRS IRS Insulin_Receptor->IRS GLUT4 GLUT4 Glucose Glucose GLUT4->Glucose uptake PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->GLUT4 Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase activation Glucokinase_cyto Glucokinase (cytoplasmic) Glycogen Glycogen Glycogen_Synthase->Glycogen synthesis Glucose->Glycogen Glucokinase_nucl->Glucokinase_cyto translocation

Caption: this compound and its effect on insulin signaling and glucokinase translocation.

Experimental Workflow: Enzyme Assay and Analysis

The following diagram illustrates a general workflow for conducting an enzyme assay with this compound as a substrate, followed by product analysis.

Experimental_Workflow cluster_preparation Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Cofactors) Reaction_Setup Set up Reaction Mixture Reagent_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation (Purification, Dilution) Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Sample_Prep Sample Preparation (Centrifugation, Filtration) Termination->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantification, Kinetics) HPLC_Analysis->Data_Analysis

Caption: General workflow for this compound enzyme assays.

References

Application Notes and Protocols for the Use of D-Psicose in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Psicose (also known as D-Allulose), a low-calorie rare sugar, as a component in cell culture media. The following sections detail its effects on various cell types, provide protocols for key experiments, and summarize relevant quantitative data.

Introduction

This compound is a C3 epimer of D-fructose found in small quantities in some fruits.[1] While it is primarily known as a low-calorie sweetener, recent research has unveiled its potential to modulate cellular processes, making it a molecule of interest for in vitro studies. Notably, this compound has been shown to influence cell proliferation, apoptosis, and metabolism in a variety of cell lines.[1][2] These characteristics suggest its potential application in cancer research, metabolic studies, and other areas of drug development.

Effects of this compound on Cultured Cells

This compound has been demonstrated to exert a range of effects on different cell types in culture. Its impact appears to be cell-type specific and can be influenced by other factors in the cellular environment, such as oxidative stress.

Myogenic Cells (C2C12)

In C2C12 myoblasts, this compound alone shows no cytotoxic effects at concentrations up to 5 mM.[1] However, in the presence of an oxidative stressor like hydrogen peroxide (H₂O₂), this compound can potentiate cell injury, leading to decreased viability, increased apoptosis, and cell cycle arrest at the G2/M phase.[1][3] This effect is mediated, at least in part, through the activation of the MAPK signaling pathway, specifically p38 and JNK.[1][4]

Cancer Cells

This compound has been reported to inhibit the proliferation of several cancer cell lines.[2] This inhibitory effect is often associated with the induction of apoptosis and cell cycle arrest.[2] The specific mechanisms and effective concentrations can vary between different cancer cell types.

Adipocytes (3T3-L1)

In 3T3-L1 adipocytes, D-Allulose (this compound) has been shown to reduce lipid accumulation induced by palmitic acid in a dose-dependent manner.[5] It can also ameliorate endoplasmic reticulum stress in these cells.[5]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects on various cell lines as reported in the literature.

Cell LineTreatment ConditionsParameter MeasuredObserved EffectReference(s)
C2C12 (myoblasts)0-5 mM this compoundCell ViabilityNo significant cytotoxicity[1]
C2C12 (myoblasts)1, 2, 5 mM this compound + 100 µM H₂O₂Cell ViabilityDose-dependent decrease in viability[1]
C2C12 (myoblasts)5 mM this compound + 100 µM H₂O₂ApoptosisIncreased apoptosis[1]
C2C12 (myoblasts)5 mM this compound + 100 µM H₂O₂Cell CycleG2/M phase arrest[1]
3T3-L1 (adipocytes)1, 10, 20 mM D-Allulose + 1 mM Palmitic AcidLipid AccumulationDose-dependent reduction[5]

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture
  • Materials:

    • This compound powder (ensure high purity)

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile syringe filters (0.22 µm pore size)

    • Sterile syringes

  • Protocol:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the this compound in sterile water or PBS to create a concentrated stock solution (e.g., 1 M or 100 mM).

    • Gently warm the solution if necessary to aid dissolution, but avoid high temperatures that could degrade the sugar.

    • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.[6]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader

  • Protocol:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (and any co-treatments, if applicable). Include appropriate vehicle controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the detection of apoptotic cells following treatment with this compound.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with the desired concentrations of this compound for the specified duration.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • Cold 70% ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound as described previously.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.

    • Add PI staining solution and incubate for 15 minutes in the dark.

    • Analyze the samples using a flow cytometer.

Signaling Pathway and Workflow Diagrams

D_Psicose_Apoptosis_Pathway DPsicose This compound ROS Increased ROS DPsicose->ROS H2O2 Oxidative Stress (e.g., H₂O₂) H2O2->ROS MAPK_Pathway MAPK Pathway Activation ROS->MAPK_Pathway p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK Bax Bax (Pro-apoptotic) p38->Bax Bcl2_Mcl1 Bcl-2 & Mcl-1 (Anti-apoptotic) JNK->Bcl2_Mcl1 Mitochondria Mitochondrial Dysfunction Bcl2_Mcl1->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway under oxidative stress.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for assessing cell viability with this compound using an MTT assay.

Logical_Relationship_DPsicose_Effects DPsicose This compound Treatment Cellular_Response Cellular Response DPsicose->Cellular_Response Cell_Type Cell Type Cell_Type->Cellular_Response Oxidative_Stress Oxidative Stress Oxidative_Stress->Cellular_Response Proliferation Altered Proliferation Cellular_Response->Proliferation Apoptosis Induction of Apoptosis Cellular_Response->Apoptosis Cell_Cycle Cell Cycle Arrest Cellular_Response->Cell_Cycle Metabolism Metabolic Changes Cellular_Response->Metabolism

Caption: Logical relationship of factors influencing cellular response to this compound.

References

Application of D-Psicose in Food Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, naturally found in small quantities in various foods like figs, raisins, and wheat.[1] Its popularity in food science research and product development is rapidly growing due to its unique combination of desirable sensory and functional properties, alongside significant health benefits. This compound offers about 70% of the sweetness of sucrose with a clean, sugar-like taste and negligible caloric value (approximately 0.4 kcal/g).[1][2] Beyond its role as a low-calorie sweetener, this compound exhibits several functional properties that make it a versatile ingredient in food formulation, including its ability to participate in Maillard browning, modify starch gelatinization and retrogradation, and improve the texture and stability of various food products.[3][4] Furthermore, research has demonstrated its potential physiological benefits, such as the suppression of postprandial hyperglycemia.[5][6][7]

These application notes provide an overview of the key applications of this compound in food science research, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Physiological Effects of this compound: Glycemic Control

One of the most significant applications of this compound is in the development of foods for individuals with or at risk of type 2 diabetes due to its ability to modulate postprandial glucose response.[8] This effect is primarily attributed to the inhibition of intestinal α-glucosidases, enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides.[5]

Quantitative Data: Inhibition of α-Glucosidases and Impact on Glycemic Response

The following tables summarize the inhibitory effects of this compound on α-glucosidase activity and its subsequent impact on plasma glucose levels in animal and human studies.

Table 1: In Vitro Inhibition of Rat Intestinal α-Glucosidases by this compound

EnzymeSubstrateThis compound Concentration% Inhibition
SucraseSucrose4.0 mg/ml25.5
MaltaseMaltose4.0 mg/ml14.6
α-AmylaseSoluble Starch4.0 mg/ml7.8
Data adapted from Matsuo et al., 2009[5]

Table 2: Effect of this compound on Postprandial Plasma Glucose in Rats

Carbohydrate Administered (2 g/kg)Co-administered Sugar (0.2 g/kg)Peak Plasma Glucose (mg/dL) at 30 minArea Under the Curve (AUC) (mg/h/dL)
SucroseD-Fructose145 ± 8230 ± 15
SucroseThis compound125 ± 7195 ± 12
MaltoseD-Fructose152 ± 9245 ± 18
MaltoseThis compound130 ± 6210 ± 14
*Values are means ± SD. Significantly different from D-Fructose group (p<0.05). Data adapted from Matsuo et al., 2009[5]

Table 3: Glycemic Response to Confectionery Containing this compound in Healthy Humans

ConfectionerySweetener (5g)Blood Glucose at 30 min (mg/dL)Blood Glucose at 60 min (mg/dL)
Almond JellyD-Fructose105.2 ± 3.198.5 ± 2.8
Almond JellyThis compound91.8 ± 2.590.1 ± 2.4
GanacheD-Fructose108.7 ± 4.2101.3 ± 3.9
GanacheThis compound94.3 ± 2.792.6 ± 3.1
*Values are means ± SE. p<0.05 vs. D-Fructose. Data adapted from Iida et al., 2008[6]
Experimental Protocols

This protocol outlines the procedure to determine the inhibitory effect of this compound on intestinal α-glucosidase activity.

Materials:

  • Rat small intestine homogenate (source of α-glucosidases)

  • This compound

  • Substrates: Sucrose, Maltose

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Homogenize rat small intestine tissue in a 10 mmol/l phosphate buffer (pH 7.0). Centrifuge the homogenate and use the supernatant as the enzyme solution.

  • Assay Mixture: Prepare a standard assay mixture containing:

    • 40 µl substrate solution (20 mg/ml of sucrose or maltose)

    • 80 µl of this compound solution at various concentrations (e.g., final concentrations of 0.4–4.0 mg/ml)

    • Add the enzyme solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: Stop the reaction and measure the amount of glucose released using a glucose oxidase assay kit.

  • Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

This protocol describes the methodology for evaluating the effect of this compound on the postprandial glycemic response in rats.[5]

Materials:

  • Male Wistar rats

  • This compound

  • Carbohydrates: Sucrose, Maltose, Soluble Starch

  • Oral gavage needles

  • Blood glucose meter

Procedure:

  • Animal Preparation: Fast male Wistar rats overnight (12 hours) before the experiment.

  • Grouping: Randomly divide the rats into experimental groups (e.g., control group receiving a carbohydrate with D-fructose, and a test group receiving the same carbohydrate with this compound).

  • Administration: Orally administer a solution containing the carbohydrate (e.g., 2 g/kg body weight) with or without this compound (e.g., 0.2 g/kg body weight) via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at specific time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Determine the plasma glucose concentration using a glucose assay kit.

  • Data Analysis: Plot the plasma glucose concentration over time and calculate the Area Under the Curve (AUC) to assess the overall glycemic response.

Signaling Pathway and Experimental Workflow

Glycemic_Response_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Data Collection cluster_analysis Analysis Animal_Prep Overnight Fasting of Rats Grouping Randomization into Control & Test Groups Animal_Prep->Grouping Oral_Gavage Oral Administration of Carbohydrate +/- this compound Grouping->Oral_Gavage Blood_Sampling Blood Collection at 0, 30, 60, 90, 120 min Oral_Gavage->Blood_Sampling Glucose_Measurement Plasma Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation AUC Calculation and Statistical Analysis Glucose_Measurement->AUC_Calculation

Caption: Workflow for an in vivo glycemic response study.

Application of this compound in Food Products

This compound's unique physicochemical properties make it a valuable ingredient for improving the quality and nutritional profile of various food products.

Maillard Reaction and Browning

This compound, as a reducing sugar, readily participates in the Maillard reaction, which is responsible for the desirable brown color and roasted flavors in many cooked foods.[3][9] Studies have shown that this compound can enhance the browning reaction in baked goods and other processed foods, often to a greater extent than other sugars like fructose.[10][11] This property can be leveraged to create visually appealing low-calorie products.

Table 4: Browning of this compound and Glycine Mixture at Different Temperatures

Temperature (°C)Heating Time (hr)Absorbance at 420 nm
705~0.1
805~0.25
905~0.5
1005~0.9
Data adapted from a study on Maillard browning of this compound.[12]

This protocol provides a method for investigating the Maillard reaction between this compound and an amino acid.

Materials:

  • This compound

  • Amino acid (e.g., Glycine, Lysine)

  • Phosphate buffer (to control pH)

  • Heating block or water bath

  • Spectrophotometer

  • Colorimeter (for L, a, b* values)

Procedure:

  • Sample Preparation: Prepare aqueous solutions of this compound and the chosen amino acid at desired concentrations (e.g., 0.1 M each). Adjust the pH of the solution using a buffer.

  • Heating: Heat the solutions at a specific temperature (e.g., 100°C) for various time intervals.

  • Browning Measurement:

    • Spectrophotometry: Measure the absorbance of the heated solutions at 420 nm to quantify the browning intensity.

    • Colorimetry: Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the solutions.

  • Analysis of Reaction Products (Optional): Utilize techniques like HPLC or Mass Spectrometry to identify and quantify the Maillard reaction products formed.

Maillard_Reaction_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions DPsicose This compound MaillardReaction Maillard Reaction DPsicose->MaillardReaction AminoAcid Amino Acid AminoAcid->MaillardReaction Temperature Temperature Temperature->MaillardReaction Time Time Time->MaillardReaction pH pH pH->MaillardReaction Browning Browning (Color & Flavor) MaillardReaction->Browning

Caption: Factors influencing the Maillard reaction.

Starch Gelatinization and Retrogradation

This compound can influence the gelatinization and retrogradation of starch, which are critical processes affecting the texture and shelf-life of many food products like baked goods and sauces.[13][14] Research indicates that this compound can lower the gelatinization temperature and enthalpy of starch and inhibit its retrogradation (recrystallization upon cooling), which can lead to a softer texture and extended shelf-life.[4]

Table 5: Gelatinization Properties of Rice Flour with Different Sugars

Sugar AddedGelatinization Onset Temp (°C)Gelatinization Peak Temp (°C)Gelatinization Enthalpy (J/g)
Sucrose62.568.54.5
Trehalose63.069.04.8
This compound58.064.03.8
Data adapted from Ikeda et al., 2014[4]

This protocol describes the use of Differential Scanning Calorimetry (DSC) to analyze the effect of this compound on starch gelatinization and retrogradation.[5]

Materials:

  • Starch source (e.g., rice flour, corn starch)

  • This compound

  • Deionized water

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure for Gelatinization:

  • Sample Preparation: Accurately weigh a small amount of starch (e.g., 3-5 mg) and a solution of this compound (or water as a control) into a DSC pan. The water-to-starch ratio should be kept constant (e.g., 2:1).

  • Sealing: Hermetically seal the pan to prevent moisture loss during heating.

  • DSC Analysis: Place the sealed pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 20°C to 100°C).

  • Data Analysis: From the resulting thermogram, determine the onset temperature (To), peak temperature (Tp), and enthalpy of gelatinization (ΔH).

Procedure for Retrogradation:

  • Gelatinization: First, gelatinize the starch sample in the DSC as described above.

  • Storage: Store the gelatinized sample at a low temperature (e.g., 4°C) for a specific period (e.g., 1, 3, 7 days).

  • Reheating: After storage, rescan the sample in the DSC using the same heating program.

  • Data Analysis: A new endothermic peak will appear in the thermogram, corresponding to the melting of the retrograded starch. Determine the enthalpy of this peak (ΔH_r), which represents the extent of retrogradation.

Other Food Applications
  • Baked Goods: this compound can be used as a sucrose replacer in cakes and cookies, contributing to browning and a desirable texture.[15][16]

  • Beverages: Its high solubility and clean taste make it suitable for use in low-calorie beverages.[17]

  • Aerated Foods: this compound has been shown to improve the foaming properties of egg white protein, making it beneficial for products like meringues.[11]

  • Frozen Desserts: It can depress the freezing point, similar to sucrose, which is important for the texture of ice cream and other frozen desserts.[17]

Analytical Methods for this compound

Accurate quantification of this compound in food matrices is crucial for quality control and nutritional labeling. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Protocol for HPLC Analysis of this compound in Food Products

This protocol provides a general method for the quantification of this compound using HPLC with a Refractive Index Detector (RID).[6]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)

  • Amino-propyl silane column (e.g., ZORBAX SIL)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Food sample containing this compound

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Sample Preparation:

    • Homogenize the food sample.

    • Extract the sugars using a suitable solvent (e.g., hot water).

    • Centrifuge or filter the extract to remove solid particles.

    • Dilute the extract with the mobile phase to a concentration within the range of the standard curve.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of this compound in the sample using the calibration curve.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards and Sample Standard_Prep->Injection Sample_Prep Extract Sugars from Food Sample Sample_Prep->Injection Separation Chromatographic Separation on Amino-propyl Column Injection->Separation Detection Detection by Refractive Index Detector Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This compound is a promising functional ingredient for the food industry, offering a unique combination of sweetness, low caloric content, and beneficial physiological and physicochemical properties. Its ability to suppress glycemic response, participate in the Maillard reaction, and modify starch properties opens up numerous possibilities for the development of healthier and higher-quality food products. The protocols and data presented in these application notes provide a foundation for researchers and food scientists to explore and leverage the full potential of this compound in their work. Further research is encouraged to fully elucidate its mechanisms of action and to explore its applications in a wider range of food systems.

References

D-Psicose: A Novel Cryoprotectant for Enhanced Biological Sample Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP2025-11

Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs, for research, therapeutic, and drug development applications. The process, however, can induce significant cellular stress and damage, primarily due to the formation of ice crystals and the toxic effects of high concentrations of cryoprotective agents (CPAs). Current standard CPAs, such as dimethyl sulfoxide (DMSO) and glycerol, while effective, can exhibit cellular toxicity and require careful removal post-thaw, which can complicate downstream applications.

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[1][2] While extensively studied for its low-calorie sweetening properties and various physiological benefits, emerging research on rare sugars suggests potential cryoprotective properties. This application note explores the prospective use of this compound as a novel cryoprotectant, outlines its potential mechanisms of action, and provides detailed protocols for its evaluation in biological sample preservation.

Potential Mechanisms of Cryoprotection

The cryoprotective effects of sugars are often attributed to their ability to mitigate freezing-induced cellular damage through several mechanisms. While direct studies on this compound are limited, its properties as a sugar suggest it may act as a cryoprotectant through the following pathways:

  • Inhibition of Ice Recrystallization: During thawing, small ice crystals can grow into larger, more damaging ones in a process called recrystallization.[3] Sugars are known to inhibit this process. This compound may adsorb to the surface of ice crystals, preventing their growth and minimizing mechanical damage to cellular structures.

  • Vitrification and Glass Transition: At high concentrations and with rapid cooling, some cryoprotectants can help a solution vitrify, forming a glass-like amorphous solid instead of crystalline ice. Sugars can increase the glass transition temperature (Tg) of the cryopreservation medium, promoting vitrification and reducing the likelihood of ice crystal formation.

  • Membrane Stabilization: Sugars can interact with the polar head groups of phospholipids in cell membranes, potentially stabilizing the lipid bilayer and protecting it from freeze-induced phase transitions and damage.

  • Osmotic Buffering: this compound, as a solute, can help to reduce the osmotic stress experienced by cells during the freezing and thawing process by moderating the difference in solute concentration between the intracellular and extracellular environments.

Advantages of this compound as a Cryoprotectant

The use of this compound as a cryoprotectant offers several potential advantages over traditional CPAs:

  • Low Toxicity: As a naturally occurring sugar with GRAS status, this compound is expected to have significantly lower cellular toxicity compared to DMSO and glycerol.

  • Biocompatibility: Being a monosaccharide, this compound is biocompatible and may not require extensive removal procedures post-thaw, simplifying cell culture workflows.

  • Potential for Synergy: this compound could potentially be used in combination with lower concentrations of traditional CPAs to reduce overall toxicity while maintaining high cell viability.

Experimental Protocols

To evaluate the efficacy of this compound as a cryoprotectant, the following experimental protocols are proposed. These protocols provide a framework for assessing cell viability, and ice recrystallization inhibition.

Protocol 1: Evaluation of Cell Viability Post-Cryopreservation with this compound

This protocol details the steps to assess the cryoprotective effect of this compound on a model cell line (e.g., HeLa or a specific cell line relevant to the user's research) by measuring cell viability after a freeze-thaw cycle.

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or other appropriate cell dissociation reagent

  • This compound (sterile, cell culture grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Fetal Bovine Serum (FBS)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • 37°C water bath

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest the cells by washing with PBS and detaching with Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Perform a cell count and viability assessment using trypan blue exclusion. Ensure initial viability is >95%.

    • Adjust the cell concentration to 2 x 10^6 cells/mL in complete culture medium.

  • Preparation of Cryopreservation Media:

    • Prepare a stock solution of 2X cryopreservation medium containing 20% this compound (w/v) in complete culture medium. Filter-sterilize the solution.

    • Prepare a control cryopreservation medium containing 20% DMSO (v/v) and 80% FBS.

    • Prepare a basal medium control (complete culture medium with no cryoprotectant).

    • Prepare a series of this compound concentrations (e.g., 5%, 10%, 15%, 20% final concentration) by diluting the 2X stock solution.

  • Cryopreservation:

    • Aliquot the cell suspension into separate tubes for each experimental condition.

    • Slowly add an equal volume of the 2X cryopreservation medium (this compound or DMSO) dropwise to the cell suspension while gently swirling the tube. This will result in a final cell concentration of 1 x 10^6 cells/mL and the desired final concentration of the cryoprotectant.

    • Incubate the cell suspension at room temperature for 15 minutes.

    • Dispense 1 mL of the cell suspension into each labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[4]

    • Transfer the cryovials to a liquid nitrogen dewar for long-term storage (at least 24 hours).

  • Thawing and Viability Assessment:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath until a small ice crystal remains.[5]

    • Wipe the outside of the vial with 70% ethanol.

    • Immediately and gently transfer the contents of the cryovial to a tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge the cells at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of fresh complete culture medium.

    • Perform a cell count and viability assessment using the trypan blue exclusion method.

    • Calculate the post-thaw cell viability as: (Number of viable cells / Total number of cells) x 100%.

    • Plate the remaining viable cells and assess their attachment and proliferation over 24-48 hours.

Data Presentation:

CryoprotectantConcentration (%)Pre-freeze Viability (%)Post-thaw Viability (%)Post-thaw Recovery (%)
None (Control)0>95
This compound5>95
This compound10>95
This compound15>95
This compound20>95
DMSO10>95

*Post-thaw Recovery (%) = (Total viable cells post-thaw / Total viable cells pre-freeze) x 100%

Protocol 2: Ice Recrystallization Inhibition (IRI) Assay

This protocol, often referred to as a "splat cooling assay," is used to visually assess the ability of this compound to inhibit the growth of ice crystals.

Materials:

  • This compound

  • Sucrose

  • Deionized water

  • Microscope slides and coverslips

  • Polished metal block (e.g., aluminum or copper) pre-cooled on dry ice or in a -80°C freezer

  • Cold stage for microscope or a cryo-stage

  • Microscope with a digital camera

Procedure:

  • Sample Preparation:

    • Prepare a 30% (w/v) sucrose solution in deionized water. This solution provides a consistent background for ice crystal formation.

    • Prepare a series of this compound solutions at different concentrations (e.g., 10, 50, 100, 200 mM) in the 30% sucrose solution.

    • Use the 30% sucrose solution as a negative control.

  • Splat Cooling:

    • Place a small droplet (5-10 µL) of the test solution onto a microscope slide.

    • Invert the slide and quickly press the droplet against the pre-cooled metal block for 1-2 seconds. This rapid cooling creates a thin, wafer-like frozen sample with small ice crystals.

  • Annealing and Imaging:

    • Quickly transfer the slide to the pre-cooled microscope stage, which should be maintained at a constant sub-zero temperature (e.g., -6°C to -8°C).

    • Immediately capture an image of the ice crystals (Time 0).

    • Anneal the sample by holding it at this temperature for a set period (e.g., 30 minutes).

    • Capture another image of the same area after the annealing period.

  • Data Analysis:

    • Visually compare the images from Time 0 and after annealing. In the absence of an effective IRI agent, the average size of the ice crystals will increase significantly.

    • For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the mean ice crystal size in both images.

    • Calculate the percent increase in mean crystal size. A smaller increase indicates greater IRI activity.

Data Presentation:

CompoundConcentration (mM)Mean Crystal Size (t=0) (µm²)Mean Crystal Size (t=30 min) (µm²)% Increase in Crystal Size
Sucrose (Control)N/A
This compound10
This compound50
This compound100
This compound200

Visualizations

Experimental_Workflow_Cell_Viability cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Analysis cell_culture 1. Culture Cells (70-80% confluency) harvest 2. Harvest & Centrifuge cell_culture->harvest resuspend 3. Resuspend & Count Cells harvest->resuspend prep_media 4. Prepare Cryo-Media (this compound & Controls) mix_cells 5. Mix Cells with Cryo-Media prep_media->mix_cells aliquot 6. Aliquot to Cryovials mix_cells->aliquot freeze 7. Controlled Rate Freezing (-1°C/min to -80°C) aliquot->freeze store 8. Store in Liquid Nitrogen freeze->store thaw 9. Rapid Thaw (37°C) store->thaw dilute 10. Dilute & Centrifuge thaw->dilute resuspend_thaw 11. Resuspend in Fresh Media dilute->resuspend_thaw viability_assay 12. Viability Assay (Trypan Blue) resuspend_thaw->viability_assay plate 13. Plate for Proliferation Assay viability_assay->plate

Figure 1. Experimental workflow for assessing cell viability post-cryopreservation.

IRI_Assay_Workflow cluster_sample_prep Sample Preparation cluster_freezing Freezing & Imaging cluster_analysis Data Analysis prep_sucrose 1. Prepare 30% Sucrose Solution prep_psicose 2. Prepare this compound Solutions in Sucrose prep_sucrose->prep_psicose splat 3. Splat Cool Droplet on -80°C Block transfer 4. Transfer to Cold Stage (-6°C) splat->transfer image_t0 5. Image Ice Crystals (t=0) transfer->image_t0 anneal 6. Anneal for 30 min image_t0->anneal image_t30 7. Image Ice Crystals (t=30 min) anneal->image_t30 compare 8. Compare Crystal Size image_t30->compare quantify 9. Quantify with ImageJ compare->quantify calculate 10. Calculate % Increase quantify->calculate

Figure 2. Workflow for the Ice Recrystallization Inhibition (IRI) assay.

Conclusion

This compound presents a promising, low-toxicity alternative to conventional cryoprotectants for the preservation of biological samples. Its anticipated ability to inhibit ice recrystallization and stabilize cellular membranes during the freeze-thaw process warrants thorough investigation. The protocols outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound and potentially develop novel, improved cryopreservation solutions. Successful validation could lead to enhanced post-thaw cell viability and functionality, benefiting a wide range of applications in biomedical research and cellular therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Psicose Production from D-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of D-fructose to D-psicose.

Troubleshooting Guides

Issue 1: Low this compound Yield

Q: My this compound yield is consistently low, typically below 30%. What are the potential causes and how can I improve the conversion rate?

A: Low conversion of D-fructose to this compound is a common challenge, primarily due to an unfavorable thermodynamic equilibrium.[1][2] The typical equilibrium ratio between D-fructose and this compound is around 68:32 to 70:30.[3][4] Here are several strategies to address this issue:

  • Enzyme Selection and Optimization: The choice of enzyme is critical. This compound 3-epimerases (DPEases) are generally more specific and efficient for this conversion than D-tagatose 3-epimerases.[3] Ensure your enzyme is active and used under its optimal conditions.

  • Reaction Conditions:

    • pH and Temperature: Optimal pH and temperature are crucial for enzyme activity. Most DPEases function optimally at a pH between 7.0 and 9.0 and temperatures ranging from 40°C to 60°C.[4][5][6][7] Verify that your reaction buffer and temperature are within the optimal range for your specific enzyme.

    • Cofactors: Many DPEases are metalloenzymes and require cofactors like Mn²⁺ or Co²⁺ for maximal activity.[3][4][5][7] Ensure the correct cofactor is present at the optimal concentration, typically around 10 mM.[2][7]

  • Equilibrium Shift with Borate: The addition of borate can significantly shift the reaction equilibrium towards this compound. Borate forms a complex with this compound, effectively removing it from the reaction and driving the conversion of more D-fructose.[8][9] A molar ratio of borate to fructose of 0.6 has been shown to nearly double the conversion yield.[8][9]

  • Enzyme Immobilization: Immobilizing the enzyme can improve stability and allow for continuous processing, which can help in pushing the reaction forward.[10][11] Immobilized enzymes often exhibit enhanced thermal and pH stability.[10]

  • Multi-Enzyme Cascade Systems: For a more advanced approach, a redox-driven multi-enzyme cascade system can achieve conversion rates up to 90%.[1] This involves a two-step process converting D-fructose to D-allitol and then to this compound.[1]

Issue 2: Enzyme Instability and Short Half-Life

Q: The enzyme activity decreases rapidly during the reaction, leading to inconsistent results. How can I improve enzyme stability?

A: Enzyme instability, especially at optimal temperatures, can significantly impact this compound yield. Here are some solutions:

  • Enzyme Immobilization: This is a highly effective method to enhance enzyme stability.[10][11] Immobilization provides a stable microenvironment and can protect the enzyme from denaturation at higher temperatures.[10][12] Immobilized enzymes can also be reused for multiple batches.[10]

  • Thermostable Enzymes: Source or engineer more thermostable enzyme variants. Some DPEases have been shown to have half-lives of several days at 50°C.[6] Site-directed mutagenesis has been used to create variants with significantly improved thermostability.[13]

  • Additives: The addition of stabilizing agents like glycerol can help maintain enzyme activity during storage and reaction.[7]

  • Optimal pH: Operating at the optimal pH is not only crucial for activity but also for stability. Deviations from the optimal pH can lead to irreversible denaturation.

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate this compound from the large excess of D-fructose in the final reaction mixture. What are effective purification strategies?

A: Separating this compound from D-fructose is challenging due to their similar chemical and physical properties.[14] Here are some established methods:

  • Chromatography:

    • Anion-exchange chromatography can be used after converting the unreacted D-fructose into gluconic acid using glucose isomerase and glucose oxidase.[14]

    • Cation-exchange chromatography with a Ca²⁺ form resin has also been shown to be effective.[14]

  • Selective Fermentation: Unreacted D-fructose can be removed by fermentation using baker's yeast, which consumes fructose but not psicose.[15]

  • Crystallization: After concentrating the purified this compound solution, crystallization can be induced with the addition of ethanol to obtain a pure crystalline product.[15]

Frequently Asked Questions (FAQs)

Q1: What is a typical conversion rate for D-fructose to this compound isomerization?

A1: Under standard enzymatic conditions, the conversion rate is typically limited by the thermodynamic equilibrium and is around 25-33%.[2][3][15][16] However, with optimization strategies such as the addition of borate or the use of multi-enzyme systems, conversion rates can be increased to over 60% and up to 90%, respectively.[1][9]

Q2: Which enzyme is better for this conversion: this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase)?

A2: this compound 3-epimerase (DPEase) is generally preferred as it exhibits higher specificity and catalytic efficiency for the epimerization of D-fructose to this compound.[3][17] While D-tagatose 3-epimerase (DTEase) can also catalyze this reaction, it is often less efficient.[3]

Q3: What are the optimal pH and temperature conditions for the enzymatic isomerization?

A3: The optimal conditions vary depending on the specific enzyme used. However, most DPEases from sources like Agrobacterium tumefaciens and Clostridium species show maximal activity at a pH between 7.0 and 9.0 and a temperature range of 50°C to 60°C.[3][4][5][6][7][13]

Q4: How does borate improve the yield of this compound?

A4: Borate ions form a stable complex with this compound, specifically with the α-D-psicofuranose cis-C-3,4 diol.[8][9] This complexation effectively removes this compound from the equilibrium between D-fructose and this compound, thus driving the reaction forward to produce more this compound to re-establish equilibrium.[8][18]

Q5: Can I use whole cells instead of purified enzymes?

A5: Yes, using immobilized whole recombinant cells expressing DPEase is a viable and often more cost-effective strategy.[10] This approach can protect the enzyme and simplify the process by eliminating the need for enzyme purification.[10][12]

Data Presentation

Table 1: Comparison of Optimal Conditions for this compound 3-Epimerases from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Required CofactorReference
Agrobacterium tumefaciens8.050Mn²⁺[3][13]
Clostridium bolteae7.055Co²⁺[4]
Rhodobacter sphaeroides9.040Mn²⁺[5]
Bacillus sp. KCTC 132196.0 - 11.060Mn²⁺[6][19]
Purified Recombinant DPEase7.555Mn²⁺[7]

Table 2: Effect of Borate on this compound Conversion Yield

Molar Ratio (Borate:Fructose)This compound Conversion Yield (%)Reference
0~32[8][9]
0.6~64[8][9]
> 0.6Decreased[8][9]

Experimental Protocols

Protocol 1: Enzymatic Isomerization of D-Fructose to this compound
  • Enzyme Preparation:

    • Prepare a solution of purified this compound 3-epimerase (DPEase) in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).[13]

    • If the enzyme requires a cofactor, pre-incubate the enzyme with the cofactor (e.g., 1 mM MnCl₂) for 4 hours at 20°C, followed by dialysis to remove unbound cofactor.[13]

  • Reaction Setup:

    • Prepare a D-fructose solution (e.g., 20-70% w/v) in the same buffer.[3][19]

    • Add the prepared enzyme solution to the D-fructose solution to a final enzyme concentration of approximately 0.2 U/mL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specified time (e.g., 60-120 minutes).[3][19]

  • Reaction Termination:

    • Stop the reaction by heating the mixture at 100°C for 5-10 minutes to denature the enzyme.[19]

  • Analysis:

    • Filter the sample through a 0.2 µm membrane.

    • Analyze the concentrations of D-fructose and this compound using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., Aminex HPX-87C).[19]

Protocol 2: Enhancing this compound Yield with Borate
  • Reaction Buffer Preparation:

    • Prepare a 50 mM borate buffer and adjust the pH to the optimal level for the enzyme in the presence of borate (e.g., pH 9.0).[9]

  • Reaction Setup:

    • Dissolve D-fructose in the borate buffer to the desired concentration (e.g., 100 mM).[9]

    • Add the DPEase to the reaction mixture.

  • Incubation and Termination:

    • Follow steps 3 and 4 from Protocol 1, using the optimal temperature for the enzyme with borate (e.g., 50°C).[9]

  • Sample Preparation for Analysis:

    • Before HPLC analysis, remove the borate from the sample using an appropriate resin (e.g., Amberlite IRA-743 and Dowex X50X8).[9]

  • Analysis:

    • Analyze the sample using HPLC as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Solution Prepare Enzyme Solution (DPEase in Buffer) Mix Combine Enzyme and Fructose Solutions Enzyme_Solution->Mix Fructose_Solution Prepare D-Fructose Solution Fructose_Solution->Mix Incubate Incubate at Optimal Temperature & pH Mix->Incubate Terminate Terminate Reaction (Heat Inactivation) Incubate->Terminate HPLC HPLC Analysis (Quantify this compound) Terminate->HPLC Purification Purification (e.g., Chromatography) HPLC->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the enzymatic conversion of D-fructose to this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Enzyme Is the enzyme active and optimal? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? (pH, Temp, Cofactors) Start->Check_Conditions Consider_Equilibrium Is the reaction equilibrium-limited? Start->Consider_Equilibrium Solution_Enzyme Use a highly active DPEase. Consider immobilization for stability. Check_Enzyme->Solution_Enzyme No Solution_Conditions Adjust pH, temperature, and cofactor concentration. Check_Conditions->Solution_Conditions No Solution_Equilibrium Add borate to shift equilibrium. Consider a multi-enzyme system. Consider_Equilibrium->Solution_Equilibrium Yes

Caption: Troubleshooting logic for addressing low this compound yield.

References

Improving D-psicose 3-epimerase stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and activity of D-psicose 3-epimerase (DPEase) during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound 3-epimerase shows low thermal stability and deactivates quickly at higher temperatures. How can I improve its thermostability?

A1: Enhancing the thermostability of this compound 3-epimerase is a common objective for its industrial application. Several protein engineering strategies have proven effective:

  • Site-Directed Mutagenesis: Introducing specific mutations can significantly improve thermal stability. For instance, in this compound 3-epimerase from Agrobacterium tumefaciens, the double-site variant I33L/S213C exhibited a 7.5°C increase in optimal temperature and a 29.9-fold increase in half-life at 50°C.[1][2] Molecular modeling suggests these improvements may stem from increased hydrogen bonds and new aromatic stacking interactions.[1][2][3]

  • Engineering Disulfide Bridges: Rational design to introduce new disulfide bonds can rigidify the protein structure. In DPEase from Clostridium bolteae, introducing disulfide bridges increased the optimal catalytic temperature from 55°C to 65°C and extended the half-life at 55°C from 0.37 hours to 4-4.5 hours.[4][5]

  • N-terminal Fusion: Fusing a protein tag, such as the yeast SUMO homolog Smt3, to the N-terminus of the enzyme can increase its optimal temperature and operational stability.[6]

  • Random Mutagenesis: Techniques like error-prone PCR can be used to generate a library of mutants, which can then be screened for enhanced thermostability.[3]

Q2: The catalytic activity of my DPEase is lower than expected. What are some common methods to enhance its activity?

A2: Low catalytic activity can be addressed through several approaches:

  • Cofactor Addition: The activity of many this compound 3-epimerases is dependent on or enhanced by divalent metal ions. Co²⁺ and Mn²⁺ are frequently reported to significantly boost enzyme activity.[4][7][8][9] For example, the activity of DPEase from Clostridium bolteae was increased up to 3.1-fold in the presence of Co²⁺.[4]

  • Protein Engineering: While often focused on stability, mutagenesis can also improve catalytic efficiency (kcat/Km). The I33L/S213C variant of A. tumefaciens DPEase showed a 1.4-fold increase in kcat/Km compared to the wild-type.[3]

  • Immobilization: Immobilization can sometimes lead to an increase in apparent activity. For instance, DPEase immobilized as a hybrid nanoflower using cobalt phosphate as the inorganic component displayed a 7.2-fold higher activity than the free enzyme.[10]

  • Reaction pH and Temperature Optimization: Ensure your assay is being conducted at the optimal pH and temperature for your specific enzyme, as these parameters can vary. The optimal pH for DPEases is often in the neutral to slightly alkaline range (pH 7.0-8.5).[4][8][11]

Q3: I am having trouble with the low conversion rate of D-fructose to this compound. How can I shift the reaction equilibrium?

A3: The equilibrium of the D-fructose to this compound conversion typically favors D-fructose, with conversion rates often below 40%.[12][13] A key strategy to overcome this is:

  • Addition of Borate: Borate forms a complex with this compound, which can shift the reaction equilibrium towards the product. This has been shown to be effective for enhancing the production of this compound.[1][14]

Q4: What are the best practices for expressing and purifying recombinant this compound 3-epimerase?

A4: Efficient expression and purification are crucial for obtaining high-quality enzyme. Consider the following:

  • Host Selection: Escherichia coli is a common host for recombinant DPEase expression.[15][16] For food-grade applications, hosts like Bacillus subtilis are being explored.[13][17]

  • Expression Conditions: Optimize induction conditions, such as IPTG concentration and induction temperature. Low-temperature expression (e.g., 20-28°C) can improve protein solubility and reduce the formation of inclusion bodies.[15][16]

  • Purification: Affinity chromatography, such as using a Ni²⁺-chelating column for His-tagged proteins, is a standard and effective method for purifying DPEase.[7][18][19]

  • Secretory Expression: Engineering the enzyme for secretion into the culture medium can simplify downstream purification processes and minimize contamination from intracellular components like lipopolysaccharides (LPS).[16][20]

Q5: I want to reuse my enzyme for multiple reaction cycles. What is the most effective way to achieve this?

A5: Enzyme immobilization is the primary strategy for improving reusability and stability for continuous processes.[12][18][21]

  • Choice of Support: Various supports can be used, including amino-epoxide supports, chitosan-diatomaceous earth composites, and anion exchange resins.[20][21][22]

  • Immobilization Method: Common methods include covalent linkage, physical adsorption, and encapsulation.[12] Immobilization on an amino-epoxide support has been shown to significantly enhance stability.[18][21]

  • Benefits: Immobilization not only allows for easy separation and reuse of the enzyme but can also enhance its stability. For example, an immobilized DPEase variant (I33L/S213C) maintained its activity for 30 days in a packed-bed reactor.[1][2]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity After Purification

Possible Cause Troubleshooting Step
Incorrect Buffer/pH Verify the pH of your assay buffer. Most DPEases have an optimal pH between 7.0 and 8.5.[4][8][11]
Missing Cofactors Check if your DPEase requires a metal cofactor. Add 1 mM CoCl₂ or MnCl₂ to your reaction buffer and enzyme solution.[4][7]
Enzyme Denaturation Ensure proper protein folding during expression by optimizing induction temperature (e.g., lower to 20°C or 28°C).[15][16] Store the purified enzyme in an appropriate buffer, potentially with glycerol, at -20°C or -80°C.[7]
Inactive Enzyme due to Purification Elution conditions during affinity chromatography (e.g., high imidazole concentration) might partially inactivate the enzyme. Dialyze the purified enzyme against a suitable buffer to remove imidazole and renature the protein.[18]

Issue 2: Poor Thermostability in Bioreactor

Possible Cause Troubleshooting Step
Inherent Instability of Wild-Type Enzyme Consider using a thermostable variant created through site-directed or random mutagenesis.[1][3][5]
Shear Stress/Agitation Effects Immobilize the enzyme on a solid support. This protects the enzyme from mechanical stress and allows for use in packed-bed reactors.[1][12]
Sub-optimal Reaction Conditions Re-evaluate the pH and temperature inside the bioreactor. Immobilization can sometimes shift the optimal conditions for the enzyme.[18]
Protease Contamination Ensure high purity of the enzyme preparation. Add protease inhibitors during cell lysis and purification.

Issue 3: Low Yield of this compound

Possible Cause Troubleshooting Step
Thermodynamic Equilibrium Add borate to the reaction mixture to form a complex with this compound and drive the reaction forward.[1][14]
Substrate Inhibition Determine the optimal substrate (D-fructose) concentration. Very high concentrations can sometimes inhibit enzyme activity.
Enzyme Inactivation Over Time Use an immobilized enzyme to improve operational stability for long-term production. The I33L/S213C variant, when immobilized, showed no decrease in activity over 30 days.[2]
Non-enzymatic Browning High pH and temperature can lead to browning reactions, reducing the yield of purified this compound.[12] Optimize these parameters to minimize side reactions.

Data Presentation

Table 1: Improvement of this compound 3-Epimerase Thermostability through Protein Engineering

Enzyme SourceModificationOptimal Temp. (°C)Half-life (t₁/₂)Fold Increase in t₁/₂Reference
Agrobacterium tumefaciensWild-Type5063 min @ 50°C-[3]
Agrobacterium tumefaciensS213C52.53.3-fold @ 50°C3.3[1][2]
Agrobacterium tumefaciensI33L557.2-fold @ 50°C7.2[1][2]
Agrobacterium tumefaciensI33L/S213C57.529.9-fold @ 50°C29.9[1][2]
Clostridium bolteaeWild-Type550.37 h @ 55°C-[4][5]
Clostridium bolteaeDisulfide Bridge Mutants654 - 4.5 h @ 55°C~10.8 - 12.2[4][5]

Table 2: Effects of Immobilization on this compound 3-Epimerase Stability

Enzyme FormSupportIncubation ConditionsResidual ActivityReference
Free DPEase-60°C for 2 h12.5%[18][21]
Immobilized DPEase (unblocked)Amino-epoxide (HFA)60°C for 2 h40.9%[18][21]
Immobilized DPEase (blocked)Amino-epoxide (HFA)60°C for 2 h52.3%[18][21]
Free DPEase-50°C3.99 min (t₁/₂)[13]
Immobilized DPEaseTiO₂ Nanoparticles60°C180 min (t₁/₂)[13]

Experimental Protocols

1. Site-Directed Mutagenesis for Improved Thermostability

This protocol is a generalized procedure based on methods for creating variants like the I33L/S213C DPEase from A. tumefaciens.[1][2]

  • Template Plasmid Preparation: Isolate the plasmid DNA containing the wild-type DPEase gene from the host strain (e.g., E. coli).

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., changing the codon for Isoleucine at position 33 to Leucine).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated template DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for plasmid propagation.

  • Sequence Verification: Isolate the plasmid from transformed colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

  • Protein Expression and Analysis: Express the mutant protein and compare its thermostability and activity to the wild-type enzyme.

2. Immobilization of DPEase on Amino-Epoxide Support

This protocol is based on the immobilization of DPEase on ReliZyme HFA403/M.[18][21]

  • Support Preparation: Wash the amino-epoxide support (e.g., ReliZyme HFA403/M) with the appropriate buffer.

  • Ion Exchange: Incubate the purified DPEase solution with the support material under gentle agitation to allow for initial ionic binding of the enzyme to the support. This is typically done for several hours (e.g., 8 hours).

  • Covalent Binding: Allow the reaction to proceed for a longer duration (e.g., 12 hours) to facilitate the formation of covalent bonds between the enzyme's amino groups and the support's epoxide groups.

  • Crosslinking (Optional but Recommended): Treat the immobilized enzyme with a crosslinking agent like glutaraldehyde to create additional covalent linkages, further stabilizing the enzyme on the support.

  • Blocking: Block any remaining reactive epoxy groups on the support by adding a small molecule like glycine. This prevents non-specific binding in subsequent reactions.

  • Washing and Storage: Thoroughly wash the immobilized enzyme to remove any unbound protein and reagents. Store the immobilized preparation at 4°C until use.

  • Activity and Stability Assays: Determine the activity of the immobilized enzyme and compare its thermal and operational stability to the free enzyme.

3. Standard this compound 3-Epimerase Activity Assay

This is a general protocol adaptable for most DPEases.

  • Enzyme Preparation: Prepare the enzyme solution (free or immobilized) in a suitable buffer (e.g., 50 mM EPPS, pH 8.0 or 50 mM sodium phosphate, pH 7.0).[3][5] If required, pre-incubate the enzyme with 1 mM Mn²⁺ or Co²⁺.[3][11]

  • Reaction Mixture: Prepare the reaction mixture containing the substrate, D-fructose (e.g., 20 mM to 500 g/L), in the same buffer.[3][15]

  • Initiate Reaction: Pre-warm the reaction mixture to the optimal temperature (e.g., 50-60°C). Initiate the reaction by adding a known amount of the enzyme.

  • Incubation: Incubate the reaction for a specific period (e.g., 10 minutes) under controlled temperature.

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl to a final concentration of 200 mM) or by heat inactivation (boiling for 10 minutes).[3][11]

  • Analysis: Analyze the concentration of the product, this compound, using High-Performance Liquid Chromatography (HPLC).

  • Calculate Activity: One unit (U) of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_engineering Protein Engineering cluster_production Production & Purification cluster_application Application wild_type Wild-Type DPEase Gene mutagenesis Site-Directed or Random Mutagenesis wild_type->mutagenesis expression_vector Expression Vector expression_vector->mutagenesis library Mutant Library mutagenesis->library Generate Variants screening Screening for Improved Stability/Activity library->screening Select Best best_variant Optimized DPEase Variant screening->best_variant expression Expression in Host (e.g., E. coli) best_variant->expression purification Purification (e.g., Affinity Chromatography) expression->purification free_enzyme Purified Enzyme purification->free_enzyme immobilization Immobilization free_enzyme->immobilization Optional bioreactor Bioconversion in Bioreactor free_enzyme->bioreactor immobilized_enzyme Immobilized Enzyme immobilization->immobilized_enzyme immobilized_enzyme->bioreactor product This compound bioreactor->product

Caption: Workflow for Improving and Utilizing this compound 3-Epimerase.

logical_relationships cluster_protein Protein Level cluster_process Process Level center_node DPEase Stability & Activity mutations Amino Acid Substitutions mutations->center_node Improves disulfide Disulfide Bridges disulfide->center_node Improves fusion_tags N/C-Terminal Fusions fusion_tags->center_node Improves immobilization Immobilization immobilization->center_node Enhances cofactors Metal Cofactors (Co²⁺, Mn²⁺) cofactors->center_node Enhances borate Borate Addition borate->center_node Shifts Equilibrium ph_temp pH & Temperature Optimization ph_temp->center_node Optimizes

Caption: Key Factors Influencing DPEase Stability and Activity.

References

Technical Support Center: D-Psicose Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of D-Psicose.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound synthesis?

A1: The two main approaches for this compound synthesis are enzymatic conversion and chemical synthesis.

  • Enzymatic Conversion: This is the most common and preferred method, primarily utilizing the "Izumoring strategy."[1] This process involves the epimerization of D-fructose at the C-3 position, catalyzed by enzymes such as this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase).[2][3] This biological method is favored due to its simplicity, environmental friendliness, and the production of a safe product for food and pharmaceutical applications.[4]

  • Chemical Synthesis: This method involves the use of catalysts, such as molybdate ions, to epimerize D-fructose.[4] While it can be a cheaper alternative, chemical synthesis often generates toxic byproducts and may require more complex purification steps, making it less suitable for large-scale production for food and pharmaceutical uses.[2][4]

Q2: What are the common byproducts formed during this compound synthesis?

A2: Byproduct formation depends on the synthesis method used.

  • Enzymatic Synthesis: The primary "byproduct" in enzymatic synthesis from D-fructose is the unreacted D-fructose itself. This is due to the reversible nature of the epimerization reaction, which often results in a thermodynamic equilibrium with a conversion rate of less than 40%.[3] In some enzymatic processes starting from other substrates or using multiple enzymes, other sugars like D-allose can also be formed.[5]

  • Chemical Synthesis (Molybdate Catalysis): When using molybdate ions to catalyze the epimerization of D-fructose, other ketohexoses are formed as byproducts. These include D-sorbose and D-tagatose .[4] The formation of these byproducts is typically in low percentages.

Q3: How can this compound be purified from the reaction mixture?

A3: Several methods are available to remove byproducts, primarily unreacted D-fructose, and purify this compound.

  • Simulated Moving Bed (SMB) Chromatography: This is a highly efficient continuous chromatographic technique used for large-scale separation of sugars.[1] It has been successfully applied to separate this compound from D-fructose with high purity.

  • Enzymatic Removal of D-fructose: This method involves converting the remaining D-fructose into a different compound that is easier to separate. One approach is to use glucose isomerase and glucose oxidase to transform D-fructose into gluconic acid, which can then be easily removed using an anion exchange resin.[6][7]

  • Selective Fermentation: This biological method utilizes yeasts, such as Saccharomyces cerevisiae, that can ferment D-fructose into ethanol while leaving the non-fermentable this compound untouched. The resulting ethanol can be removed, and the this compound can be further purified.

Troubleshooting Guides

Issue 1: Low Conversion of D-Fructose to this compound in Enzymatic Synthesis

Possible Causes:

  • Suboptimal Reaction Conditions: The efficiency of this compound 3-epimerase is highly dependent on pH, temperature, and the presence of cofactors.

  • Enzyme Instability: The enzyme may lose activity over time, especially at elevated temperatures.

  • Thermodynamic Equilibrium: The reversible nature of the epimerization reaction limits the maximum achievable conversion.

Solutions:

  • Optimize Reaction Conditions:

    • pH: The optimal pH for most this compound 3-epimerases is in the range of 7.0 to 8.0.[8]

    • Temperature: The optimal temperature is typically between 50°C and 60°C. However, prolonged exposure to higher temperatures can lead to enzyme deactivation.[8]

    • Cofactors: Many this compound 3-epimerases are metal-dependent enzymes. The addition of specific metal ions, such as Mn²⁺ or Co²⁺, can significantly enhance enzyme activity.[9]

  • Improve Enzyme Stability:

    • Immobilization: Immobilizing the enzyme on a solid support can improve its thermal and operational stability, allowing for reuse and continuous processes.[10][11]

    • Protein Engineering: Techniques like site-directed mutagenesis can be used to create more thermostable enzyme variants.[12]

  • Shift the Reaction Equilibrium:

    • Addition of Borate: Borate can form a complex with this compound, effectively removing it from the reaction equilibrium and driving the conversion of more D-fructose to this compound. This can significantly increase the conversion yield.[13][14]

    • Redox-Driven Multi-Enzyme Cascade: A two-step biotransformation system can be employed. In the first step, D-fructose is converted to D-allitol. In the second step, D-allitol is oxidized to this compound. This approach can achieve a much higher theoretical conversion rate (up to 100%).[15]

Issue 2: Inefficient Removal of D-Fructose During Purification

Possible Causes:

  • Suboptimal Chromatography Conditions (SMB): Incorrect flow rates, switching times, or column packing can lead to poor separation.

  • Incomplete Enzymatic Conversion of Fructose: If using the enzymatic removal method, the conversion of D-fructose to gluconic acid may be incomplete.

  • Inefficient Fermentation: The yeast strain used for selective fermentation may not be efficient in consuming all the residual D-fructose.

Solutions:

  • Optimize SMB Chromatography:

    • Carefully determine the optimal operating parameters, including the flow rates of the eluent, feed, extract, and raffinate, as well as the switching time.

    • Ensure proper packing of the chromatography columns to avoid channeling and ensure uniform flow.

  • Enhance Enzymatic Fructose Removal:

    • Ensure the immobilized glucose isomerase and glucose oxidase have high activity and stability.

    • Optimize the reaction conditions (pH, temperature, oxygen supply) for the enzymatic conversion of fructose to gluconic acid.

  • Improve Selective Fermentation:

    • Select a yeast strain with high D-fructose consumption efficiency.

    • Optimize fermentation conditions such as temperature, pH, and nutrient availability.

Quantitative Data

Table 1: Byproduct Formation in this compound Synthesis

Synthesis MethodSubstrateCatalyst/EnzymeByproductsByproduct PercentageReference
ChemicalD-FructoseMolybdate ionsD-Sorbose, D-TagatoseD-Sorbose: ~4.5%D-Tagatose: ~1.0%[4]
EnzymaticD-FructoseThis compound 3-epimeraseUnreacted D-Fructose~60-70% (at equilibrium)[3]
Enzymatic (One-pot)D-FructoseThis compound 3-epimerase & L-rhamnose isomeraseD-Allose, Unreacted D-FructoseD-Allose: ~10%[5]

Table 2: Performance of this compound Purification Methods

Purification MethodStarting MixtureAchieved this compound PurityReference
Simulated Moving Bed (SMB) ChromatographyThis compound and D-Fructose>99%
Enzymatic Fructose RemovalThis compound and D-Fructose91.2%[6][7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized this compound 3-epimerase

Objective: To produce this compound from D-Fructose using an immobilized enzyme.

Materials:

  • This compound 3-epimerase (DPEase)

  • Immobilization support (e.g., amino-epoxide resin)

  • D-Fructose solution (e.g., 50% w/v)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Metal ion solution (e.g., 1 mM MnCl₂)

  • Bioreactor or reaction vessel with temperature control

Procedure:

  • Enzyme Immobilization: Follow the manufacturer's protocol for immobilizing the DPEase onto the chosen support material. This typically involves incubating the enzyme with the activated support for a specific period.[11]

  • Reaction Setup:

    • Prepare the D-fructose substrate solution in the buffer.

    • Add the metal ion cofactor to the substrate solution.

    • Add the immobilized DPEase to the reaction vessel containing the substrate solution.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-fructose and this compound using HPLC.

  • Reaction Termination and Product Recovery:

    • Once the reaction reaches equilibrium (typically after several hours), stop the reaction by separating the immobilized enzyme from the solution (e.g., by filtration or centrifugation).

    • The resulting solution contains a mixture of this compound and unreacted D-fructose, which can then be subjected to purification.

  • Immobilized Enzyme Reuse: The recovered immobilized enzyme can be washed and reused for subsequent batches.

Protocol 2: Purification of this compound using Enzymatic Fructose Removal

Objective: To purify this compound from a mixture containing D-Fructose by converting the fructose to gluconic acid.

Materials:

  • Reaction mixture containing this compound and D-Fructose

  • Immobilized glucose isomerase (GI)

  • Immobilized glucose oxidase (GOD)

  • Two continuous stirred tank reactors (CSTRs)

  • Anion exchange resin

  • pH control system

  • Air or oxygen supply

Procedure:

  • Reactor Setup:

    • Set up a system with two CSTRs in series.

    • Load the first CSTR with immobilized glucose isomerase.

    • Load the second CSTR with immobilized glucose oxidase.

  • Reaction Process:

    • Continuously feed the this compound/D-fructose mixture into the first CSTR. The glucose isomerase will catalyze the conversion of D-fructose to D-glucose.

    • The effluent from the first CSTR, now containing this compound and D-glucose, is fed into the second CSTR.

    • In the second CSTR, supply air or oxygen. The glucose oxidase will catalyze the oxidation of D-glucose to gluconic acid. Maintain the pH of the reaction mixture at the optimal level for the enzyme.

  • Purification:

    • The effluent from the second CSTR, containing this compound and gluconic acid, is passed through a column packed with an anion exchange resin.

    • The negatively charged gluconic acid will bind to the resin, while the neutral this compound will pass through.

  • Product Collection:

    • Collect the eluate containing the purified this compound.

    • The final product can be concentrated and crystallized if a solid product is desired.

Visualizations

Enzymatic_Synthesis cluster_conditions Reaction Conditions DFructose D-Fructose DPsicose This compound DFructose->DPsicose Epimerization DPsicose->DFructose Reverse Epimerization Enzyme This compound 3-Epimerase Enzyme->DFructose Enzyme->DPsicose pH: 7.0-8.0 pH: 7.0-8.0 Temp: 50-60°C Temp: 50-60°C Cofactor: Mn²⁺/Co²⁺ Cofactor: Mn²⁺/Co²⁺

Caption: Enzymatic conversion of D-Fructose to this compound.

Fructose_Removal cluster_synthesis Synthesis Mixture cluster_conversion Enzymatic Conversion cluster_separation Separation cluster_products Final Products Mix This compound + D-Fructose GI Immobilized Glucose Isomerase Mix->GI Step 1 GOD Immobilized Glucose Oxidase GI->GOD Step 2: + O₂ AnionExchange Anion Exchange Resin GOD->AnionExchange PurePsicose Purified this compound AnionExchange->PurePsicose GluconicAcid Gluconic Acid (Bound to resin) AnionExchange->GluconicAcid

Caption: Workflow for enzymatic removal of D-Fructose.

Troubleshooting_LowYield Problem Low this compound Yield Cause1 Suboptimal Conditions Problem->Cause1 Cause2 Enzyme Instability Problem->Cause2 Cause3 Equilibrium Limitation Problem->Cause3 Solution1a Optimize pH (7.0-8.0) Cause1->Solution1a Solution1b Optimize Temperature (50-60°C) Cause1->Solution1b Solution1c Add Cofactors (Mn²⁺/Co²⁺) Cause1->Solution1c Solution2a Immobilize Enzyme Cause2->Solution2a Solution2b Protein Engineering Cause2->Solution2b Solution3a Add Borate Cause3->Solution3a Solution3b Use Multi-Enzyme Cascade System Cause3->Solution3b

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Scaling Up D-Psicose Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Psicose (Allulose) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges in scaling up this compound production.

Q1: What are the primary methods for large-scale this compound production?

A1: The most prevalent method for industrial-scale this compound production is the enzymatic conversion of D-fructose.[1] This process typically utilizes this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase) to catalyze the isomerization of D-fructose to this compound.[2][3] Emerging methods include whole-cell biocatalysis using genetically engineered microorganisms, such as Escherichia coli, and multi-enzyme cascade systems designed to overcome thermodynamic limitations.[4][5]

Q2: What is the main factor limiting the yield of this compound in enzymatic conversion?

A2: A primary limiting factor is the unfavorable thermodynamic equilibrium of the isomerization reaction from D-fructose to this compound.[3] This equilibrium generally results in a conversion rate of less than 40%, making the downstream separation of this compound from the large excess of D-fructose a significant challenge.[3][6]

Q3: Why is the thermostability of this compound 3-epimerase (DPEase) a critical issue?

A3: Industrial enzymatic processes are often operated at elevated temperatures to increase reaction rates and prevent microbial contamination. However, many wild-type DPEases exhibit poor thermostability, leading to a short operational half-life and increased enzyme replacement costs, which impacts the economic viability of the process.[3][6]

Q4: What are the common challenges in the downstream processing of this compound?

A4: The main downstream challenge is the efficient and cost-effective separation of this compound from D-fructose.[7] Due to their similar chemical structures, separation often requires complex and expensive chromatographic techniques like simulated moving bed (SMB) chromatography.[7] Additionally, non-enzymatic browning reactions can occur at the high pH and temperatures used for some epimerases, complicating the purification process.[3]

Q5: How can enzyme immobilization help in scaling up this compound production?

A5: Enzyme immobilization can significantly improve the operational stability and reusability of DPEase, leading to reduced production costs.[8][9] Immobilized enzymes can be easily separated from the reaction mixture, allowing for continuous processing and simplifying downstream purification.[8] Furthermore, immobilization can sometimes enhance the enzyme's thermostability and catalytic performance.[9]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound production experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low this compound Conversion Rate 1. Suboptimal reaction conditions (pH, temperature).2. Low enzyme activity or denaturation.3. Presence of inhibitors in the substrate.4. Unfavorable reaction equilibrium.1. Optimize pH and temperature for the specific DPEase being used. Refer to enzyme characterization data.2. Perform an enzyme activity assay to confirm the specific activity. Ensure proper enzyme storage and handling.3. Pre-treat the D-fructose substrate to remove any potential inhibitors.4. Consider using a higher initial concentration of D-fructose or implementing in-situ product removal techniques.
Rapid Loss of Immobilized Enzyme Activity 1. Enzyme leaching from the support material.2. Denaturation of the enzyme due to harsh immobilization conditions.3. Fouling of the support material by substrate impurities or byproducts.4. Mechanical instability of the support material.1. Use a covalent immobilization method for stronger attachment. Optimize the immobilization protocol to maximize binding efficiency.2. Test milder immobilization conditions (e.g., lower temperature, less harsh cross-linking agents).3. Pre-treat the substrate to remove impurities. Implement a regular cleaning protocol for the immobilized enzyme.4. Select a support material with high mechanical strength suitable for the reactor system.
Poor Separation of this compound and D-Fructose by HPLC 1. Inappropriate HPLC column.2. Suboptimal mobile phase composition.3. Incorrect flow rate or column temperature.4. Sample overloading.1. Use a column specifically designed for sugar analysis, such as an amino-propyl or ligand-exchange column.[1][10]2. Optimize the ratio of acetonitrile to water in the mobile phase. A higher acetonitrile concentration can improve resolution but will increase retention times.[1][10]3. Adjust the flow rate and column temperature to improve peak separation. Lower flow rates and controlled temperatures often enhance resolution.4. Dilute the sample to avoid overloading the column, which can cause peak broadening and poor separation.
Inconsistent Batch-to-Batch Production Yield 1. Variability in raw material quality.2. Inconsistent enzyme activity.3. Fluctuations in process parameters (pH, temperature, reaction time).4. Microbial contamination.1. Implement quality control checks for the incoming D-fructose substrate.2. Standardize the enzyme preparation and perform activity assays for each batch.3. Tightly control and monitor all critical process parameters.4. Ensure aseptic conditions during the reaction to prevent microbial growth that could consume substrate or product.
Browning of the Reaction Mixture 1. Maillard reaction between sugars and amino acids.2. High pH and temperature conditions.1. If using a crude enzyme preparation, purify the enzyme to remove amino acids.2. Operate the reaction at the lowest effective temperature and pH for the chosen enzyme to minimize non-enzymatic browning.[3]

Section 3: Data Presentation

This section provides quantitative data to aid in the selection of enzymes and production strategies.

Table 1: Comparison of Kinetic Parameters of this compound 3-Epimerases from Different Microbial Sources

Microorganism Optimum pH Optimum Temperature (°C) Km (mM) for D-Fructose Vmax or Specific Activity Reference
Agrobacterium tumefaciens8.050448.89 U/mg[11]
Dorea sp. CAG3176.070-803 U/mg[12]
Iocasia fonsfrigidae7.550-High activity on D-fructose[6]
Thermogemmatispora carboxidivorans8.0-13.080-High catalytic activity[13]

Table 2: Reusability of Immobilized this compound 3-Epimerase on Different Supports

Support Material Immobilization Method Reusability (Number of Cycles) Remaining Activity After Final Cycle (%) Reference
Chitosan-Diatomaceous EarthAdsorption-crosslinking-embedding790.3[13]
ReliZyme HFA403/MIon exchange, covalent binding, crosslinking-40.9% (unblocked), 52.3% (blocked) after 2h at 60°C[8]
Titanium Dioxide Nanoparticles-820[3]
Magnetic Nanoparticles (ZIF-67@Fe3O4)-8>45[9]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

Protocol for this compound 3-Epimerase Activity Assay

Objective: To determine the enzymatic activity of this compound 3-epimerase by measuring the rate of this compound formation from D-fructose.

Materials:

  • Purified or crude this compound 3-epimerase solution

  • D-fructose substrate solution (e.g., 50 g/L in buffer)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 8.0)

  • Metal cofactor solution (if required, e.g., 1 mM MnCl2)

  • Stop solution (e.g., 1 M HCl)

  • Neutralization solution (e.g., 1 M NaOH)

  • HPLC system with a refractive index detector (RID)

  • Appropriate HPLC column for sugar analysis (e.g., amino-propyl column)

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, D-fructose substrate solution, and metal cofactor solution (if needed) in a reaction vessel.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C).

  • Initiate the reaction by adding a known amount of the enzyme solution to the pre-warmed reaction mixture.

  • Incubate the reaction for a specific time (e.g., 5 minutes) at the optimal temperature with gentle agitation.

  • Stop the reaction by adding the stop solution (e.g., 100 µL of 1 M HCl).

  • Neutralize the sample by adding an equal volume of the neutralization solution to prevent acid-induced changes in sugar retention times during HPLC analysis.

  • Centrifuge the sample to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the sample by HPLC to quantify the amount of this compound produced.

  • Calculate the enzyme activity, where one unit (U) is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Protocol for Immobilization of this compound 3-Epimerase on a Chitosan-Diatomaceous Earth Support

Objective: To immobilize this compound 3-epimerase on a composite support to enhance its stability and reusability.

Materials:

  • Purified this compound 3-epimerase

  • Chitosan

  • Diatomaceous earth

  • Acetic acid (1% v/v)

  • Glutaraldehyde

  • Phosphate buffer (pH 8.0)

Procedure:

  • Prepare a chitosan solution by dissolving chitosan (e.g., 10 g/L) in 1% acetic acid with continuous stirring.

  • Add diatomaceous earth (e.g., 100 g/L) and glutaraldehyde (e.g., 0.5 g/L) to the chitosan solution.

  • Adjust the pH of the mixture to initiate the formation of the composite support.

  • Add the purified this compound 3-epimerase solution to the support slurry.

  • Allow the mixture to incubate with gentle agitation to facilitate enzyme adsorption and crosslinking.

  • Recover the immobilized enzyme by filtration or centrifugation.

  • Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme.

  • Store the immobilized enzyme at 4°C until use.

  • Evaluate the immobilization efficiency by measuring the protein concentration and enzyme activity in the supernatant before and after immobilization.

Protocol for HPLC Analysis of this compound and D-Fructose

Objective: To separate and quantify this compound and D-fructose in a reaction mixture.

Materials:

  • HPLC system with a refractive index detector (RID)

  • Amino-propyl silica column (e.g., ZORBAX NH2, 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v)

  • This compound and D-fructose standards of known concentrations

  • Filtered and degassed mobile phase

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dilute the reaction samples with the mobile phase to a concentration within the linear range of the standard curve.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing known concentrations of this compound and D-fructose in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration for each sugar.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35°C) and the RID temperature (e.g., 35°C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard solution.

    • Run the analysis in isocratic mode.

    • Identify the peaks for this compound and D-fructose based on their retention times, as determined from the injection of individual standards.

  • Quantification:

    • Integrate the peak areas for this compound and D-fructose in the sample chromatograms.

    • Determine the concentration of each sugar in the sample by using the standard curves.

Section 5: Visualizations

This section provides diagrams to illustrate key pathways and workflows in this compound production.

Enzymatic_Production_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Substrate D-Fructose Substrate Bioreactor Enzymatic Conversion Substrate->Bioreactor Enzyme_Source This compound 3-epimerase (Free or Immobilized) Enzyme_Source->Bioreactor Separation Chromatographic Separation (e.g., SMB) Bioreactor->Separation Mixture of This compound and D-Fructose Separation->Substrate Recycled D-Fructose Purification Purification & Crystallization Separation->Purification Separated This compound Final_Product High-Purity This compound Purification->Final_Product

Caption: Workflow for the enzymatic production of this compound.

Metabolic_Pathway cluster_info Engineered E. coli Pathway Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation F6P Fructose-6-Phosphate G6P->F6P Isomerization P6P Psicose-6-Phosphate F6P->P6P Epimerization (D-allulose 6-phosphate 3-epimerase) DPsicose This compound P6P->DPsicose Dephosphorylation info This pathway overcomes the thermodynamic limitation of direct D-fructose to This compound conversion.

Caption: Engineered metabolic pathway for this compound production in E. coli.

References

Technical Support Center: Enhancing D-Psicose Fermentation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing D-Psicose fermentation. The following guides and FAQs address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound production? A1: this compound, a rare sugar, is primarily produced through two biological methods: enzymatic conversion and microbial fermentation (whole-cell biocatalysis).[1][2] The most common approach is the enzymatic isomerization of D-fructose using an enzyme called this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase).[3][4][5] Emerging methods involve genetically engineering microorganisms like Escherichia coli or Corynebacterium glutamicum to create thermodynamically favorable pathways for converting common sugars like D-glucose into this compound.[6][7][8]

Q2: Why is the conversion yield of D-fructose to this compound often low? A2: The enzymatic conversion of D-fructose to this compound is a reversible reaction with an unfavorable thermodynamic equilibrium.[6] This typically limits the maximum conversion rate to a ratio of about 30-33% this compound to D-fructose under standard conditions.[4][9] Overcoming this limitation is a key challenge in enhancing production efficiency.

Q3: What is the role of borate in this compound fermentation? A3: The addition of borate ions can significantly increase the conversion yield of this compound.[10] Borate has a higher binding affinity for this compound than for D-fructose, forming a psicose-borate complex.[10][11] This complex effectively removes the product from the reaction equilibrium, shifting the conversion process further towards this compound formation and potentially doubling the yield.[10][11] However, borate is toxic and its removal during downstream processing can be challenging.[12]

Q4: What are the advantages of using a whole-cell biocatalyst system? A4: Whole-cell biocatalysis using engineered microbes can offer several advantages over in-vitro enzymatic methods. By utilizing the cell's metabolic machinery, it's possible to create pathways that are thermodynamically driven, such as those involving phosphorylation and dephosphorylation steps, to bypass the equilibrium limitations of simple isomerization.[6][7][13] This can lead to higher yields (over 60%), complete consumption of the initial substrate, and potentially lower costs by eliminating the need for expensive enzyme purification.[6][7]

Troubleshooting Guide

Issue 1: Low this compound Conversion Rate or Yield

Q: My this compound yield is consistently below the expected 30%. What are the potential causes and solutions?

A: Low yield is the most common issue. The cause can typically be traced to reaction conditions, enzyme activity, or inherent process limitations.

  • Possible Cause 1: Suboptimal Reaction Conditions (pH, Temperature, Cofactors).

    • Solution: this compound 3-epimerases (DPEase) from different microorganisms have distinct optimal conditions. Verify that your experimental pH, temperature, and metal ion cofactors match the requirements of your specific enzyme. For instance, DPEase from Agrobacterium tumefaciens works best at pH 8.0 and 50°C with Mn2+, while the enzyme from Clostridium bolteae prefers a neutral pH of 7.0 and 55°C with Co2+.[9][14] Consult the data table below for a comparison.

  • Possible Cause 2: Thermodynamic Equilibrium.

    • Solution: If your yield has plateaued around 30-33%, you are likely hitting the reaction's natural equilibrium.[9] To increase the yield, consider adding borate at a molar ratio of 0.6 to your fructose substrate.[10][11] This can shift the equilibrium and significantly increase the final concentration of this compound.[11] Alternatively, explore engineered whole-cell catalyst systems designed to overcome this thermodynamic barrier.[6]

  • Possible Cause 3: Low Enzyme Activity or Stability.

    • Solution: Ensure your enzyme is active. If using a commercial enzyme, check its expiration date. For self-produced enzymes, confirm its activity with a standard assay before starting the main fermentation. High temperatures can cause enzyme degradation; the half-life of DPEase can decrease sharply at temperatures above its optimum.[9] Consider using an immobilized enzyme, which can enhance thermal stability and allow for reuse.[15][16]

  • Possible Cause 4: Substrate Inhibition.

    • Solution: While aiming for high product concentration, very high initial substrate concentrations (e.g., >50% w/v D-fructose) can sometimes lead to substrate inhibition, reducing the conversion rate.[15] Experiment with different substrate concentrations to find the optimal balance for your specific enzyme or whole-cell system.[15]

Issue 2: Inconsistent or Failed Fermentation Batches

Q: I am experiencing significant variability between my fermentation batches, or some have failed entirely. How can I improve reproducibility?

A: Inconsistency often points to issues with process control and contamination.

  • Possible Cause 1: Microbial Contamination.

    • Solution: Undesirable microorganisms can compete for substrate or produce by-products that inhibit your enzyme or catalyst.[17] Implement strict aseptic techniques for all media, buffers, and equipment.[17] Regularly monitor your culture for unusual growth or changes in pH that could indicate contamination.

  • Possible Cause 2: Temperature and pH Fluctuations.

    • Solution: Enzyme activity is highly sensitive to temperature and pH.[15][17] Use a well-calibrated fermenter with reliable temperature and pH control. Monitor these parameters throughout the experiment and ensure they remain within the optimal range for your enzyme. Even minor deviations can significantly impact the final yield.

  • Possible Cause 3: Inactive Inoculum or Poor Catalyst Health (for Whole-Cell Systems).

    • Solution: For whole-cell fermentations, the health and viability of the initial culture are critical. Ensure your seed culture is in the exponential growth phase before inoculation. For systems using inducible promoters to express the epimerase, optimize the timing and concentration of the inducer to maximize enzyme production without overly stressing the cells.[6]

Issue 3: Off-Flavors or Unusual Odors

Q: My fermentation is producing a foul smell or the final product has off-flavors. What's wrong?

A: Unpleasant odors are a strong indicator of contamination or cellular stress.

  • Possible Cause 1: Contamination with Spoilage Microorganisms.

    • Solution: A foul or rotten smell is a tell-tale sign of contamination.[18][19] The batch should be discarded. Review and enhance your sanitation and sterilization protocols to prevent recurrence.

  • Possible Cause 2: Stressed Yeast/Bacteria (Whole-Cell Systems).

    • Solution: In some cases, stressed cells can produce sulfur compounds or other undesirable metabolites.[19][20] This can be caused by non-optimal temperature, pH, or nutrient limitations. Ensure your fermentation medium provides all necessary nutrients for your production strain.

Data Presentation

Table 1: Comparison of Biochemical Properties of this compound 3-Epimerases (DPEase) from Various Microbial Sources

Microbial SourceOptimal pHOptimal Temperature (°C)Metal Ion CofactorConversion Ratio (Psicose:Fructose)Reference
Agrobacterium tumefaciens8.050Mn²⁺32:68[9]
Clostridium cellulolyticum H108.050None required (Co²⁺ enhances stability)~30:70[21]
Clostridium bolteae7.055Co²⁺31:69[14]
Rhodobacter sphaeroides9.040Mn²⁺Not specified[5]
Pichia pastoris (recombinant)6.060Mn²⁺~17% conversion at 10% fructose[15]

Table 2: Effect of Borate Addition on this compound Conversion from D-Fructose

Substrate (D-Fructose)Molar Ratio (Borate:Fructose)Conversion Yield (%)Fold Increase (Approx.)Reference
100 mM0~32%1x[10][11]
100 mM0.6~64%2x[10][11]
100 mM> 0.6Decreasing< 2x[10][11]
700 g/LWithout Borate~27.5% (193 g/L psicose)1x[16]
700 g/LWith Borate~63% (441 g/L psicose)2.3x[16]

Experimental Protocols

Protocol 1: Standard this compound 3-Epimerase (DPEase) Activity Assay

  • Enzyme Preparation: Prepare the enzyme solution (purified or crude cell extract) in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0). If required, pre-incubate the enzyme with its metal cofactor (e.g., 1 mM MnCl₂) for a specified time, followed by dialysis to remove unbound ions.[22]

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Buffer (e.g., EPPS, pH 8.0)

    • 20 mM D-fructose

    • Enzyme solution (at a concentration that gives a linear reaction rate)

  • Reaction Incubation: Initiate the reaction by adding the enzyme. Incubate at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 10 minutes) during which the product formation is linear.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as HCl to a final concentration of 200 mM, which denatures the enzyme.[22]

  • Quantification: Analyze the concentration of this compound produced using HPLC (see Protocol 2).

  • Unit Definition: One unit (U) of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[22]

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter before analysis.

  • HPLC System: Use an HPLC system equipped with a carbohydrate analysis column (e.g., a sugar-specific column like the Aminex HPX-87C).

  • Mobile Phase: Use degassed, ultrapure water as the mobile phase.

  • Operating Conditions:

    • Column Temperature: 80-85°C

    • Flow Rate: 0.5-0.6 mL/min

    • Detector: Refractive Index (RI) detector

  • Analysis: Inject the prepared sample. Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known standard curve prepared with pure this compound.

Protocol 3: General Workflow for Whole-Cell Biocatalysis in Engineered E. coli

  • Strain Cultivation: Inoculate a single colony of the engineered E. coli strain into a suitable starter culture medium (e.g., LB broth with appropriate antibiotics) and grow overnight at 37°C with shaking.

  • Production Culture: Transfer the starter culture to the main production medium (e.g., M9 minimal medium) containing the primary carbon source (e.g., 40 g/L D-glucose) to an initial OD₆₀₀ of ~0.1.[6]

  • Growth and Induction:

    • Grow the production culture at 37°C until it reaches a specific optical density (e.g., OD₆₀₀ of ~1.0).[6]

    • If using an inducible system, add the inducer (e.g., 1 mM IPTG).

    • Shift the temperature to the optimal production temperature (e.g., 30°C) to favor this compound production over rapid cell growth.[6]

  • Fermentation: Continue the fermentation for a set period (e.g., 8-24 hours), taking samples periodically to monitor cell density (OD₆₀₀), substrate consumption, and this compound production.

  • Harvesting and Analysis: At the end of the fermentation, centrifuge a sample to separate the cells from the supernatant. Analyze the this compound concentration in the supernatant using HPLC (Protocol 2).

Visualizations

Enzymatic_Conversion_Pathway cluster_main Enzymatic Production of this compound DFructose D-Fructose (Substrate) Enzyme This compound 3-Epimerase (DPEase) DFructose->Enzyme DPsicose This compound (Product) DPsicose->Enzyme Reversible Reaction Enzyme->DPsicose Isomerization Cofactor Mn²⁺ / Co²⁺ (Cofactor) Cofactor->Enzyme Activates/ Stabilizes

Caption: Enzymatic conversion of D-Fructose to this compound via DPEase.

Troubleshooting_Workflow Start Low this compound Yield CheckYield Is yield ~30%? Start->CheckYield CheckConditions Check Temp, pH, Cofactors CheckYield->CheckConditions No Equilibrium Cause: Thermodynamic Equilibrium CheckYield->Equilibrium Yes CheckActivity Assay Enzyme Activity CheckConditions->CheckActivity Parameters Correct BadConditions Cause: Suboptimal Conditions CheckConditions->BadConditions Parameters Incorrect CheckContamination Check for Contamination CheckActivity->CheckContamination Activity OK BadEnzyme Cause: Inactive Enzyme CheckActivity->BadEnzyme Activity Low SolveEquilibrium Solution: - Add Borate - Use Whole-Cell System Equilibrium->SolveEquilibrium SolveConditions Solution: Optimize Parameters (See Table 1) BadConditions->SolveConditions SolveEnzyme Solution: - Use Fresh Enzyme - Immobilize Enzyme BadEnzyme->SolveEnzyme

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Engineered_Pathway cluster_ecoli Engineered this compound Pathway in E. coli Glucose D-Glucose (External) PTS PTS System Glucose->PTS Transport & Phosphorylation G6P D-Glucose-6-P PGI Pgi G6P->PGI F6P D-Fructose-6-P AlsE AlsE (overexpressed) F6P->AlsE Epimerization CCM Central Carbon Metabolism F6P->CCM Competing Pathway (pfkA deletion) P6P This compound-6-P HxpB HxpB (overexpressed) P6P->HxpB Dephosphorylation (Thermodynamic Sink) DPsicose This compound (Final Product) PTS->G6P PGI->F6P AlsE->P6P HxpB->DPsicose

Caption: Engineered pathway for this compound production from D-Glucose.

References

Validation & Comparative

A Comparative Guide to the Metabolic Effects of D-Psicose and Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of D-Psicose (D-Allulose) and sucrose, supported by experimental data. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Introduction

This compound, a rare sugar and a C-3 epimer of D-fructose, has garnered significant attention as a potential sugar substitute due to its low caloric value and beneficial metabolic properties.[1][2] Unlike sucrose, the common table sugar, this compound is minimally metabolized in the body, leading to distinct physiological outcomes.[3][4] This guide delves into the comparative metabolic effects of these two sugars, presenting key experimental findings, detailed methodologies, and visual representations of the underlying biological pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the metabolic effects of this compound and sucrose based on preclinical and clinical studies.

Table 1: General and Glycemic Effects

ParameterThis compoundSucroseSource(s)
Caloric Value (kcal/g) ~0.4~4.0[1]
Sweetness Intensity (relative to sucrose) ~70%100%[1]
Glycemic Index Negligible65[1][5]
Effect on Postprandial Blood Glucose Suppresses increaseRapidly increases[2][6][7]
Effect on Postprandial Insulin Response Minimal to suppressiveStimulates significant release[1][2][8]

Table 2: Effects on Body Weight and Fat Accumulation

ParameterThis compoundSucroseSource(s)
Body Weight Gain No significant increase or reductionPromotes weight gain[3][9][10][11]
Body Fat Accumulation Decreases or prevents accumulationPromotes fat accumulation[12][13][14]
Energy Expenditure IncreasesNo significant change[13][15]

Table 3: Effects on Lipid Profile

ParameterThis compoundSucroseSource(s)
Serum Triglycerides Tends to lowerCan increase[16][17]
Total Cholesterol Tends to lower or no significant changeCan increase[16][17]
Hepatic Lipogenesis SuppressesPromotes[12][15][18]
Fatty Acid Oxidation EnhancesNo direct enhancement[15][18]

Key Experiments and Methodologies

This section outlines the detailed protocols for key experiments frequently cited in the comparative studies of this compound and sucrose.

Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT)

Objective: To assess the postprandial glycemic and insulinemic responses to a carbohydrate load.

Experimental Protocol (Rodent Model):

  • Animal Preparation: Male Wistar rats or C57BL/6J mice are typically used.[6][19] Animals are fasted for 4-18 hours prior to the test to ensure a stable baseline glucose level.[19][20]

  • Test Substance Administration: A solution of the test carbohydrate (e.g., sucrose, maltose, or starch) with or without this compound is administered orally via gavage.[6] A common dosage is 2 g/kg body weight for the carbohydrate and 0.2 g/kg for this compound.[6]

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-administration, typically 15, 30, 60, 90, and 120 minutes.[19][20][21]

  • Analysis: Plasma glucose concentrations are measured using a glucose oxidase method with a commercial glucose meter.[19] Plasma insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA) kit.[2]

  • Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to compare the total glycemic and insulinemic responses between different treatment groups.[16]

Experimental Protocol (Human Study):

  • Participant Preparation: Healthy or prediabetic volunteers are recruited.[2][7] Participants are required to fast overnight (at least 8-10 hours) before the test.[22][23]

  • Test Substance Administration: Participants consume a standardized beverage containing a fixed amount of sucrose (e.g., 50g) with or without varying doses of this compound (e.g., 2.5g, 5g, 7.5g, 10g).[2][24][25]

  • Blood Sampling: Venous blood samples are drawn at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after consuming the beverage.[2][8]

  • Analysis: Plasma glucose and insulin levels are measured using standard laboratory techniques.[7]

  • Data Interpretation: Changes in plasma glucose and insulin from baseline and the AUC are calculated and compared across the different this compound doses and the placebo.[8]

Body Composition and Fat Accumulation Analysis

Objective: To determine the effects of long-term dietary intervention on body weight, fat mass, and lean mass.

Experimental Protocol (Rodent Model):

  • Animal Model and Diet: Rats or mice are fed a specific diet for a defined period (e.g., 4 to 16 weeks).[12][15] Experimental diets may include a control diet, a high-sucrose diet, and a high-sucrose diet supplemented with this compound.[13]

  • Body Weight Monitoring: Body weight is measured regularly (e.g., weekly) throughout the study period.[15]

  • Body Composition Analysis:

    • Dual-Energy X-ray Absorptiometry (DEXA): This non-invasive technique is used to measure fat mass, lean mass, and bone mineral content in anesthetized animals.[26][27][28]

    • Chemical Carcass Analysis: At the end of the study, animals are euthanized, and the carcass is analyzed to determine the total content of water, protein, fat, and ash. This is considered a gold-standard method.[27][29]

    • Adipose Tissue Weight: Specific fat pads (e.g., epididymal, perirenal, mesenteric) are dissected and weighed.[12]

  • Data Analysis: Statistical comparisons of body weight changes, final body composition, and individual fat pad weights are made between the different dietary groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.

metabolic_pathways cluster_sucrose Sucrose Metabolism cluster_psicose This compound Metabolism Sucrose Sucrose Sucrase Sucrase (in small intestine) Sucrose->Sucrase Glucose Glucose Sucrase->Glucose Fructose Fructose Sucrase->Fructose Bloodstream Bloodstream Absorption Glucose->Bloodstream Fructose->Bloodstream Glycolysis Glycolysis & Energy Production Bloodstream->Glycolysis Glycogen Glycogen Synthesis (Liver, Muscle) Bloodstream->Glycogen Lipogenesis De Novo Lipogenesis (Liver) Bloodstream->Lipogenesis DPsicose This compound Absorption Partial Absorption (Small Intestine) DPsicose->Absorption Fermentation Cecal Fermentation (by gut microbiota) DPsicose->Fermentation Excretion Urinary & Fecal Excretion Absorption->Excretion SCFA Short-Chain Fatty Acids Fermentation->SCFA

Caption: Comparative metabolic pathways of sucrose and this compound.

experimental_workflow start Start: Fasted Subject (Human or Rodent) t0 Time 0 min: Baseline Blood Sample start->t0 administer Oral Administration of Sucrose +/- this compound t0->administer t30 Time 30 min: Blood Sample administer->t30 t60 Time 60 min: Blood Sample t30->t60 t90 Time 90 min: Blood Sample t60->t90 t120 Time 120 min: Blood Sample t90->t120 analysis Plasma Glucose & Insulin Analysis t120->analysis auc Calculate Area Under the Curve (AUC) analysis->auc end End: Comparative Analysis auc->end

Caption: Experimental workflow for an Oral Sucrose Tolerance Test.

Conclusion

The available evidence strongly indicates that this compound exhibits a markedly different and potentially more favorable metabolic profile compared to sucrose. Its negligible caloric contribution, coupled with its ability to attenuate postprandial glycemic and insulinemic responses, reduce body fat accumulation, and positively modulate lipid metabolism, positions it as a promising alternative to sucrose for individuals seeking to manage body weight and metabolic health.[2][3][13][15] Further research, particularly long-term human clinical trials, is warranted to fully elucidate its benefits and applications in various populations.

References

A Comparative Guide to the Synthesis of D-Psicose: Physicochemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-Psicose (also known as D-Allulose), a rare sugar and a C-3 epimer of D-fructose, is gaining significant attention in the pharmaceutical and food industries due to its low-calorie nature and various physiological benefits, including anti-obesity and anti-diabetic properties.[1] Its efficient and sustainable production is a key area of research. This guide provides an objective comparison of the two primary synthesis methodologies: physicochemical and enzymatic, supported by experimental data and detailed protocols.

At a Glance: Comparing Synthesis Strategies

The production of this compound can be broadly categorized into chemical and biological methods. Chemical synthesis often involves high temperatures and pressures with catalysts, while enzymatic synthesis utilizes specific enzymes to catalyze the conversion of D-fructose to this compound under milder conditions.[2] The choice between these methods depends on factors such as desired yield, purity, cost-effectiveness, and environmental impact.

ParameterPhysicochemical Synthesis (Molybdate Catalysis)Enzymatic Synthesis (this compound 3-Epimerase)
Starting Material D-FructoseD-Fructose
Typical Yield Low (e.g., 0.5% this compound from D-fructose)[3]Moderate to High (typically <40% due to equilibrium, can be increased to ~90% with advanced methods)[4][5]
Purity of Crude Product Low, mixture of several sugars (D-sorbose, D-tagatose)[3]High specificity, primarily this compound and unreacted D-fructose[6]
Reaction Temperature High (e.g., 95°C)[3]Mild (e.g., 50-60°C)[7]
Reaction pH Acidic[3]Neutral to slightly alkaline (e.g., pH 7.5-9.0)[4]
Reaction Time Long (e.g., 20 hours)[3]Variable, can be a few hours (e.g., 3-15 hours)[7]
By-products Multiple sugar epimers, caramelization products[3][6]Minimal, primarily unreacted substrate[6]
Environmental Impact Generates chemical waste, high energy consumption[8]Generally considered environmentally friendly, lower energy consumption
Cost-Effectiveness Potentially lower catalyst cost but high purification and energy costs[9][10]Higher initial enzyme cost, but can be reduced with immobilization and reuse; lower purification costs[11][12]

Delving into the Details: Experimental Protocols

Physicochemical Synthesis: Molybdate-Catalyzed Epimerization of D-Fructose

This method relies on the catalytic activity of molybdate ions to induce the epimerization of D-fructose in an acidic aqueous solution.

Materials:

  • D-Fructose

  • Molybdenic acid

  • Deionized water

  • Activated charcoal

  • Ion-exchange resin (e.g., Wofatit SBW in OH⁻ cycle)

Procedure: [3]

  • Dissolve 100 g of D-fructose and 2 g of molybdenic acid in 500 ml of deionized water.

  • Heat the solution at 95°C for 20 hours.

  • After cooling, treat the reaction mixture with activated charcoal to decolorize.

  • Deionize the solution by passing it through an ion-exchange column to remove the catalyst and other ionic impurities.

  • The resulting solution will contain a mixture of sugars, including this compound, D-sorbose, and D-tagatose, which then requires further purification steps like chromatography to isolate this compound.

Enzymatic Synthesis: Using Immobilized D-Tagatose 3-Epimerase

This protocol utilizes an immobilized enzyme to facilitate the conversion of D-fructose to this compound, allowing for enzyme recovery and reuse.

Materials:

  • D-Fructose

  • Immobilized D-tagatose 3-epimerase (D-TE)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Metal ion cofactor (e.g., 1 mM Mn²⁺ or Co²⁺)

Procedure: [13]

  • Prepare a solution of D-fructose (e.g., 50% w/v) in the buffer solution.

  • Add the metal ion cofactor to the fructose solution.

  • Introduce the immobilized D-tagatose 3-epimerase to the solution.

  • Incubate the reaction mixture at an optimal temperature (e.g., 55-60°C) with gentle agitation for a predetermined time (e.g., 3-24 hours). The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).

  • After the reaction, separate the immobilized enzyme from the solution by filtration or centrifugation. The enzyme can be washed and stored for subsequent batches.

  • The resulting solution contains this compound and unreacted D-fructose, which can be separated and purified using chromatographic techniques.

Visualizing the Processes and Pathways

To better understand the workflows and biological interactions of this compound, the following diagrams have been generated.

G cluster_physicochemical Physicochemical Synthesis cluster_enzymatic Enzymatic Synthesis Fructose_pc D-Fructose Reaction_pc Heating (95°C) Molybdate Catalyst Fructose_pc->Reaction_pc Mixture_pc Mixture of Sugars (this compound, D-Sorbose, D-Tagatose) Reaction_pc->Mixture_pc Purification_pc Chromatographic Purification Mixture_pc->Purification_pc Psicose_pc This compound Purification_pc->Psicose_pc Fructose_en D-Fructose Reaction_en This compound 3-Epimerase (50-60°C, pH 7.5-9.0) Fructose_en->Reaction_en Mixture_en This compound & D-Fructose Reaction_en->Mixture_en Purification_en Chromatographic Purification Mixture_en->Purification_en Psicose_en This compound Purification_en->Psicose_en

Caption: A comparative workflow of physicochemical and enzymatic synthesis of this compound.

G cluster_lipid Effect of this compound on Lipid Metabolism cluster_inflammation Anti-inflammatory Pathway DPsicose This compound Lipogenesis Lipogenesis (Fat Synthesis) DPsicose->Lipogenesis suppresses FattyAcidOxidation Fatty Acid Oxidation (Fat Burning) DPsicose->FattyAcidOxidation stimulates SREBP1c SREBP-1c Lipogenesis->SREBP1c ACC ACCα Lipogenesis->ACC FAS FAS Lipogenesis->FAS AMPK AMPK2α FattyAcidOxidation->AMPK PPARa PPARα FattyAcidOxidation->PPARa HSL HSL FattyAcidOxidation->HSL DPsicose_inflam This compound Gal3 Galectin-3 DPsicose_inflam->Gal3 suppresses TLR4 TLR4 Gal3->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT Inflammation Inflammation AKT->Inflammation

Caption: Signaling pathways influenced by this compound in lipid metabolism and inflammation.

Conclusion

The choice between physicochemical and enzymatic synthesis of this compound involves a trade-off between various factors. Physicochemical methods, while seemingly straightforward, often suffer from low yields, the formation of multiple by-products requiring extensive purification, and significant environmental and energy costs.[8] In contrast, enzymatic synthesis offers high specificity, milder reaction conditions, and a more environmentally benign process.[6] Although the initial cost of enzymes can be high, the potential for immobilization and reuse, coupled with higher purity of the product that simplifies downstream processing, makes enzymatic synthesis an increasingly attractive option for industrial-scale production.[11] Advances in enzyme engineering and the development of multi-enzyme cascade systems are further tipping the scales in favor of enzymatic routes, promising higher conversion rates and greater economic viability.[5] For pharmaceutical applications where high purity is paramount, enzymatic synthesis is the superior choice.

References

D-Psicose: A Comparative Analysis of In Vitro and In Vivo Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the biological activities of the rare sugar D-Psicose, supported by experimental data from both laboratory and living organism studies.

This compound, a low-calorie rare sugar, has garnered significant attention for its potential health benefits. This guide provides a comprehensive comparison of the biological effects of this compound as observed in in vitro (laboratory-based) and in vivo (whole organism) studies. Understanding the translation of effects from a controlled lab environment to a complex living system is crucial for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a clear and objective overview.

Glycemic Control: From Enzyme Inhibition to Blood Glucose Regulation

One of the most studied effects of this compound is its ability to modulate blood sugar levels. In vitro studies have pinpointed its mechanism of action to the inhibition of digestive enzymes, while in vivo studies have confirmed its efficacy in suppressing postprandial hyperglycemia.

In Vitro Findings: In vitro assays have demonstrated that this compound can directly inhibit the activity of intestinal α-glucosidases, specifically sucrase and maltase.[1][2] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides. However, its inhibitory effect on α-amylase is less pronounced.[1][2]

In Vivo Findings: Animal studies, primarily in rats, have substantiated the in vitro findings. Oral administration of this compound alongside carbohydrates like sucrose and maltose significantly suppressed the subsequent rise in plasma glucose levels.[1][2] The effect was less significant with starch, which aligns with the weaker in vitro inhibition of α-amylase.[1] Long-term feeding studies in diabetic model rats (Otsuka Long-Evans Tokushima Fatty rats) showed that this compound could prevent the progression of type 2 diabetes by maintaining blood glucose levels and reducing HbA1c.[3] Human clinical trials have also shown that this compound can decrease the glycemic response to an oral maltodextrin tolerance test in a dose-dependent manner.[4]

Table 1: Comparison of this compound's Effects on Glycemic Control

ParameterIn VitroIn Vivo
Mechanism Potent inhibition of intestinal sucrase and maltase.[1][2]Suppression of postprandial plasma glucose increase after sucrose and maltose ingestion.[1][2]
Effect on α-amylase Slight inhibition.[1]Tended to suppress starch-induced glycemic response, but not always significantly.[1]
Outcome Reduced carbohydrate digestion.Lowered post-meal blood sugar spikes and improved long-term glycemic control.[3][4]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

A common method to assess the inhibitory effect of this compound on α-glucosidase activity involves the following steps:

  • Enzyme Preparation: Intestinal acetone powder from rats is homogenized in a buffer solution and centrifuged to obtain the crude enzyme extract containing α-glucosidases.

  • Incubation: The enzyme extract is incubated with a substrate (e.g., sucrose or maltose) in the presence and absence of this compound at varying concentrations.

  • Glucose Measurement: The amount of glucose released from the substrate is measured using a glucose oxidase method.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the glucose produced in the presence of this compound to the control (without this compound).

Experimental Protocol: In Vivo Oral Carbohydrate Tolerance Test

This protocol is used to evaluate the effect of this compound on postprandial glycemia in animal models:

  • Animal Model: Male Wistar rats are typically used.[1]

  • Fasting: Rats are fasted overnight.

  • Administration: A solution containing a carbohydrate (e.g., 2 g/kg sucrose or maltose) with or without this compound (e.g., 0.2 g/kg) is orally administered.[1]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after administration.[1]

  • Glucose Analysis: Plasma glucose concentrations are determined using a glucose analyzer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic response.

experimental_workflow cluster_invitro In Vitro: α-Glucosidase Inhibition cluster_invivo In Vivo: Oral Carbohydrate Tolerance Test iv_start Prepare Rat Intestinal α-Glucosidase Extract iv_incubate Incubate Enzyme with Substrate +/- this compound iv_start->iv_incubate iv_measure Measure Released Glucose iv_incubate->iv_measure iv_calc Calculate % Inhibition iv_measure->iv_calc ivv_start Fast Wistar Rats Overnight ivv_admin Oral Administration of Carbohydrate +/- this compound ivv_start->ivv_admin ivv_sample Collect Blood Samples at Timed Intervals ivv_admin->ivv_sample ivv_measure Measure Plasma Glucose ivv_sample->ivv_measure ivv_analyze Calculate AUC for Glycemic Response ivv_measure->ivv_analyze

Caption: Workflow for in vitro and in vivo glycemic control studies.

Lipid Metabolism: From Gene Expression to Body Fat Reduction

This compound has demonstrated promising effects on lipid metabolism, contributing to its anti-obesity potential. In vivo studies have been pivotal in elucidating these effects, showing changes in gene expression that lead to reduced fat accumulation.

In Vivo Findings: Studies in rats have consistently shown that dietary this compound leads to lower body weight and reduced intra-abdominal fat accumulation.[5][6][7] This is attributed to several mechanisms:

  • Decreased Lipogenesis: this compound supplementation has been shown to decrease the activity of lipogenic enzymes in the liver.[5] It also suppresses the expression of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase α (ACCα), fatty acid synthase (FAS), and sterol regulatory element-binding protein 1c (SREBP-1c).[8][9][10]

  • Increased Fatty Acid Oxidation: Conversely, this compound enhances the expression of genes involved in fatty acid oxidation, including peroxisome proliferator-activated receptor α (PPARα), hormone-sensitive lipase (HSL), and AMP-activated protein kinase 2α (AMPK2α).[8][9][10]

  • Enhanced Energy Expenditure: Rats fed a this compound diet exhibited higher energy expenditure, particularly during the light period, and increased fat oxidation during the dark period.[5][11]

In Vitro Corroboration: While most of the mechanistic work on lipid metabolism has been conducted in vivo, in vitro studies using cell lines can help to dissect the direct effects of this compound on cellular pathways. For instance, studies on hepatocytes could confirm the direct impact of this compound on the expression of the aforementioned lipogenic and fatty acid oxidation genes.

Table 2: Comparison of this compound's Effects on Lipid Metabolism

ParameterIn Vitro (Inferred)In Vivo
Lipogenesis Direct suppression of lipogenic gene expression in hepatocytes.Decreased liver lipogenic enzyme activity and suppressed expression of ACCα, FAS, and SREBP-1c.[5][8][9][10]
Fatty Acid Oxidation Direct stimulation of fatty acid oxidation gene expression in muscle and liver cells.Enhanced expression of PPARα, HSL, and AMPK2α.[8][9][10]
Adipose Tissue Reduced lipid accumulation in adipocytes.Lower body weight and reduced intra-abdominal adipose tissue weight.[5][6][7]
Systemic Effects -Lower serum insulin and leptin levels.[5] Improved blood lipid profile.[8][9]

Experimental Protocol: In Vivo Rodent Diet Study

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.[5][9]

  • Dietary Groups: Animals are divided into a control group (standard diet) and a treatment group (diet supplemented with this compound, e.g., 3-5%).[5][9]

  • Feeding Period: The experimental diets are provided for a specified duration, typically several weeks (e.g., 4 weeks).[5][9]

  • Measurements: Body weight, food intake, and energy expenditure are monitored.

  • Sample Collection: At the end of the study, blood and tissue samples (liver, adipose tissue) are collected.

  • Analysis: Serum lipid profiles, liver enzyme activities, and gene expression levels (via qPCR or Western blotting) are analyzed.

lipid_metabolism_pathway cluster_liver Hepatocyte cluster_adipose Adipocyte DPsicose This compound SREBP1c SREBP-1c DPsicose->SREBP1c inhibits AMPK AMPK2α DPsicose->AMPK activates PPARa PPARα DPsicose->PPARa activates HSL HSL DPsicose->HSL activates FAS FAS SREBP1c->FAS ACC ACCα SREBP1c->ACC Lipogenesis Lipogenesis (Fat Synthesis) FAS->Lipogenesis ACC->Lipogenesis AMPK->SREBP1c FatOxidation Fatty Acid Oxidation AMPK->FatOxidation PPARa->FatOxidation HSL->FatOxidation BodyFat Reduced Body Fat Lipogenesis->BodyFat FatOxidation->BodyFat

Caption: this compound's regulation of lipid metabolism pathways.

Anti-inflammatory and Antioxidant Effects: Emerging Evidence

The anti-inflammatory and antioxidant properties of this compound are an emerging area of research, with both in vitro and in vivo studies providing initial insights.

In Vitro Findings: In vitro studies have begun to explore the direct antioxidant potential of this compound. It has been shown to scavenge reactive oxygen species (ROS).[12] However, some studies suggest a more complex role. For instance, in C2C12 myogenic cells under oxidative stress (induced by hydrogen peroxide), this compound was found to potentially increase ROS levels and activate the MAPK signaling pathway, leading to apoptosis.[13] This highlights the importance of context and model systems in interpreting in vitro results.

In Vivo Findings: In animal models of type 2 diabetes, this compound has been shown to exert anti-inflammatory effects by reducing the infiltration of macrophages in abdominal adipose tissue and lowering serum leptin levels.[3] Furthermore, it has been suggested that this compound may act as a strong antioxidant by scavenging ROS and upregulating antioxidant enzymes.[3] This is supported by findings that this compound improved the antioxidative activity in rats.[8][9]

Table 3: Comparison of this compound's Anti-inflammatory and Antioxidant Effects

ParameterIn VitroIn Vivo
Antioxidant Activity ROS scavenging activity.[12] Potentially pro-oxidant under certain stress conditions in specific cell types.[13]Improved overall antioxidative status in rats.[8][9] Upregulation of antioxidant enzymes.[3]
Anti-inflammatory Activity (Limited direct evidence)Reduced macrophage infiltration in adipose tissue.[3] Lowered serum leptin levels.[3]

Experimental Protocol: In Vitro ROS Scavenging Assay

  • Cell Line: A suitable cell line, such as C2C12 myoblasts, is cultured.[13]

  • Oxidative Stress Induction: Cells are treated with an agent like hydrogen peroxide (H₂O₂) to induce ROS production.[13]

  • This compound Treatment: Cells are co-treated with this compound at various concentrations.

  • ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like dihydroethidium and analyzed by flow cytometry.[13]

Experimental Protocol: In Vivo Assessment of Inflammation

  • Animal Model: A model of chronic inflammation, such as a genetic model of type 2 diabetes (e.g., OLETF rats), is used.[3]

  • Dietary Intervention: Animals receive a diet supplemented with this compound over a long period.

  • Tissue Analysis: Adipose tissue is collected and analyzed for macrophage infiltration using immunohistochemistry.

  • Biomarker Measurement: Serum levels of inflammatory markers like leptin are measured using ELISA.

mapk_pathway cluster_mapk MAPK Signaling DPsicose This compound ROS Increased ROS DPsicose->ROS H2O2 H₂O₂ (Oxidative Stress) H2O2->ROS JNK p-JNK ROS->JNK P38 p-P38 ROS->P38 ERK p-ERK ROS->ERK Apoptosis Apoptosis JNK->Apoptosis P38->Apoptosis ERK->Apoptosis

Caption: this compound's potential role in MAPK signaling under oxidative stress.

Conclusion

The comparison of in vitro and in vivo studies reveals a largely consistent picture of this compound's biological effects, particularly in the realms of glycemic control and lipid metabolism. In vitro studies have been instrumental in elucidating the direct molecular mechanisms, such as enzyme inhibition, while in vivo research has confirmed the physiological relevance of these mechanisms, demonstrating tangible benefits like reduced blood sugar levels and body fat.

For researchers and drug development professionals, this comparative analysis underscores the importance of a multi-faceted approach. While in vitro assays provide valuable initial screening and mechanistic insights, in vivo studies are indispensable for understanding the systemic effects and therapeutic potential of this compound. The emerging data on its anti-inflammatory and antioxidant properties warrant further investigation to fully characterize its health benefits. The contrasting findings in some in vitro antioxidant studies also highlight the need for careful experimental design and interpretation, considering the specific cellular context and stressors. Future research should continue to bridge the gap between these two research modalities to fully unlock the potential of this compound as a functional food ingredient and therapeutic agent.

References

Unveiling the Science Behind D-Psicose: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of published research on the rare sugar D-Psicose (also known as D-Allulose). We delve into the experimental data, providing a clear and concise summary of its metabolic effects and the signaling pathways it modulates. Detailed experimental protocols are provided to support the replication and validation of these key findings.

Metabolic Effects of this compound: A Quantitative Comparison

This compound has been the subject of numerous studies to elucidate its impact on metabolic processes, particularly concerning glucose homeostasis and lipid metabolism. The following tables summarize the key quantitative findings from various published animal and human studies.

Table 1: Effect of this compound on Postprandial Blood Glucose and Insulin Levels in Rats

StudyAnimal ModelTreatmentOutcome MeasureResultCitation
Matsuo & Izumori, 2009Male Wistar rats0.2 g/kg this compound + 2 g/kg sucrosePlasma Glucose AUC-15% vs. sucrose alone[1]
Matsuo & Izumori, 2009Male Wistar rats0.2 g/kg this compound + 2 g/kg maltosePlasma Glucose AUC-14% vs. maltose alone[1]
Hossain et al., 2015OLETF rats (T2DM model)5% this compound in drinking water (long-term)Fasting Blood GlucoseSignificant decrease vs. control[2]
Hossain et al., 2015OLETF rats (T2DM model)5% this compound in drinking water (long-term)Plasma InsulinMaintained levels vs. control (which decreased)[2]
Ochiai et al., 2014Sprague-Dawley rats3% this compound in diet for 4 weeksSerum InsulinSignificantly lower vs. control[3]

Table 2: In Vitro Inhibition of Intestinal α-Glucosidases by this compound

StudyEnzyme SourceEnzymeInhibitory EffectCitation
Matsuo & Izumori, 2009Rat intestinal mucosaSucrasePotent inhibition[1]
Matsuo & Izumori, 2009Rat intestinal mucosaMaltasePotent inhibition[1]
Matsuo & Izumori, 2009Rat intestinal and salivary glandsα-AmylaseSlight inhibition[1]

Table 3: Effects of this compound on Lipid Metabolism in Rats

StudyAnimal ModelTreatmentKey OutcomeResultCitation
Chen et al., 2019Wistar rats5% this compound in diet for 4 weeksACCα, FAS, SREBP-1c gene expression (lipogenesis)Suppressed[4]
Chen et al., 2019Wistar rats5% this compound in diet for 4 weeksAMPKα2, HSL, PPARα gene expression (fatty acid oxidation)Stimulated[4]
Ochiai et al., 2014Sprague-Dawley rats3% this compound in diet for 4 weeksHepatic lipogenic enzyme activitiesSignificantly lowered[3]
Ochiai et al., 2014Sprague-Dawley rats3% this compound in diet for 4 weeks24h Energy ExpenditureEnhanced[3]

Experimental Protocols for Key Studies

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

1. In Vivo Postprandial Glycemic Response in Rats

  • Objective: To evaluate the effect of this compound on blood glucose levels after carbohydrate ingestion.

  • Animal Model: Male Wistar rats (6 months old)[1].

  • Procedure:

    • Rats were fasted prior to the experiment.

    • Oral administration of a solution containing 2 g/kg of a carbohydrate (sucrose or maltose) with or without 0.2 g/kg of this compound[1].

    • Blood samples were collected from the tail vein at baseline and at 30, 60, 90, and 120 minutes post-administration.

    • Plasma glucose concentrations were determined using a glucose analyzer.

    • The area under the curve (AUC) for plasma glucose was calculated to compare the glycemic response between groups.

2. In Vitro α-Glucosidase Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on intestinal enzymes responsible for carbohydrate digestion.

  • Enzyme Preparation:

    • The small intestine from male Wistar rats was removed, and the mucosa was scraped.

    • The mucosa was homogenized in a phosphate buffer (pH 7.0) and centrifuged.

    • The resulting supernatant was used as the crude enzyme solution.

  • Assay Procedure:

    • The enzyme solution was pre-incubated with various concentrations of this compound.

    • The substrate (sucrose or maltose) was added to initiate the reaction.

    • The amount of glucose released was measured using a glucose oxidase method.

    • The inhibitory activity was calculated as the percentage reduction in enzyme activity compared to a control without this compound.

3. Gene Expression Analysis of Lipid Metabolism Enzymes in Rat Liver

  • Objective: To investigate the molecular mechanism by which this compound affects lipid metabolism.

  • Animal Model and Treatment: Wistar rats were fed a diet containing 5% this compound for 4 weeks[4].

  • Procedure:

    • At the end of the treatment period, rats were euthanized, and liver tissue was collected.

    • Total RNA was extracted from the liver samples.

    • Reverse transcription was performed to synthesize cDNA.

    • Quantitative real-time PCR (qPCR) was used to measure the mRNA expression levels of genes involved in lipogenesis (e.g., ACCα, FAS, SREBP-1c) and fatty acid oxidation (e.g., AMPKα2, HSL, PPARα).

    • Gene expression levels were normalized to a housekeeping gene (e.g., β-actin).

4. Investigation of MAPK Signaling Pathway in Muscle Cells

  • Objective: To examine the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the context of oxidative stress.

  • Cell Model: C2C12 myogenic cells[5].

  • Procedure:

    • C2C12 cells were pretreated with varying concentrations of this compound (1, 2, or 5 mM) for 3 hours.

    • Cells were then exposed to 100 µM hydrogen peroxide (H₂O₂) for 2 hours to induce oxidative stress.

    • After the H₂O₂ treatment, the medium was replaced, and the cells were incubated for an additional 3 hours.

    • Cell lysates were prepared, and protein concentrations were determined.

    • Western blotting was performed to analyze the protein expression levels of total and phosphorylated forms of key MAPK pathway proteins (JNK, p38, ERK)[5].

5. Analysis of MCP-1 Expression in Human Endothelial Cells

  • Objective: To determine the effect of this compound on high-glucose-induced expression of Monocyte Chemoattractant Protein-1 (MCP-1).

  • Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs)[6].

  • Procedure:

    • HUVECs were cultured and exposed to a high concentration of glucose (22.4 mM) to mimic hyperglycemic conditions.

    • In parallel, cells were co-treated with high glucose and this compound.

    • After the treatment period, total RNA was extracted, and the expression of MCP-1 mRNA was quantified using real-time PCR.

    • The concentration of MCP-1 protein in the cell culture supernatant was measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • To investigate the signaling pathway, specific inhibitors for pathways like p38-MAPK were used, and the subsequent effect on MCP-1 expression was measured[6].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.

G cluster_0 High Glucose Stimulation cluster_1 This compound Intervention High Glucose High Glucose p38-MAPK p38-MAPK High Glucose->p38-MAPK Activates This compound This compound This compound->p38-MAPK Inhibits MCP-1 Expression MCP-1 Expression p38-MAPK->MCP-1 Expression Induces

Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.

G cluster_0 Oxidative Stress cluster_1 This compound Co-treatment cluster_2 MAPK Signaling Cascade H2O2 H₂O₂ JNK JNK H2O2->JNK p38 p38 H2O2->p38 ERK ERK H2O2->ERK This compound This compound This compound->JNK Enhances Activation This compound->p38 Enhances Activation This compound->ERK Enhances Activation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis

Caption: this compound exacerbates H₂O₂-induced apoptosis through the MAPK signaling pathway.

G cluster_0 Experimental Workflow A Fasted Wistar Rats B Oral Gavage (Carbohydrate +/- this compound) A->B C Serial Blood Collection (0, 30, 60, 90, 120 min) B->C D Plasma Glucose Measurement C->D E Data Analysis (AUC) D->E

Caption: Workflow for assessing the in vivo postprandial glycemic response to this compound.

References

Safety Operating Guide

Essential Safety and Handling Guide for D-Psicose (D-Allulose)

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: November 7, 2025

This document provides immediate and essential safety, handling, and disposal protocols for D-Psicose, also known as D-Allulose, tailored for research, scientific, and drug development professionals. While this compound is generally recognized as safe (GRAS) for use as a food ingredient by the U.S. Food and Drug Administration, adherence to standard laboratory safety practices is crucial to ensure a safe working environment.[1][2][3]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), observing good industrial hygiene and safety practices is mandatory.[4][5] The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

Protection Type Equipment Purpose Source
Eye/Face Protection Tightly fitting safety goggles with side-shieldsTo prevent eye contact with dust particles.[4]
Skin Protection Impervious clothing and chemical-resistant glovesTo avoid direct skin contact.[4][6]
Respiratory Protection Full-face respiratorRecommended if exposure limits are exceeded or if irritation or other symptoms are experienced. Not typically required under normal use conditions with adequate ventilation.[4][6]

Health and Safety Information

This compound is a monosaccharide and a C3 epimer of D-fructose.[7] It is found naturally in small quantities in foods like wheat, figs, and raisins.[8] Studies have indicated potential health benefits, including hypoglycemic and antioxidant activities.[9] Despite its safety profile, it is important to be aware of the following first-aid measures.

First-Aid Measures

Exposure Route Procedure Source
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[4][5]
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][5]

Operational and Disposal Plans

Proper handling and disposal of this compound are essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Handle in a well-ventilated place.[4]

  • Wear suitable protective clothing.[4]

  • Avoid the formation of dust.[4][6]

  • Avoid contact with skin and eyes.[4]

  • Store in a tightly closed container in a dry and well-ventilated place.[6] For long-term storage, refrigeration is recommended.[6]

Spill Response: In the event of a spill, follow the procedural workflow outlined below. The primary objectives are to contain the spill, clean the area, and ensure the safety of all personnel.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure Area Ignition Remove Ignition Sources Ventilate->Ignition Prevent Fire PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill PPE->Contain Prepare for Cleanup Collect Collect Material Contain->Collect Use Spark-Proof Tools Containerize Place in Closed Container Collect->Containerize Dispose Dispose per Regulations Containerize->Dispose Final Step

Caption: this compound Spill Response Workflow

Disposal:

  • Collect spilled material and arrange for disposal in suitable, closed containers.[4]

  • Adhere to all applicable local, state, and federal regulations for waste disposal.[4]

  • Prevent the chemical from entering drains, as discharge into the environment should be avoided.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.